ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c1-2-21-17(20)16-15(11-7-9-12(18)10-8-11)13-5-3-4-6-14(13)19-16/h3-10,19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQXATKVGLSICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408648 | |
| Record name | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-39-2 | |
| Record name | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
chemical properties of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it a versatile pharmacophore. The introduction of substituents at various positions on the indole ring allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the modulation of biological activity. This guide focuses on a specific, synthetically valuable derivative: ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate . The presence of a 4-fluorophenyl group at the 3-position and an ethyl carboxylate at the 2-position creates a molecule with significant potential as a building block for complex therapeutic agents, particularly in antiviral and anticancer research.[2][3][4] This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and potential applications for researchers in drug discovery and development.
Molecular Structure and Physicochemical Properties
Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate possesses a planar indole core with substituents at the C2 and C3 positions. The 4-fluorophenyl ring introduces a key structural and electronic element, while the ethyl ester group provides a handle for further chemical modification.
| Property | Value | Source |
| IUPAC Name | ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | [5] |
| Molecular Formula | C₁₇H₁₄FNO₂ | [5] |
| Molecular Weight | 283.30 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature. | General Knowledge |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each part of the molecule. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (> 8.0 ppm). The aromatic region (7.0-7.8 ppm) will contain complex multiplets for the four protons on the indole's benzene ring and the four protons of the A₂B₂ system of the 4-fluorophenyl ring. The ethyl group will be represented by a quartet (CH₂) around 4.4 ppm and a triplet (CH₃) around 1.4 ppm.[6]
-
¹³C NMR: The carbon spectrum will display signals for all 17 carbons. The carbonyl carbon of the ester will be the most downfield signal (around 162 ppm). Aromatic carbons will resonate in the 110-140 ppm range, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant.[8][9] The ethyl group carbons will appear upfield, with the O-CH₂ around 61 ppm and the CH₃ around 14 ppm.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| ~3300-3400 | N-H Stretch (Indole) | Medium, sharp peak |
| ~1700-1725 | C=O Stretch (Ester) | Strong, sharp peak |
| ~1600, ~1450 | C=C Stretch (Aromatic) | Medium to strong peaks |
| ~1200-1300 | C-O Stretch (Ester) | Strong peak |
| ~1150-1250 | C-F Stretch | Strong peak |
Mass Spectrometry (MS)
Under electron ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion (M⁺) peak at m/z = 283. A characteristic fragmentation pattern for ethyl esters involves the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to significant fragment ions.[10]
Synthesis: The Fischer Indole Approach
The most reliable and versatile method for constructing 3-substituted indole-2-carboxylates is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[11][12] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is itself formed from an arylhydrazine and a carbonyl compound.[13]
Retrosynthetic Analysis
A logical disconnection of the target molecule points directly to the key starting materials for a Fischer indole synthesis.
Caption: Retrosynthetic analysis of the target compound.
Recommended Synthetic Protocol
This protocol describes a one-pot, three-component approach that is efficient and avoids the isolation of the intermediate hydrazone.[14]
Step 1: Phenylhydrazone Formation
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylhydrazine hydrochloride (1.0 eq) and a suitable solvent such as acetic acid or ethanol.
-
Add ethyl 2-oxo-3-(4-fluorophenyl)propanoate (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80°C for 1-2 hours to facilitate the formation of the phenylhydrazone intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Acid-Catalyzed Cyclization
-
Once hydrazone formation is complete, add a catalyst. Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[12] The choice of acid is critical; polyphosphoric acid (PPA) is often effective for achieving the high temperatures required for cyclization.
-
Increase the temperature and heat the mixture under reflux for several hours (typically 4-12 h). The optimal temperature and time depend on the specific substrates and catalyst used.
-
Monitor the reaction for the disappearance of the hydrazone and the appearance of the indole product by TLC.
Step 3: Work-up and Purification
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice-water. This will precipitate the crude product.
-
Neutralize the mixture with a base (e.g., aqueous NaOH or NaHCO₃) to a pH of ~7.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate.
Fischer Indole Synthesis Workflow and Mechanism
The process follows a well-defined pathway from starting materials to the final indole product.
Caption: Key reactivity pathways for derivatization.
N-Alkylation
The indole nitrogen can be deprotonated by a mild base and subsequently alkylated with an electrophile. [1]* Protocol: To a solution of the indole (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.2 eq). Stir the mixture at room temperature or with gentle heating until the reaction is complete. The product is isolated by aqueous work-up and purification.
Ester Hydrolysis
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. [15]Saponification with a base is generally preferred as it is irreversible. [1]* Protocol: Dissolve the ester (1.0 eq) in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2M NaOH, 5.0 eq). Heat the solution to reflux for 2-4 hours. After cooling, acidify the mixture with dilute HCl, which will precipitate the carboxylic acid product. The solid can then be collected by filtration.
Reduction to Alcohol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the primary alcohol, (3-(4-fluorophenyl)-1H-indol-2-yl)methanol. [16]* Protocol: To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add a solution of the indole ester (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for several hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water (Fieser workup). The resulting solids are filtered off, and the product is isolated from the filtrate.
Hydrazinolysis
Reaction with hydrazine hydrate converts the ester into the corresponding carbohydrazide, a valuable intermediate for synthesizing heterocycles like oxadiazoles or pyrazoles. [1]* Protocol: A solution of the ester (1.0 eq) and hydrazine hydrate (10.0 eq) in ethanol is heated at reflux for 12-24 hours. Upon cooling, the product hydrazide often crystallizes directly from the reaction mixture and can be collected by filtration.
Applications in Medicinal Chemistry and Drug Development
The ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate scaffold is a highly attractive starting point for drug discovery. The indole core is a known constituent of molecules that inhibit kinases, microtubules, and viral proteins. [4]
-
Anticancer Potential: Many indole derivatives exhibit potent antiproliferative activity. The 3-aryl indole motif is present in compounds designed as inhibitors of crucial cancer targets like tubulin and various protein kinases (e.g., EGFR, BRAF V600E). [4][17]The carboxylic acid or amide derivatives of the title compound would be prime candidates for screening in cancer cell lines.
-
Antiviral Activity: Indole-2-carboxylate derivatives have been specifically investigated for their antiviral properties, including activity against the Hepatitis C virus (HCV). [3]The structural features of the title compound make it an excellent candidate for inclusion in antiviral screening programs.
-
Antimicrobial and Antifungal Agents: The broad biological profile of indoles extends to antimicrobial and antifungal activity. [2]Derivatization of the core structure can lead to the discovery of novel agents to combat resistant pathogens.
Conclusion
Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a compound of significant chemical interest. Its synthesis is readily achievable through the classic Fischer indole synthesis, and its functional groups offer multiple handles for diverse chemical transformations. The combination of the privileged indole scaffold with a synthetically useful ester and a biologically relevant fluorophenyl group makes it a high-value building block for the development of new therapeutic agents. This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, manipulate, and exploit this promising molecule in their scientific endeavors.
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A Senior Application Scientist's Guide to Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate: Synthesis, Characterization, and Strategic Application in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Significance of the Indole Scaffold
The indole nucleus stands as one of the most vital heterocyclic structures in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile substitution patterns allow it to serve as a "privileged scaffold," capable of interacting with a wide array of biological targets. Within this vast chemical space, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate emerges as a particularly valuable intermediate. Its strategic placement of a reactive ester handle at the 2-position, a metabolically robust and synthetically versatile fluorophenyl group at the 3-position, and an available nitrogen at the 1-position makes it a highly sought-after building block for constructing complex, high-value molecules. This guide provides an in-depth exploration of its synthesis, characterization, and strategic deployment in modern drug discovery programs.
Section 1: Synthesis and Mechanistic Rationale
The most reliable and widely adopted method for constructing the 3-aryl-indole-2-carboxylate scaffold is the Fischer Indole Synthesis . This classic reaction, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[2][3] The choice of starting materials and catalyst is paramount for achieving high yield and purity.
The Causality of Reagent Selection
To achieve the target molecule, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, the logical precursors for the Fischer synthesis are phenylhydrazine and an appropriate α-keto ester, specifically ethyl 2-oxo-3-(4-fluorophenyl)propanoate .
-
Phenylhydrazine: Serves as the source of the indole's benzene ring and the nitrogen at position 1.
-
Ethyl 2-oxo-3-(4-fluorophenyl)propanoate: Provides the atoms for the pyrrole ring, including the ethyl carboxylate at C2 and the 4-fluorophenyl group at C3. The fluorine atom is a common bioisostere for hydrogen that can enhance binding affinity and block metabolic oxidation, thereby improving pharmacokinetic properties.
The Fischer Indole Synthesis: A Mechanistic Walkthrough
The reaction proceeds through a well-established mechanism that begins with the formation of a phenylhydrazone, which then undergoes a critical, acid-catalyzed intramolecular rearrangement.[2]
-
Hydrazone Formation: Phenylhydrazine reacts with the ketone of the α-keto ester to form the corresponding phenylhydrazone. This is a standard condensation reaction.
-
Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine (or 'ene-hydrazine') tautomer. This step is crucial and is facilitated by the acid catalyst.[2]
-
[4][4]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted pericyclic shift, a[4][4]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak nitrogen-nitrogen bond.[2][4]
-
Rearomatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack from the amino group onto the imine carbon, forming the five-membered pyrrole ring.
-
Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule, which drives the reaction forward and results in the formation of the energetically favorable aromatic indole ring.[4]
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A Technical Guide to the Biological Activity of Fluorinated Indole-2-Carboxylate Esters: Synthesis, Mechanisms, and Therapeutic Potential
Foreword: The Strategic Imperative of Fluorine in Indole Scaffolds
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic drugs.[1][2][3] Its structural resemblance to tryptophan allows it to interact with a multitude of biological targets. However, the true innovation in modern drug discovery lies not just in identifying active scaffolds but in meticulously refining them for optimal therapeutic performance. This is where the strategic incorporation of fluorine comes into play.
Fluorine, the most electronegative element, imparts unique properties to organic molecules that are highly advantageous for drug design.[4] Its introduction can enhance metabolic stability by strengthening C-H bonds against oxidative metabolism, increase lipophilicity to improve membrane permeability, and alter the acidity or basicity of nearby functional groups, thereby modulating target binding affinity.[4][5][6][7] When combined with the indole-2-carboxylate ester framework—a versatile template for derivatization—the resulting fluorinated compounds exhibit a remarkable spectrum of biological activities. This guide provides an in-depth exploration of this potent class of molecules, from their synthesis to their diverse therapeutic applications.
Synthetic Pathways: Constructing the Fluorinated Indole Core
The synthesis of fluorinated indole-2-carboxylate esters is a critical first step in their biological evaluation. The choice of synthetic route is often dictated by the desired substitution pattern of the fluorine atoms on the indole ring.
The Fischer Indole Synthesis: A Classic Approach
The Fischer indole synthesis remains a robust and widely used method for constructing the indole nucleus.[2][8][9] The process involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate.[8][9]
The key to creating fluorinated derivatives via this method is the use of a fluorinated phenylhydrazine as a starting material. This pre-functionalization approach allows for precise control over the fluorine atom's position on the benzene ring of the indole.
Caption: General workflow of the Fischer Indole Synthesis for fluorinated indole-2-carboxylates.
Modern Synthetic Developments
While the Fischer synthesis is effective, medicinal chemists have developed alternative methods to access diverse fluorinated indoles. These include palladium-catalyzed cyclizations and multi-component reactions that offer different substrate scopes and milder reaction conditions.[2][10] For instance, palladium-catalyzed cascade annulation can transform fluorinated 2-(phenylethynyl)anilines into functionalized indoles.[2] Furthermore, direct C-H fluorination techniques using reagents like Selectfluor® offer pathways to introduce fluorine onto a pre-formed indole ring, although regioselectivity can be a challenge.[2][11]
A Spectrum of Biological Activity
The true value of fluorinated indole-2-carboxylate esters is demonstrated by their diverse and potent biological activities across multiple therapeutic areas. The fluorine atom is not merely a passive substituent; it actively participates in modulating the molecule's interaction with its biological target.
Antiviral Activity: Potent Inhibition of HIV Replication
One of the most significant applications of fluorinated indoles is in the development of antiviral agents, particularly against Human Immunodeficiency Virus (HIV).[5][12][13] Numerous studies have shown that fluorinated indole derivatives can act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). The introduction of fluorine can dramatically enhance potency; for example, a 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated counterpart.[5]
These compounds bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral DNA synthesis.
| Compound Class/Example | Viral Target | Assay Cell Line | Potency (EC₅₀) | Reference |
| Fluorinated Indole-Carboxamides | HIV-1 WT | CEM T-lymphocyte | 2.0–4.6 nM | [5] |
| 7-Heteroaryl-carboxamide Indoles | HIV-1 WT | - | 0.0058–0.057 nM | [5] |
| 4-Fluoro Derivative of Indole Analog | HIV-1 (gp120 interaction) | - | Markedly enhanced potency | [13] |
Anticancer Activity: A Multi-Pronged Attack
Fluorinated indole derivatives have emerged as promising anticancer agents that act through various mechanisms.[14][15] Their ability to inhibit key proteins involved in cell growth and proliferation makes them valuable leads in oncology.
-
Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Fluorinated indole-2-carboxamides have been developed as dual inhibitors of key cell cycle regulators like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[16] By blocking these enzymes, the compounds can halt the uncontrolled proliferation of cancer cells.
-
Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division. Some indole derivatives inhibit microtubule polymerization by binding to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and inducing apoptosis.[14]
Caption: Simplified EGFR signaling pathway and the inhibitory action of fluorinated indoles.
| Compound Class/Example | Cancer Cell Line | Potency (GI₅₀ / IC₅₀) | Target(s) | Reference |
| Indole-2-carboxamide (5j) | Breast (MCF-7) | GI₅₀ = 1.20 µM | EGFR/CDK2 | [16] |
| Indole-2-carboxamide (5e) | Breast (MCF-7) | GI₅₀ = 0.95 µM | EGFR/CDK2 | [16] |
| Indole-2-carboxamide (Va) | Multiple | GI₅₀ = 26-86 nM | EGFR, BRAF, VEGFR-2 | [17] |
| 3-Amino-1H-indole (26) | Multiple | Potent anti-proliferative | Tubulin | [14] |
Anti-inflammatory Activity
The indole scaffold is famously represented in the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin.[2] Fluorinated indole derivatives continue this legacy, showing promise as novel anti-inflammatory agents.[1][18] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.
| Compound Class/Example | Assay | Potency (% Inhibition) | Reference |
| Substituted Fluoro Indoles (38d, 38f) | In-vitro assays | Good anti-inflammatory activity | [1] |
| Indole Schiff Bases (S3, S7, S14) | Carrageenan-induced paw edema | 62.69% - 63.69% | [19] |
| 6-Fluorobenzothiazole (58h) | In-vitro inflammation assay | 79.93% | [5] |
Experimental Protocols: From Synthesis to Biological Screening
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections outline standardized procedures for the synthesis and biological evaluation of fluorinated indole-2-carboxylate esters.
Protocol: Fischer Indole Synthesis of Ethyl 5-fluoro-1H-indole-2-carboxylate
This protocol describes a representative synthesis based on the Fischer indolization method.
Materials:
-
4-Fluorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol, absolute
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer with heating plate, round-bottom flasks, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of 4-fluorophenylhydrazine hydrochloride in 30 mL of ethanol.
-
Add 10.5 mmol of ethyl pyruvate to the solution.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
The resulting hydrazone may precipitate. If so, it can be filtered, or the mixture can be used directly in the next step.
-
-
Cyclization:
-
To the mixture from Step 1, slowly add the acid catalyst. If using concentrated H₂SO₄, add 5-10 drops. If using PPA, add approximately 10g.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-100°C) for 2-4 hours. Again, monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 100 mL of ice-cold water.
-
Neutralize the solution by carefully adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ethyl 5-fluoro-1H-indole-2-carboxylate.
-
Protocol: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic or antiproliferative effects of a compound.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microtiter plates, multichannel pipette, CO₂ incubator, microplate reader.
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spectroscopic analysis (NMR, IR, MS) of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
Introduction
In the landscape of medicinal chemistry and materials science, indole derivatives represent a cornerstone scaffold, prized for their diverse biological activities. Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (Molecular Formula: C₁₇H₁₄FNO₂, Molecular Weight: 283.3 g/mol ) is a member of this vital class of compounds. The precise elucidation of its molecular structure is a prerequisite for understanding its chemical behavior, reactivity, and potential applications. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. Moving beyond a simple data summary, this document explains the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure: The Foundation of Spectral Signatures
To interpret the spectroscopic data, one must first understand the molecule's architecture. Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is composed of three key regions: the bicyclic indole core, a 4-fluorophenyl substituent at the C3 position, and an ethyl carboxylate group at the C2 position. Each of these components imparts distinct and predictable features to the resulting spectra.
Figure 3: Simplified proposed fragmentation pathway for [M+H]⁺ of the title compound.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Analysis: Infuse the sample directly into the ESI source of a mass spectrometer (e.g., Q-TOF or Orbitrap) or inject it via an HPLC system.
-
Data Acquisition:
-
Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform an MS/MS (or product ion scan) experiment by selecting the m/z 284.11 ion as the precursor to generate the fragmentation spectrum.
-
Integrated Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from all three techniques. A logical workflow ensures a self-validating system for structural confirmation.
Figure 4: Integrated workflow for the structural elucidation of the target compound.
Conclusion
The spectroscopic characterization of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a clear demonstration of modern analytical chemistry principles. Mass spectrometry definitively establishes its elemental composition. Infrared spectroscopy provides rapid confirmation of key functional groups, notably the ester carbonyl, the indole N-H, and the carbon-fluorine bond. Finally, ¹H and ¹³C NMR spectroscopy deliver an exhaustive map of the molecular skeleton, revealing the precise connectivity and electronic environment of every atom. By synergistically applying these techniques, researchers can achieve an unambiguous and robust structural confirmation, a critical step in the journey of chemical research and drug development.
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Introduction: The Convergence of a Privileged Scaffold and a Critical Target Class
An In-Depth Technical Guide to the Discovery and Development of Indole-Based Kinase Inhibitors
Protein kinases, enzymes that regulate the majority of cellular pathways by phosphorylating substrate proteins, represent one of the most critical target classes in modern drug discovery.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, where they drive uncontrolled cell proliferation, survival, and migration.[2][3] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of targeted therapy.[4]
Within the vast chemical space explored for kinase inhibition, the indole scaffold has emerged as a "privileged structure."[1][5] This versatile heterocyclic framework is prevalent in both natural products and synthetic bioactive molecules, demonstrating a remarkable ability to interact with various biological targets.[6] Its unique electronic properties and structural rigidity, combined with its capacity to be readily functionalized, make it an ideal starting point for designing potent and selective kinase inhibitors.[5][7] To date, 30 ATP-competitive kinase inhibitors featuring an indole, azaindole, or oxindole scaffold have received regulatory approval, underscoring the clinical success of this chemical class.[3]
This guide provides a senior application scientist's perspective on the discovery and development of indole-based kinase inhibitors. It moves beyond mere recitation of facts to explain the causality behind experimental choices, detailing the self-validating systems and protocols that ensure scientific integrity from initial hit discovery to preclinical evaluation.
The Indole Nucleus: A Chemist's Blueprint for Kinase Inhibition
The efficacy of the indole scaffold is fundamentally rooted in its ability to mimic the adenine region of ATP, the natural substrate for all kinases. The bicyclic structure and the presence of the N-H group allow it to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key anchoring interaction for many inhibitors.[8]
Variations of the core, such as the 7-azaindole, have proven to be exceptionally effective hinge-binding motifs, capable of forming two hydrogen bonds with the kinase hinge, thereby providing a strong and specific anchor for the inhibitor.[8][9] This foundational interaction is the starting point for all subsequent design and optimization efforts.
Caption: Indole scaffold forming key hydrogen bonds with the kinase hinge.
Discovery and Hit Identification Strategies
The journey to an indole-based kinase inhibitor begins with identifying a "hit"—a molecule that displays the desired biological activity. The choice of strategy depends on available resources, knowledge of the target, and the desired novelty of the resulting chemical matter.
High-Throughput Screening (HTS)
HTS involves screening large libraries of compounds against the target kinase to identify initial hits. The core of a successful HTS campaign is a robust, automated, and sensitive assay.
Exemplary Protocol: ADP-Glo™ Kinase Assay for HTS
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Its high sensitivity and signal-to-noise ratio make it ideal for HTS.
Causality and Self-Validation:
-
Why this method? It is a universal assay applicable to virtually any kinase, as it detects ADP, the common product. It is less prone to interference from colored or fluorescent compounds compared to other methods.
-
Self-Validation: The protocol is validated by including key controls:
-
Negative Control (No Enzyme): Establishes the baseline signal in the absence of kinase activity.
-
Vehicle Control (DMSO): Represents 100% kinase activity.
-
Positive Control Inhibitor (e.g., Staurosporine): A pan-kinase inhibitor used to confirm the assay can detect inhibition, representing 0% activity.
-
Z'-factor Calculation: A statistical measure of assay quality (Z' > 0.5 is considered excellent for HTS).
-
Step-by-Step Methodology:
-
Compound Plating: Dispense 50 nL of test compounds (typically at 10 µM final concentration) and controls into a 384-well plate.
-
Kinase Reaction Initiation: Add 5 µL of a solution containing the kinase, its specific substrate peptide, and ATP to each well.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Signal Readout: Measure luminescence using a plate reader. A low signal indicates high ADP production (high kinase activity), while a high signal indicates low ADP production (inhibition).
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful alternative that screens smaller, low-molecular-weight compounds ("fragments") at high concentrations. The rationale is that these fragments, while binding weakly, can be more efficiently optimized into potent leads. The 7-azaindole scaffold itself was identified as a privileged kinase fragment through such methods.[8]
Caption: Fragment-Based Drug Discovery (FBDD) workflow.
Lead Optimization and Structure-Activity Relationship (SAR)
Once a hit is identified, the iterative process of lead optimization begins. This involves synthesizing analogs to improve potency, selectivity against other kinases, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).
The Centrality of Structure-Activity Relationship (SAR)
SAR studies are the intellectual core of lead optimization, systematically dissecting how chemical modifications to the indole scaffold affect biological activity.[1][7] For example, in the development of inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of tumor angiogenesis, specific substitutions on the indole ring are critical for achieving high potency.[10]
Table 1: Exemplary SAR for Oxindole-Based VEGFR-2 Inhibitors
| Substitution Position | Substituent Type | Rationale for Modification | Observed Effect on VEGFR-2 IC50 | Reference(s) |
| Indole N1 | Small alkyl (e.g., Methyl) | Explore impact on solubility and potential steric clashes. | Often neutral or slightly decreases potency. | [11] |
| Position 3 | Methylene linker to a second heterocycle (e.g., pyrrole) | Critical for occupying the hydrophobic region adjacent to the ATP site. | Essential for high potency; modifications here dramatically alter activity. | [11] |
| Position 5 | Halogens (F, Cl), small electron-withdrawing groups | Modulate electronic properties and explore interactions in the solvent-exposed region. | Can significantly increase potency (e.g., Sunitinib has a fluorine at this position). | [6][11] |
| Position 5 | Solubilizing groups (e.g., sulfonamides) | Improve aqueous solubility and pharmacokinetic properties. | May decrease potency slightly but is crucial for achieving a viable drug profile. | [12] |
Synthetic Strategies: Building the Analogs
The ability to rapidly synthesize analogs is paramount. Medicinal chemists employ a variety of named reactions to construct the core indole scaffold and its derivatives.
Common Synthetic Routes:
-
Fischer Indole Synthesis: A classic and versatile method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[13]
-
Larock Heteroannulation: A powerful palladium-catalyzed reaction for synthesizing indoles from o-iodoanilines and alkynes, allowing for significant complexity.[13]
-
Suzuki and Ullmann Couplings: These cross-coupling reactions are indispensable for adding substituents to the indole core, particularly for building complex biaryl structures common in modern inhibitors.[9][13]
Key Classes and Approved Indole-Based Kinase Inhibitors
The versatility of the indole scaffold has led to the development of inhibitors against a wide range of kinase targets, from receptor tyrosine kinases (RTKs) to serine/threonine kinases.[4][14]
Table 2: Selected Approved Kinase Inhibitors Featuring an Indole Core
| Drug Name | Core Scaffold | Primary Kinase Target(s) | Approved Indication(s) | Reference(s) |
| Sunitinib | Oxindole | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma, GIST | [6][11] |
| Vemurafenib | Azaindole | B-RAF V600E | Metastatic Melanoma | [8] |
| Axitinib | Indazole | VEGFR | Advanced Renal Cell Carcinoma | [2] |
| Nintedanib | Indolinone | VEGFR, FGFR, PDGFR | Idiopathic Pulmonary Fibrosis, NSCLC | [3] |
| Tofacitinib | Azaindole (Pyrrolo[2,3-d]pyrimidine) | JAK family | Rheumatoid Arthritis, Psoriatic Arthritis | [3] |
Preclinical Characterization: Validating a Candidate
Before a compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation to confirm its mechanism of action, selectivity, and safety profile.
Protocol: In Vitro Kinase Selectivity Profiling
A "selective" inhibitor is often more desirable as it minimizes off-target effects. The goal here is to test the lead compound against a large panel of kinases (e.g., >400) to understand its specificity.
Causality and Self-Validation:
-
Why this is critical: An inhibitor hitting unintended kinases can lead to unexpected toxicity. For example, inhibiting VEGFR can cause hypertension, while inhibiting EGFR can cause a skin rash. Knowing the selectivity profile allows for prediction and management of potential side effects.
-
Self-Validation: The assay includes reference inhibitors for multiple kinase families to ensure the panel is responding correctly. The lead compound is tested at a fixed concentration (e.g., 1 µM) and the percent inhibition is reported. Any significant "off-target" hits are then followed up with full IC50 determination.
Step-by-Step Methodology (Conceptual):
-
Compound Submission: Provide the lead compound at a known concentration.
-
Panel Screening: A specialized vendor (e.g., Eurofins DiscoverX, Promega) runs the compound through their kinase panel assay (e.g., KINOMEscan™ or ADP-Glo™).
-
Data Analysis: Results are typically provided as a percentage of inhibition at the tested concentration.
-
Visualization: Data is often visualized as a "dendrogram," a tree-like diagram of the human kinome, where inhibited kinases are marked, providing an immediate visual representation of selectivity.
Protocol: Cell-Based Target Engagement Assay (Western Blot)
This experiment confirms that the inhibitor is hitting its intended target inside a living cell and blocking the downstream signaling pathway.
Causality and Self-Validation:
-
Why this is essential: Potency in a biochemical assay (just the enzyme) doesn't always translate to cellular activity due to factors like cell permeability and efflux. This assay validates the mechanism of action in a physiological context.
-
Self-Validation:
-
Loading Control (e.g., β-actin, GAPDH): Ensures an equal amount of total protein was loaded in each lane, validating the comparison between samples.
-
Total Kinase Control: Measures the total amount of the target kinase protein, confirming that the inhibitor is blocking its activity (phosphorylation) and not causing the protein to be degraded.
-
Stimulation Control: Cells are stimulated with a growth factor (e.g., EGF for EGFR) to ensure the pathway is active and responsive.
-
Step-by-Step Methodology (Targeting EGFR):
-
Cell Culture: Plate cancer cells known to depend on EGFR signaling (e.g., A431) and allow them to adhere.
-
Serum Starvation: Culture cells in low-serum media for 12-24 hours to reduce baseline kinase activity.
-
Inhibitor Treatment: Treat cells with increasing concentrations of the indole-based EGFR inhibitor for 1-2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with EGF for 10 minutes to activate the EGFR pathway.
-
Cell Lysis: Wash the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate (e.g., via BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by gel electrophoresis, transfer to a membrane, and probe with antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
-
Detection: Visualize the protein bands using chemiluminescence. A dose-dependent decrease in the p-EGFR signal, with no change in total EGFR, confirms target engagement.
Caption: Inhibition of the EGFR signaling pathway by an indole-based inhibitor.
Challenges and Future Perspectives
Despite the remarkable success, the development of indole-based kinase inhibitors is not without challenges.[4]
-
Acquired Resistance: Tumors often develop mutations in the target kinase that prevent the inhibitor from binding, leading to relapse.
-
Off-Target Toxicity: Even with good selectivity, minor inhibition of critical kinases can lead to adverse effects.
-
Bioavailability: Achieving sufficient drug concentration at the tumor site remains a significant hurdle.[4]
The future of this field lies in overcoming these challenges. The design of covalent inhibitors that form a permanent bond with the target kinase can overcome certain resistance mutations.[15] Furthermore, the integration of artificial intelligence and machine learning (AI/ML) is set to revolutionize the design process, enabling faster optimization of potency and selectivity while predicting potential liabilities before synthesis.[16]
Conclusion
The indole scaffold represents a triumph of medicinal chemistry, providing a robust and adaptable framework for the design of targeted kinase inhibitors. Its journey from a privileged fragment to the core of numerous life-saving therapies is a testament to a development process grounded in scientific integrity. By understanding the causal relationships behind experimental design—from the rationale for a specific HTS assay to the controls that validate a Western blot—researchers can more effectively navigate the complex path from a hit on a plate reader to a clinical candidate. The principles of structure-based design, rigorous SAR analysis, and thorough preclinical validation will continue to drive the evolution of this indispensable class of therapeutics.
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The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals
An in-depth technical guide by a Senior Application Scientist
Executive Summary
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis of a multitude of therapeutic agents.[1] However, optimizing the drug-like properties of indole-based candidates presents significant challenges, including metabolic instability and suboptimal target engagement. The strategic incorporation of fluorine has become an indispensable tool for overcoming these hurdles.[2][3] This guide provides an in-depth analysis of the causal mechanisms through which fluorine substitution modulates the bioactivity of indole rings. We will explore the profound, context-dependent effects of fluorine on physicochemical properties, pharmacokinetics (PK), and pharmacodynamics (PD), moving beyond a simple recitation of outcomes to explain the underlying scientific rationale. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination as a data-driven strategy for lead optimization.
The Foundational Logic: Why Fluorinate an Indole?
The decision to introduce fluorine is driven by its unique and potent combination of properties, which are unparalleled by any other element in the periodic table.[4] Its small van der Waals radius (1.47 Å) allows it to act as a close bioisostere of hydrogen (1.20 Å), minimizing steric disruption while fundamentally altering electronic properties.[2][5]
The core motivations for fluorinating an indole scaffold can be distilled into three primary objectives:
-
Enhancing Pharmacokinetic Profile: Primarily by blocking metabolic "soft spots" and modulating physicochemical properties like lipophilicity to improve absorption, distribution, metabolism, and excretion (ADME).[2][6]
-
Improving Pharmacodynamic Potency: By altering the electronic landscape of the indole ring to enhance binding affinity and selectivity for the biological target.[2][7]
-
Fine-Tuning Physicochemical Properties: Leveraging fluorine's powerful inductive effects to modulate the pKa of nearby functional groups, thereby optimizing solubility and membrane permeability.[5][8]
The following diagram illustrates the overarching strategic considerations in a typical fluorination workflow for an indole-based drug candidate.
Modulating Physicochemical Properties: The Ripple Effect of a Single Atom
Fluorine's extreme electronegativity (3.98 on the Pauling scale) is the primary driver of its influence on a molecule's properties.[2][4] When attached to the indole ring, it exerts a powerful electron-withdrawing inductive effect, triggering a cascade of changes.
Lipophilicity (LogP)
The impact of fluorine on lipophilicity is highly context-dependent. A single fluorine substitution on an aromatic ring, such as indole, often increases the LogP.[5] This occurs because the C-F bond reduces polarizability.[7] This enhanced lipophilicity can improve membrane permeation and, in some cases, blood-brain barrier (BBB) penetration, a critical factor for CNS-active drugs.[8][9][10] However, excessive fluorination can sometimes lead to decreased aqueous solubility or increased susceptibility to efflux pumps.[6]
Acidity and Basicity (pKa)
The inductive electron withdrawal by fluorine can significantly lower the pKa of nearby basic groups, such as a nitrogen atom in a side chain.[5][6] For an indole derivative with a basic amine, this reduction in basicity can be highly advantageous. A less basic compound will be less protonated at physiological pH, leading to increased passive diffusion across cell membranes and better oral absorption.[2][4] This effect was demonstrated in a series of 5-HT1D receptor ligands, where fluorination reduced the pKa of piperidine and piperazine moieties, leading to dramatically improved oral absorption.[11][12]
Conformational Control
Fluorine substitution can influence the conformational preferences of a molecule. This can be due to electrostatic interactions (e.g., repulsion or attraction between the partial negative charge on fluorine and other polar groups) or the formation of weak intramolecular hydrogen bonds.[6][8] By stabilizing a specific "bioactive conformation"—the shape the molecule must adopt to bind effectively to its target—fluorine can lead to a significant increase in binding affinity and potency.[6]
The following diagram summarizes the key physicochemical effects of placing a fluorine atom on an indole ring.
Enhancing the Pharmacokinetic Profile (ADME)
A primary driver for incorporating fluorine into indole-based drug candidates is to improve their ADME properties, particularly metabolic stability.[2][3]
Blocking Metabolic Oxidation
The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry (~485 kJ/mol).[5] A common metabolic liability for aromatic heterocycles like indole is oxidation by cytochrome P450 (CYP) enzymes, which often occurs at electron-rich C-H positions.[2] Replacing a metabolically vulnerable hydrogen atom with a fluorine atom effectively "shields" that position from attack.[3][6] This strategy can dramatically increase the metabolic half-life of a compound, leading to improved oral bioavailability and a longer duration of action, potentially allowing for less frequent dosing.[3][13] For example, in the development of kinase inhibitors, fluorination is a routine strategy to block hydroxylation and improve systemic exposure.[6]
Improving Membrane Permeability and Bioavailability
As discussed, fluorine's ability to modulate both lipophilicity and pKa directly impacts a molecule's ability to cross biological membranes.[5][7] By fine-tuning these properties, medicinal chemists can optimize a compound's absorption from the gastrointestinal tract and its distribution to the target tissues.[6] The strategic placement of fluorine has been shown to improve oral bioavailability and CNS penetration in numerous drug discovery programs.[6][14]
Modulating Pharmacodynamics: The Impact on Target Binding
Fluorine substitution can have a profound effect on how a ligand interacts with its protein target.
Altering Binding Affinity and Selectivity
The electron-withdrawing nature of fluorine alters the electron density of the indole's aromatic π-system.[15] This can change the strength of key interactions within the binding pocket, such as hydrogen bonds and π-stacking.[6][15] Fluorine itself is a weak hydrogen bond acceptor, but its primary role is often electronic modulation.[15] In some cases, fluorine can participate in favorable orthogonal multipolar interactions with backbone carbonyl groups in the protein, significantly enhancing binding affinity.[16][17] This precise tuning of electronic properties can not only increase potency but also improve selectivity by favoring binding to the desired target over off-targets.[6]
The following table summarizes data from published studies, illustrating the quantitative impact of fluorine substitution on the bioactivity of indole derivatives.
| Compound Class | Parent Compound (R=H) | Fluorinated Analog (R=F) | Position of F | Key Bioactivity Change | Reference |
| HIV-1 NNRTI | Indole Derivative III | 4-Fluoroindole IV | 4 | ~50-fold increase in inhibitory activity | [18] |
| HIV-1 Inhibitor | Benzenesulfonyl-indolecarboxamide | 4-Fluoro analog 20h | 4 | Potent inhibition (ED50 = 0.5 nM) | [19] |
| ROCK1 Inhibitor | Indazole Derivative | 6-Fluoroindazole 52 | 6 | IC50 improved from 2500 nM to 14 nM; Oral bioavailability increased to 61% | [19] |
| 5-HT1D Ligand | Piperidinyl-propyl-indole | Fluorinated analog | Propyl linker | Reduced pKa, dramatically improved oral absorption | [11][12] |
Experimental Protocols for Validation
To empirically validate the effects of fluorination, standardized in vitro assays are essential. The following protocols represent self-validating systems for assessing metabolic stability and target binding.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance rate of a non-fluorinated indole versus its fluorinated analog.
Self-Validation System: This protocol includes a high-clearance positive control (Verapamil) and a low-clearance negative control (Warfarin) to ensure the assay is performing within expected parameters.
Materials:
-
Test compounds (parent and fluorinated indole, 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM, 20 mg/mL)
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for quenching
-
Positive control: Verapamil (high clearance)
-
Negative control: Warfarin (low clearance)
-
96-well incubation plates, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.
-
Incubation Setup: In a 96-well plate, add phosphate buffer. Add 1 µL of test compound stock (final concentration 1 µM).
-
Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.
-
Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with internal standard to stop the reaction.
-
Sample Processing: Centrifuge the quenched plate at 4000 rpm for 20 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural log of the peak area ratio (compound/internal standard) versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Acceptance Criteria: The t½ for Verapamil should be <15 min, and for Warfarin >60 min. A longer t½ for the fluorinated analog compared to the parent indicates improved metabolic stability.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a non-fluorinated indole versus its fluorinated analog for a specific receptor.
Self-Validation System: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled known ligand) to define the specific binding window.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target (e.g., ³H-labeled)
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
Test compounds (parent and fluorinated indole, serial dilutions)
-
Known high-affinity unlabeled ligand (for non-specific binding)
-
Scintillation vials and cocktail
-
Glass fiber filters and a cell harvester
Procedure:
-
Assay Setup: In test tubes, combine cell membranes, assay buffer, and either:
-
Buffer only (for total binding)
-
Excess known unlabeled ligand (for non-specific binding)
-
Serial dilutions of test compounds
-
-
Radioligand Addition: Add the radioligand to all tubes to initiate the binding reaction.
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Termination: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Interpretation: A lower Ki value for the fluorinated analog compared to the parent indicates higher binding affinity.
Synthetic Strategies for Indole Fluorination
The synthesis of fluorinated indoles can be approached in two main ways: by using a pre-fluorinated starting material or by introducing fluorine onto the indole core at a later stage.[20] Numerous methods for the direct C-H fluorination of indoles have been developed, often using electrophilic fluorinating reagents like Selectfluor.[20][21] Other advanced methods include palladium-catalyzed reactions and gold-catalyzed cyclizations.[6][20] The choice of strategy depends on the desired position of fluorination and the tolerance of other functional groups in the molecule.
Potential Liabilities: The "Dark Side" of Fluorine
While highly beneficial, fluorination is not a universal solution and must be applied judiciously.[6] Potential downsides include:
-
Metabolic Defluorination: In some contexts, particularly with mono- and difluoromethyl groups, enzymatic metabolism can lead to the cleavage of the C-F bond, releasing fluoride ions and potentially forming reactive metabolites.[6][22][23]
-
Unexpected Metabolites: Blocking one metabolic pathway may shunt metabolism to another, sometimes less desirable, pathway.[6]
-
Physicochemical Pitfalls: While often beneficial, increased lipophilicity can sometimes lead to poor solubility, promiscuous binding, or increased hepatic clearance.[6]
Conclusion
Fluorine substitution is a powerful, multifaceted strategy for optimizing the bioactivity of indole-based drug candidates. Its ability to simultaneously modulate metabolic stability, physicochemical properties, and target binding affinity provides medicinal chemists with an unparalleled tool for rational drug design.[2] By understanding the causal mechanisms behind fluorine's effects and validating these changes through robust experimental protocols, research teams can significantly increase the probability of advancing potent, safe, and effective indole-based therapeutics from the bench to the clinic. The continued development of novel fluorination methodologies ensures that this "magic atom" will remain at the forefront of pharmaceutical innovation.[20]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). pharmacyjournal.net. Retrieved January 21, 2026, from [Link]
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O'Hagan, D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved January 21, 2026, from [Link]
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Chopra, R., & Murrey, H. E. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(19), 6829. Retrieved January 21, 2026, from [Link]
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Meanwell, N. A. (2017). Tactical Applications of Fluorine in Drug Design and Development. In Fluorine in Pharmaceutical and Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
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Bora, P. P., Bihani, M., Plummer, S., & Handa, S. (2019). Shielding Effect of Micelle for Highly Effective and Selective Monofluorination of Indoles in Water. ChemSusChem. Retrieved January 21, 2026, from [Link]
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Reddy, P. V., & Kim, S. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 13(16), 4352-4355. Retrieved January 21, 2026, from [Link]
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Wang, Y., & Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 981-984. Retrieved January 21, 2026, from [Link]
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Leshchev, D., & Riniker, S. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling. Retrieved January 21, 2026, from [Link]
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Gribble, G. W. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Heterocyclic Chemistry. Retrieved January 21, 2026, from [Link]
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El-Damasy, A. K., & Ke, Y. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33966-34044. Retrieved January 21, 2026, from [Link]
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El-Damasy, A. K., & Ke, Y. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(46), 33966-34044. Retrieved January 21, 2026, from [Link]
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Blaney, P., & Ife, R. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Retrieved January 21, 2026, from [Link]
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Halldin, C. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(2), 309-329. Retrieved January 21, 2026, from [Link]
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Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. (2026). Ningbo Innopharmchem Co., Ltd. Retrieved January 21, 2026, from [Link]
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Wang, Y., & Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved January 21, 2026, from [Link]
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Blaney, P., & Ife, R. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. Retrieved January 21, 2026, from [Link]
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Cierpicki, T., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein-Ligand Complexes. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]
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Cierpicki, T., & Grembecka, J. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein-Ligand Complexes. Journal of Medicinal Chemistry, 58(16), 6411-6421. Retrieved January 21, 2026, from [Link]
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Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. Retrieved January 21, 2026, from [Link]
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The role of fluorine in medicinal chemistry. (2007). Informa UK Limited. Retrieved January 21, 2026, from [Link]
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Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers. Retrieved January 21, 2026, from [Link]
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A Technical Guide to Investigating Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate as a Novel Anticancer Agent
Abstract
The indole nucleus is a highly "privileged motif" in medicinal chemistry, forming the structural core of numerous natural and synthetic molecules with significant anticancer activity.[1] This technical guide provides a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of a novel compound, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, as a potential anticancer agent. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features—a fluorinated phenyl group at the C3 position and a carboxylate at C2—suggest a strong rationale for its investigation. Drawing upon established methodologies for similar indole derivatives, this document offers detailed, field-proven protocols and explains the causality behind experimental choices to empower researchers in drug discovery and development. We will explore hypothesized mechanisms of action, provide step-by-step experimental workflows, and present data visualization strategies to guide the comprehensive evaluation of this promising compound.
Introduction: The Enduring Promise of the Indole Scaffold in Oncology
The indole ring system is a cornerstone of anticancer drug discovery, with many of its derivatives demonstrating potent efficacy against various cancer types.[2][3] These compounds exert their effects through diverse mechanisms of action, including the inhibition of critical cellular processes like cell division and signaling pathways essential for tumor growth and survival.[4][5] The versatility of the indole scaffold allows for fine-tuning of its pharmacological properties through substitution at various positions. The introduction of a halogenated phenyl ring, particularly a fluorophenyl group, has been shown in other heterocyclic compounds to enhance anticancer activity, potentially through improved binding affinity to target proteins or altered metabolic stability.[6]
This guide focuses on ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, a compound that strategically combines the established anticancer potential of the indole core with the favorable properties of a fluorophenyl substituent. The ethyl carboxylate group at the 2-position offers a site for potential modification to improve pharmacokinetic properties. This document will serve as a technical roadmap for researchers to systematically investigate its anticancer potential, from initial synthesis to in-depth mechanistic studies.
Synthesis of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
A plausible and efficient method for the synthesis of the title compound is the Fischer indole synthesis. This classic reaction involves the cyclization of a phenylhydrazone under acidic conditions.
Proposed Synthetic Pathway
Sources
- 1. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]
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- 3. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Foundational Research on Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among the vast family of indole derivatives, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate has emerged as a compound of significant interest due to its potential therapeutic applications. The strategic placement of a 4-fluorophenyl group at the C3-position and an ethyl carboxylate at the C2-position of the indole ring creates a unique chemical entity with the potential for diverse biological interactions. This technical guide provides a comprehensive overview of the foundational research on ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, covering its synthesis, physicochemical properties, and known biological activities, with a focus on its potential as an anticancer agent.
Core Molecular Attributes
Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a small molecule with the chemical formula C₁₇H₁₄FNO₂ and a molecular weight of 283.3 g/mol .[1] The presence of the fluorine atom, a common bioisostere in medicinal chemistry, can significantly influence the compound's metabolic stability, lipophilicity, and binding interactions with biological targets. The ethyl ester group at the C2 position offers a handle for further chemical modification or can be hydrolyzed in vivo to the corresponding carboxylic acid, potentially altering the compound's pharmacokinetic and pharmacodynamic profile.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄FNO₂ | [1] |
| Molecular Weight | 283.3 g/mol | [1] |
| IUPAC Name | ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | [1] |
Synthesis and Characterization
The synthesis of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate can be achieved through established methods for indole ring formation, most notably the Fischer indole synthesis. This classical reaction involves the acid-catalyzed cyclization of a phenylhydrazone precursor.
Synthetic Workflow: Fischer Indole Synthesis
Sources
Methodological & Application
Synthesis of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The unique electronic properties of the indole nucleus allow for a wide range of biological activities, making it a "privileged scaffold" in drug discovery. Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a valuable synthetic intermediate, incorporating a fluorophenyl moiety that can enhance metabolic stability and binding affinity of potential drug candidates. This application note provides a comprehensive guide to the synthesis of this important indole derivative, detailing two robust synthetic routes: the classic Fischer indole synthesis and the Japp-Klingemann reaction for the preparation of the key hydrazone intermediate.
Chemical Principles and Strategic Approach
The primary method for the synthesis of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is the Fischer indole synthesis . This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone to form the indole ring.[1][2] The key intermediate, ethyl pyruvate (4-fluorophenyl)hydrazone, can be synthesized through two main pathways, offering flexibility in starting material selection.
Route 1: Direct Condensation
This straightforward approach involves the direct condensation of (4-fluorophenyl)hydrazine with ethyl pyruvate. The reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of acid to facilitate the formation of the hydrazone.
Route 2: Japp-Klingemann Reaction
Experimental Protocols
Protocol 1: Synthesis of Ethyl Pyruvate (4-fluorophenyl)hydrazone via Direct Condensation
This protocol details the formation of the key hydrazone intermediate from commercially available starting materials.
Materials:
-
(4-fluorophenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Glacial acetic acid
-
Sodium acetate
-
Distilled water
Procedure:
-
Preparation of (4-fluorophenyl)hydrazine free base: In a 250 mL beaker, dissolve (4-fluorophenyl)hydrazine hydrochloride (1.0 eq) in distilled water. To this solution, add a saturated solution of sodium acetate with stirring until the pH is neutral. The free hydrazine will precipitate out of solution.
-
Filtration and Drying: Filter the precipitated (4-fluorophenyl)hydrazine and wash with cold distilled water. Dry the solid under vacuum.
-
Condensation Reaction: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the dried (4-fluorophenyl)hydrazine (1.0 eq) in ethanol.
-
Addition of Ethyl Pyruvate: To the stirred solution, add ethyl pyruvate (1.05 eq) dropwise at room temperature.
-
Reaction Monitoring: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product, ethyl pyruvate (4-fluorophenyl)hydrazone, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone.
Protocol 2: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate via Fischer Indole Cyclization
This protocol describes the acid-catalyzed cyclization of the pre-formed hydrazone to the final indole product.
Materials:
-
Ethyl pyruvate (4-fluorophenyl)hydrazone
-
Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or Polyphosphoric Acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl pyruvate (4-fluorophenyl)hydrazone (1.0 eq) in dichloromethane.
-
Acid-Catalyzed Cyclization: To the stirred solution, add Eaton's Reagent or PPA (5-10 eq) portion-wise at room temperature. The reaction is exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford pure ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate.
Data Presentation
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Time | Expected Yield |
| Hydrazone Formation (Protocol 1) | (4-fluorophenyl)hydrazine | Ethyl Pyruvate | Glacial Acetic Acid | Ethanol | Reflux | 2-4 h | 85-95% |
| Fischer Indole (Protocol 2) | Ethyl pyruvate (4-fluorophenyl)hydrazone | - | Eaton's Reagent or Polyphosphoric Acid | Dichloromethane | Room Temperature | 1-3 h | 70-85% |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate.
Caption: Simplified mechanism of the Fischer indole synthesis.
Safety Considerations
-
Hydrazines: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Acids: Concentrated acids such as Eaton's Reagent and polyphosphoric acid are corrosive. Handle with care and appropriate PPE. Neutralize spills with a suitable agent like sodium bicarbonate.
-
Solvents: Organic solvents like dichloromethane and ethanol are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate can be reliably achieved through the Fischer indole synthesis. The choice between direct condensation and the Japp-Klingemann reaction for the preparation of the key hydrazone intermediate provides flexibility based on the availability of starting materials. The detailed protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully synthesize this valuable indole derivative for applications in drug discovery and development.
References
-
Organic Reactions. The Japp-Klingemann Reaction. Available at: [Link]
-
Slideshare. Japp klingemann reaction. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Grokipedia. Fischer indole synthesis. Available at: [Link]
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Application Note & Protocol: Evaluating the Cytotoxic Potential of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
Introduction: The Therapeutic Promise of Indole Derivatives
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including potent anticancer properties.[1][2][3] Indole derivatives have been shown to exert cytotoxic effects through various mechanisms, such as the inhibition of tubulin polymerization, kinase modulation, and induction of apoptosis.[3][4][5] Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a synthetic indole derivative with potential for biological activity. A systematic evaluation of its cytotoxic effects on cancer cell lines is a critical first step in elucidating its therapeutic potential.
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. We will detail robust protocols for determining cell viability, membrane integrity, and the induction of apoptosis, while also explaining the scientific rationale behind each experimental choice.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
A thorough assessment of a compound's cytotoxic activity requires a multi-pronged approach. Relying on a single assay can be misleading, as different assays measure distinct cellular parameters. Therefore, we propose a tiered experimental workflow that progresses from general viability screening to more detailed mechanistic studies.
Figure 1: Tiered experimental workflow for cytotoxicity assessment.
Protocols
Cell Culture and Compound Preparation
Rationale: The choice of cell line is critical and should be guided by the research question. For general screening, a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) is recommended. It is also crucial to include a non-cancerous cell line to assess selectivity.[1][2]
Protocol:
-
Cell Line Maintenance: Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO). Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).
Primary Cytotoxicity Screening: MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[6] This assay is robust, and suitable for high-throughput screening to determine the half-maximal inhibitory concentration (IC50) of a compound.[8]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][10]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[8][12][13]
| Parameter | Description |
| Cell Line | The specific cancer or non-cancerous cell line used. |
| Seeding Density | The number of cells seeded per well. |
| Treatment Duration | The length of time cells are exposed to the compound (e.g., 24, 48, 72 hours). |
| IC50 (µM) | The concentration of the compound that causes 50% inhibition of cell viability. |
Confirmatory Assay: Lactate Dehydrogenase (LDH) Release Assay
Rationale: The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[14] This assay is a reliable indicator of cytotoxicity and complements the MTT assay by specifically measuring cell membrane integrity.[15]
Protocol:
-
Experimental Setup: Seed and treat cells with ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[15][16]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength (typically 490 nm).[15]
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Figure 2: Workflow for the LDH cytotoxicity assay.
Mechanistic Insight: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Rationale: To determine if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis, an Annexin V/PI staining assay followed by flow cytometry is employed.[17][18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18][19] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[17][18]
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate at concentrations around the determined IC50 value.
-
Cell Harvesting: After incubation, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[17]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[20]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Interpretation:
The cell population will be differentiated into four quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
An increase in the Annexin V+ populations upon treatment with the compound suggests the induction of apoptosis.
| Quadrant | Cell Population | Interpretation |
| Lower Left (Q4) | Annexin V- / PI- | Viable Cells |
| Lower Right (Q3) | Annexin V+ / PI- | Early Apoptotic Cells |
| Upper Right (Q2) | Annexin V+ / PI+ | Late Apoptotic/Necrotic Cells |
| Upper Left (Q1) | Annexin V- / PI+ | Necrotic Cells |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the initial cytotoxic evaluation of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. Positive results from these assays, particularly the induction of apoptosis, would warrant further investigation into the specific molecular pathways involved. This could include assays for caspase activation, analysis of Bcl-2 family protein expression, and cell cycle analysis to build a comprehensive profile of the compound's anticancer potential.[4]
References
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- MTT assay protocol | Abcam.
- Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments.
- Graphviz tutorial - YouTube. (2021, January 13).
- Measuring Cell Viability / Cytotoxicity.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- How can I calculate IC50 for a cytotoxic substance? - ResearchGate. (2015, September 21).
- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC - NIH. (2022, August 16).
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- Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PubMed Central. (2021, December 20).
- Graphviz and dot: Generating Diagrams with Code - YouTube. (2022, October 21).
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (2025, February 13).
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific.
- Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC - NIH.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI.
- Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! | by D_Central_Station. (2023, February 24).
- Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. (2020, May 14).
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1).
- Annexin V staining assay protocol for apoptosis - Abcam.
- Cytotoxicity Detection Kit (LDH) - Sigma-Aldrich.
- Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
- LDH assay kit guide: Principles and applications - Abcam.
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - MDPI.
- Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus | Request PDF - ResearchGate.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
- The Annexin V Apoptosis Assay.
- Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.
- How to Analyse MTT/MTS Assay Data and IC50 using Excel - YouTube. (2023, December 16).
- Graphviz Examples and Tutorial - Sketchviz.
- LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega Corporation.
- Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Graphviz.
- Cytotoxic Effects Of N-(4-Chlorophenyl)-1H-Indole-2-Carboxamide On Bone Cancer Cells. (2025, August 10).
- Synthesis and biological activity of functionalized indole-2-carboxylates, triazino - PubMed.
- Chemical structures of some indole derivatives showing anticancer activity - ResearchGate.
- Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents - PubMed.
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- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne.
- Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC - NIH.
- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease - MDPI. (2023, January 30).
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Application Notes and Protocols: Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate in Medicinal Chemistry
Introduction: The Privileged Indole Scaffold and the Promise of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural products and synthetic compounds with profound pharmacological activities. Its versatile structure allows for diverse substitutions, leading to a broad spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. Within this esteemed class of heterocycles, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate emerges as a compound of significant interest. The strategic placement of a 4-fluorophenyl group at the C3-position and an ethyl carboxylate at the C2-position suggests a high potential for targeted biological interactions. The fluorine substituent can enhance metabolic stability and binding affinity, while the ester group provides a handle for further chemical modification or can contribute directly to receptor binding. This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis and biological evaluation of this promising molecule, thereby facilitating its exploration in drug discovery programs.
Synthesis of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
The synthesis of 3-aryl-1H-indole-2-carboxylates can be achieved through several established synthetic routes. The Fischer indole synthesis is a classical and versatile method.
Protocol 1: Fischer Indole Synthesis
This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an α-keto ester.
Reaction Scheme:
methodology for assessing the kinase inhibitory activity of indole compounds
Application Note & Protocols
A Strategic Guide to Assessing the Kinase Inhibitory Activity of Indole Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
Protein kinases are pivotal regulators of cellular signaling and represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The indole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors due to its versatile binding capabilities.[2][3][4][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework and detailed protocols for rigorously evaluating the kinase inhibitory potential of novel indole-based compounds. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust, self-validating workflow. This document outlines an integrated strategy, beginning with high-throughput biochemical assays to determine direct target engagement and potency, followed by essential cell-based assays to confirm activity in a physiologically relevant context.
The Strategic Framework: A Tiered Approach to Inhibitor Validation
A successful kinase inhibitor discovery campaign relies on a tiered screening cascade. This approach efficiently filters compounds from large libraries down to a few promising leads with validated biological activity. The strategy prioritizes biochemical assays for initial screening due to their high throughput and direct measurement of enzyme inhibition. Promising hits are then advanced to lower-throughput, more complex cell-based assays to assess crucial properties like cell permeability, target engagement in the cellular milieu, and functional impact on cell signaling and viability.
Figure 1: A tiered workflow for kinase inhibitor validation.
Foundational Biochemical Assays: Quantifying Direct Inhibition
Biochemical assays are the cornerstone of initial screening. They utilize purified recombinant kinase, a specific substrate, and ATP in a controlled in vitro environment. The goal is to measure the inhibitor's ability to block the phosphorylation of the substrate. The half-maximal inhibitory concentration (IC50) derived from these assays is a critical measure of a compound's potency.
Senior Scientist's Note: The concentration of ATP used in these assays is a critical parameter. Most indole-based inhibitors compete with ATP for the kinase's active site.[6] Therefore, the measured IC50 value is dependent on the ATP concentration; a higher ATP level will require a higher concentration of a competitive inhibitor to achieve 50% inhibition.[7] For robust comparison, it is best practice to run assays at an ATP concentration that is close to the Michaelis constant (Km) for the specific kinase.[7]
Comparison of Common Assay Platforms
| Parameter | ADP-Glo™ (Promega) | LanthaScreen™ TR-FRET (Thermo Fisher) | Z'-LYTE™ (Thermo Fisher) |
| Principle | Quantifies ADP production | Time-Resolved FRET detection of phosphorylated substrate | FRET-based detection of substrate phosphorylation via protease protection |
| Detection | Luminescence | Time-Resolved Fluorescence | Time-Resolved Fluorescence |
| Universality | Highly universal for any ADP-producing enzyme[8][9] | Requires specific antibody/tracer pairs | Requires specific FRET-peptide substrates[10] |
| Advantages | High signal-to-background, robust against interference[11] | Homogeneous, ratiometric measurement reduces noise[12] | High Z' values, suitable for HTS[13] |
| Considerations | Two-step addition process | Potential for compound autofluorescence interference | Peptide substrate development may be required for novel kinases |
Protocol 2.1: ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[8] It is a two-step process: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.[11]
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)[14]
-
Purified active kinase
-
Kinase-specific substrate
-
Indole compounds dissolved in 100% DMSO
-
Kinase reaction buffer (specific to the kinase of interest)
-
White, opaque 96- or 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Prepare serial dilutions of your indole compounds in DMSO. Typically, an 11-point, 3-fold dilution series is robust. Dispense a small volume (e.g., 1 µL) of each concentration into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, ATP (at or near Km), and the specific substrate.
-
Initiate Kinase Reaction: Add the kinase enzyme to the master mix. Immediately dispense the complete reaction mix into the wells of the assay plate containing the pre-spotted compounds. The final reaction volume is typically small (e.g., 5 µL for a 384-well plate).[14]
-
Incubation: Mix the plate gently and incubate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction & Deplete ATP: Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well.[14] Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and eliminates the unused ATP.[8][11]
-
ADP to ATP Conversion & Detection: Add a larger volume (e.g., 10 µL) of Kinase Detection Reagent to each well.[14] This reagent converts the ADP generated in the kinase reaction into ATP and provides the luciferase/luciferin needed for light production.[11]
-
Signal Measurement: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. Measure luminescence using a plate-reading luminometer.
Senior Scientist's Note: The stability of the luminescent signal is a key advantage of this assay, often lasting for several hours.[11] This provides flexibility in plate reading, especially in high-throughput environments. Always run an ATP-to-ADP standard curve to correlate the relative light units (RLU) directly to the percent of ATP conversion, which provides a quality control check on the assay's performance.[14]
Protocol 2.2: Z'-LYTE™ Kinase Assay
This technology uses a FRET-based peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the peptide is phosphorylated by the kinase, it becomes resistant to a specific protease in the Development Reagent. If the peptide is not phosphorylated, the protease cleaves it, separating the F-RET pair and disrupting FRET.[10] The ratio of donor to acceptor emission indicates the degree of phosphorylation.
Materials:
-
Z'-LYTE™ Kinase Assay Kit (Thermo Fisher, appropriate peptide for the kinase)[13][15][16][17]
-
Purified active kinase
-
Indole compounds in 100% DMSO
-
ATP solution
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader capable of TR-FRET
Procedure:
-
Compound Plating: As described in Protocol 2.1, plate serial dilutions of your indole compounds and controls.
-
Kinase/Peptide Solution: Prepare a solution containing the kinase and the Z'-LYTE™ peptide substrate in the appropriate kinase buffer.
-
Initiate Reaction: Add the Kinase/Peptide solution to the wells. Then, add ATP solution to each well to start the reaction.
-
Incubation: Mix the plate and incubate at room temperature for 60 minutes.
-
Development: Add the Development Reagent to each well. This reagent contains the site-specific protease.
-
Second Incubation: Mix and incubate at room temperature for another 60 minutes to allow for the cleavage of non-phosphorylated peptides.
-
Stop Reaction: Add Stop Reagent to each well.
-
Signal Measurement: Read the plate on a fluorescence reader, exciting at ~400 nm and measuring the emission from both Coumarin (~445 nm) and Fluorescein (~520 nm). The ratio of these two signals is used to calculate the percent phosphorylation.
Cellular Assays: Validating Efficacy in a Physiological Context
A potent compound in a biochemical assay is a great start, but it is not a drug. Cellular assays are essential to determine if the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit the desired biological response.[18][19]
Protocol 3.1: Western Blotting for Target Phosphorylation
This is the gold-standard method for directly assessing a compound's ability to inhibit a specific kinase signaling pathway within a cell. It measures the phosphorylation state of the target kinase (autophosphorylation) or a direct downstream substrate.
Principle: Cells are treated with the indole compound, then lysed. The proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies. A phospho-specific antibody detects the phosphorylated form of the target protein, while a total-protein antibody is used to measure the total amount of that protein, serving as a loading control.[20][21] A reduction in the phospho-signal relative to the total signal indicates successful target inhibition.
Materials:
-
Appropriate cancer cell line expressing the target kinase
-
Cell culture medium and serum
-
Indole compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in TBST
-
Primary antibodies (phospho-specific and total protein-specific)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with various concentrations of the indole compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer containing phosphatase inhibitors to each well. Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Senior Scientist's Note: It is critical to use BSA for blocking instead of non-fat milk. Milk contains the phosphoprotein casein, which can be detected by phospho-specific antibodies, leading to very high background noise.[22][23]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[22]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Reprobing: To normalize, the membrane can be stripped of the first set of antibodies and re-probed with the antibody against the total (non-phosphorylated) form of the target protein.
Protocol 3.2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is a key indicator of metabolically active cells.[24][25] A decrease in ATP levels following treatment with an inhibitor suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.
Materials:
-
CellTiter-Glo® 2.0 Assay Reagent (Promega, Cat. No. G9241 or similar)
-
Cancer cell line of interest
-
Indole compounds in DMSO
-
White, opaque-walled 96-well plates suitable for cell culture and luminescence
Procedure:
-
Cell Seeding: Dispense a known number of cells (e.g., 5,000 cells/well) in culture medium into each well of a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the indole compounds to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for a period relevant to the cell cycle, typically 48 or 72 hours, in a standard cell culture incubator.
-
Reagent Preparation and Addition: Equilibrate both the plate and the CellTiter-Glo® Reagent to room temperature for ~30 minutes.
-
Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well (e.g., 100 µL). The "add-mix-measure" format means you add the reagent directly to the wells.[24]
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate-reading luminometer.
Data Analysis and Interpretation
For both biochemical and cellular viability assays, the raw data (luminescence, fluorescence ratio, etc.) is first normalized. The "no inhibitor" (DMSO) control is set as 100% activity (or 100% viability), and the "no enzyme" or "high concentration inhibitor" control is set as 0% activity.
The normalized percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is performed to fit a sigmoidal dose-response curve. From this curve, the IC50 value is determined, representing the concentration of the inhibitor required to reduce the measured activity or viability by 50%.[26][27]
Interpreting the Data: A Comparative View
| Assay Type | Data Output | Primary Interpretation | Key Considerations |
| Biochemical (e.g., ADP-Glo) | Biochemical IC50 | Potency: The intrinsic ability of the compound to inhibit the purified enzyme. | Highly dependent on assay conditions (especially [ATP]). Does not guarantee cellular activity.[7] |
| Cellular Target (Western Blot) | Reduction in Phospho-Signal | Target Engagement: Confirms the compound enters the cell and inhibits the intended kinase. | Semi-quantitative. Provides a yes/no answer on target engagement at tested concentrations. |
| Cellular Viability (e.g., CTG) | Cellular IC50 | Functional Efficacy: The compound's overall effect on cell proliferation or survival. | This is a functional endpoint. The effect may be due to on-target inhibition, off-target effects, or general toxicity. Discrepancy with biochemical IC50 can indicate issues with permeability or efflux.[28] |
A successful lead compound will typically exhibit a low biochemical IC50, demonstrate clear inhibition of target phosphorylation in a Western blot at comparable concentrations, and induce a loss of cell viability with a cellular IC50 that is reasonably close to its biochemical potency.
References
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Asati, V., et al. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem, 23(4), 404-416. [Link]
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Bentham Science Publishers. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 23(4). [Link]
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MDPI. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Molecules. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
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ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
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ResearchGate. (2023). Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. [Link]
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protocols.io. (n.d.). ADP Glo Protocol. [Link]
-
Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. [Link]
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ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]
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protocols.io. (2017). Pan/Phospho Analysis For Western Blot Normalization. [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
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LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. [Link]
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BMG Labtech. (2022). LanthaScreen Technology on microplate readers. [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. [Link]
-
PubMed. (2015). Indolinones as promising scaffold as kinase inhibitors: a review. [Link]
-
YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. [Link]
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. [Link]
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BiochemSphere. (2025). Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery. [Link]
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ResearchGate. (2014). Which one is the most accepted method for cell viability assay?. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
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OUCI. (n.d.). Screening assays for tyrosine kinase inhibitors: A review. [Link]
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Promega Connections. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
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Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation. [Link]
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Application Notes and Protocols for the Purification of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
Introduction
Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a heterocyclic compound belonging to the indole class, a scaffold of immense importance in medicinal chemistry and drug development. Indole derivatives are integral to a vast array of natural products and pharmacologically active agents, exhibiting activities ranging from anti-inflammatory to anti-cancer. The purity of such compounds is paramount, as even trace impurities can confound biological assays, compromise toxicological studies, and violate stringent regulatory standards set by bodies like the FDA.[1] This guide provides a detailed framework for researchers, scientists, and drug development professionals on robust, validated techniques for the purification of this specific indole ester, ensuring the high level of purity required for downstream applications.
Physicochemical Properties & Predicted Impurity Profile
A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.
Table 1: Physicochemical Properties of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₁₇H₁₄FNO₂ | [2] |
| Molecular Weight | 283.30 g/mol | [2] |
| Physical State | Predicted to be a white to off-white solid at room temperature. | Based on analogous indole esters which are typically crystalline solids.[3][4][5] |
| Solubility | Predicted to be poorly soluble in water; soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and alcohols (methanol, ethanol). | Based on the structure's aromatic and ester functionalities and general solubility of similar indole derivatives.[3] |
| Melting Point | Not experimentally reported in surveyed literature. Requires experimental determination. | N/A |
Understanding the Impurity Profile: The Fischer Indole Synthesis
The most common and direct synthetic route to 3-aryl-indole-2-carboxylates is the Fischer Indole Synthesis .[6][7] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an α-ketoester.[8] Understanding this pathway is critical for predicting the impurities that must be removed.
The likely synthesis and major potential impurities are outlined below:
-
Impurity 1 & 2 (Starting Materials): Incomplete reactions will leave residual 4-fluorophenylhydrazine and the α-ketoester in the crude product. These often have significantly different polarities from the product.
-
Impurity 3 (Regioisomers): While the target synthesis likely uses a symmetrical pyruvate derivative, the use of unsymmetrical ketones in Fischer syntheses is known to produce mixtures of indole regioisomers, which can be challenging to separate.[9]
-
Impurity 4 (Side-Reaction Products): The harsh acidic and thermal conditions of the Fischer indolization can cause side reactions, most notably the cleavage of the N-N bond in the hydrazone intermediate, which can lead to amine byproducts like 4-fluoroaniline.[10]
Overall Purification Strategy
The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required final purity. A typical workflow involves a primary bulk purification step followed by a high-purity polishing step if necessary.
Protocol 1: Purification by Recrystallization
Recrystallization is the most efficient method for purifying solid organic compounds on a large scale, provided a suitable solvent can be found. The underlying principle is the difference in solubility of the compound in a hot solvent versus a cold solvent.[11] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures, while impurities remain either fully dissolved or completely insoluble at all temperatures.[12][13]
Step 1.1: Solvent Screening (Microscale)
Since no established recrystallization solvent is documented for this specific compound, a systematic screening is the mandatory first step.
-
Preparation: Place approximately 20-30 mg of the crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, acetone, hexane/ethyl acetate mixture) dropwise at room temperature until a slurry is formed. Observe solubility. A good candidate solvent will NOT dissolve the compound at room temperature.
-
Heating: Heat the tubes that did not show room temperature solubility in a water or sand bath towards the solvent's boiling point. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.
-
Observation: The ideal solvent is one that yields a high quantity of crystalline solid upon cooling. Note any solvents that cause the product to "oil out" (form a liquid layer) instead of crystallizing; these are generally poor choices unless used in a multi-solvent system.
Step 1.2: Bulk Recrystallization Protocol
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation). Add a magnetic stir bar. Add the chosen solvent (e.g., isopropanol) in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the insoluble matter.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The purity should be confirmed by melting point analysis and HPLC.
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is a rapid form of preparative liquid chromatography that uses moderate pressure to force the mobile phase through a column of stationary phase (typically silica gel).[14][15] It excels at separating compounds with different polarities and is the workhorse technique for routine purification in organic synthesis.[16][17]
Step 2.1: Thin-Layer Chromatography (TLC) Method Development
-
Objective: The goal is to find a solvent system that provides good separation between the product and its impurities, with a target retention factor (Rf) for the product of ~0.3-0.4 .
-
Procedure:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber containing a test eluent system. Start with a non-polar mixture like 10% ethyl acetate in hexane (9:1 Hex/EtOAc).
-
Visualize the spots under UV light (254 nm).
-
Adjust the eluent polarity until the desired Rf is achieved. Increasing the proportion of the more polar solvent (ethyl acetate) will decrease the Rf of all compounds.
-
Table 2: Example TLC Data and Interpretation
| Eluent System (Hex/EtOAc) | Product Rf | Impurity Rf Values | Interpretation & Action |
| 9:1 | 0.85 | 0.95, 0.70 | Too high. All spots are at the top. Increase polarity. |
| 8:2 | 0.35 | 0.80, 0.55, 0.10 | Good separation. Ideal for column chromatography. |
| 1:1 | 0.10 | 0.30, 0.20 | Too low. All spots are at the bottom. Decrease polarity. |
Step 2.2: Flash Column Chromatography Protocol
-
Column Packing: Select a column size appropriate for the amount of crude material (a common rule of thumb is a 40-100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the initial, non-polar eluent (e.g., 5% EtOAc in Hexane).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3x the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the initial column eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin elution with the low-polarity mobile phase (e.g., 5% EtOAc/Hex). Collect fractions continuously. Gradually increase the polarity of the mobile phase (gradient elution) as the run progresses (e.g., move from 5% to 10%, then 15%, then 20% EtOAc). Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid.
Protocol 3: Purification by Preparative HPLC
For applications requiring the highest level of purity (>99.5%), such as for reference standards or final drug substance batches, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This protocol outlines a starting point for method development.
-
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile). Non-polar compounds are retained longer on the column.
-
Analytical Method Development: First, develop an analytical scale HPLC method to resolve the target compound from all impurities.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
-
Scale-Up to Preparative:
-
Once the analytical method provides good separation, scale it up to a preparative column (e.g., C18, 10 µm, 21.2 x 250 mm).
-
Adjust the flow rate and injection volume according to the column dimensions.
-
Dissolve the sample in a strong solvent that is compatible with the mobile phase (e.g., DMSO or DMF) at a high concentration.
-
Perform the injection and collect fractions based on the UV detector signal corresponding to the product peak.
-
-
Post-Prep Processing:
-
Analyze the collected fractions for purity.
-
Pool the pure fractions.
-
Remove the organic solvent (acetonitrile) via rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final, highly pure compound.
-
Purity Verification
After any purification procedure, the purity of the final material must be rigorously confirmed.
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a good primary indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. An analytical HPLC run should show a single major peak, allowing for purity calculation by area percentage (e.g., >99.0%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with sharp signals corresponding to the target structure and the absence of peaks attributable to impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (e.g., 1-2 °C). A broad or depressed melting point is indicative of impurities.
Method Comparison Summary
Table 3: Comparison of Purification Techniques
| Feature | Recrystallization | Flash Column Chromatography | Preparative HPLC |
| Principle | Differential Solubility | Differential Adsorption | Differential Partitioning |
| Typical Scale | 500 mg - 100s of g | 50 mg - 20 g | 1 mg - 5 g |
| Speed | Slow (requires cooling) | Fast (30-90 min) | Moderate to Slow |
| Cost | Low (solvents, glassware) | Moderate (silica, solvents) | High (instrument, columns) |
| Achievable Purity | Good to Excellent (98-99.5%) | Good (95-99%) | Highest (>99.5%) |
| Best For | Bulk purification of crystalline solids with good thermal stability. | Complex mixtures with compounds of varying polarity. | Final polishing step, purification of high-value materials, separating very similar compounds. |
References
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Bhusal, R. D., et al. (2017). REVIEW ON: FLASH COLUMN CHROMATOGRAPHY. Indo American Journal of Pharmaceutical Research, 7(01).
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Phenomenex Team. (2025). Flash Chromatography: Principles & Applications. Phenomenex.
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Microbioz India. (2023). The Ultimate Guide to Flash Chromatography: Principles and Techniques. Microbioz India.
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Asian Journal of Research in Chemistry. (2018). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry.
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Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.
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University of Colorado Boulder. (n.d.). Recrystallization. Chemistry and Biochemistry.
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Nichols, L. (n.d.). Recrystallization. University of California, Davis.
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Wired Chemist. (n.d.). Recrystallization. Wired Chemist.
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PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs.
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University of Massachusetts. (n.d.). Recrystallization. Chemistry Department.
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Albert, K., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC North America.
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Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of isolation and characterization of impurities in pharmaceuticals. Academic Press.
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Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
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Thomson, R. J., et al. (2010). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 75(15), 5040–5047.
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Ahuja, S., & Alsante, K. M. (Eds.). (2003). Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. Google Books.
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Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
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Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Cambridge University Press.
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GE Healthcare. (n.d.). Affinity Chromatography Principles and Methods Handbook. University of Helsinki.
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Nezlin, A. (2007). Handbook of Isolation and Characterization of Impurities in Pharmaceuticals. ResearchGate.
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Al-Hussain, S. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
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University of Michigan. (n.d.). Indoles. Chemistry Department.
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Journal of the Chemical Society B: Physical Organic. (1970). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing.
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Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
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Guidechem. (n.d.). Ethyl indole-3-carboxylate 776-41-0 wiki. Guidechem.
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Sigma-Aldrich. (n.d.). 3-Ethyl-1H-indole-2-carboxylic acid. Sigma-Aldrich.
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Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.
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Chemspace. (n.d.). Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. Chemspace.
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PubChem. (n.d.). 3-iodo-1H-indole-2-carboxylate. PubChem.
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Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Cheméo.
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Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate.
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PubChem. (n.d.). 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. PubChem.
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Sigma-Aldrich. (n.d.). Ethyl indole-2-carboxylate 97%. Sigma-Aldrich.
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Chem-Impex. (n.d.). Ethyl 5-Hydroxy-2-methylindole-3-carboxylate. Chem-Impex.
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Sigma-Aldrich. (n.d.). Ethyl 2-methylindole-3-carboxylate 99%. Sigma-Aldrich.
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Supporting Information. (n.d.). Royal Society of Chemistry.
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Application Notes and Protocols for Evaluating the Anti-Proliferative Effects of Indole Derivatives
Introduction: The Significance of Indole Derivatives in Oncology
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] In oncology, indole derivatives have emerged as a promising class of anti-cancer agents, demonstrating a wide range of mechanisms to inhibit cancer cell growth.[2][3] These mechanisms include, but are not limited to, the disruption of microtubule dynamics, inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[1][2] Given the vast chemical space and diverse biological activities of these compounds, a systematic and robust evaluation of their anti-proliferative effects is paramount for the identification and development of novel cancer therapeutics.[4]
This guide provides a comprehensive overview and detailed protocols for assessing the anti-proliferative efficacy of indole derivatives. It is designed for researchers, scientists, and drug development professionals, offering a framework that combines technical accuracy with practical insights to ensure reliable and reproducible data.
Guiding Principle: A Multi-Faceted Approach to Validation
A thorough evaluation of an anti-proliferative agent should not rely on a single assay. Instead, a multi-faceted approach is recommended to build a comprehensive profile of the compound's activity. This involves an initial screening for general cytotoxicity, followed by more detailed investigations into the specific mechanisms of action, such as cell cycle perturbation and induction of programmed cell death (apoptosis). This layered strategy provides a self-validating system, where findings from one assay can be corroborated and expanded upon by others.
Phase 1: Initial Screening for Anti-Proliferative Activity using Cell Viability Assays
The first step in evaluating a novel indole derivative is to determine its effect on cell viability and proliferation.[5] These assays provide a quantitative measure of a compound's ability to inhibit cell growth and are essential for determining the effective concentration range for further studies.[6]
Core Concept: Metabolic Activity as an Indicator of Cell Viability
Many widely used cell viability assays are based on the principle that metabolically active, viable cells can reduce a substrate into a colored or fluorescent product.[7] The amount of product formed is directly proportional to the number of viable cells. The MTT assay is a classic colorimetric method that falls into this category.[8][9]
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used method to assess cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] These crystals are then solubilized, and the absorbance is measured, which correlates with the number of viable cells.[7]
Materials:
-
Indole derivative stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell line(s) and appropriate culture medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in a final volume of 100 µL of culture medium.[9]
-
Expert Insight: The optimal seeding density is critical and should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
-
Compound Treatment:
-
After allowing the cells to adhere overnight (for adherent cell lines), prepare serial dilutions of the indole derivative in culture medium.
-
Carefully remove the old medium and add 100 µL of the medium containing the test compound at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).[10]
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Data Acquisition:
Data Analysis and Interpretation
The anti-proliferative effect is typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[12]
Calculation of Cell Viability:
The percentage of cell viability is calculated using the following formula:[13]
Determining the IC50 Value:
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[12][14]
| Parameter | Description | Significance |
| Seeding Density | Number of cells seeded per well. | Crucial for ensuring cells are in an exponential growth phase. |
| Treatment Duration | Length of time cells are exposed to the compound. | Can reveal time-dependent effects of the compound. |
| IC50 Value | Concentration for 50% inhibition.[12] | A key metric of the compound's potency. |
| Vehicle Control | Cells treated with the solvent used for the compound. | Essential for ruling out solvent-induced toxicity. |
Phase 2: Delving into the Mechanism - Cell Cycle Analysis
Once the anti-proliferative activity of an indole derivative is confirmed, the next logical step is to investigate its effect on the cell cycle.[10] Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[2]
Core Concept: DNA Content as a Marker of Cell Cycle Phase
Flow cytometry with a DNA-binding fluorescent dye, such as Propidium Iodide (PI), is a powerful technique for analyzing the cell cycle distribution of a cell population.[15] PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[15]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Indole derivative
-
Cancer cell line(s)
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the indole derivative at concentrations around the IC50 value for a predetermined duration (e.g., 24 or 48 hours). Include a vehicle-treated control group.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate the fixed cells at 4°C for at least 2 hours (or overnight).[16]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) per sample.
-
Generate a histogram of DNA content (PI fluorescence intensity).[15]
-
Data Analysis and Interpretation
The resulting DNA histogram is analyzed using cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control group indicates cell cycle arrest at that checkpoint.
Phase 3: Investigating the Induction of Apoptosis
A key mechanism by which many anti-cancer drugs eliminate tumor cells is through the induction of apoptosis, or programmed cell death.[18] Therefore, it is crucial to determine if the anti-proliferative effects of an indole derivative are due to the activation of this pathway.
Core Concept: Phosphatidylserine Externalization as an Early Marker of Apoptosis
In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[19] During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by Annexin V, a protein with a high affinity for PS. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[19] Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and dead cells (Annexin V-/PI+).[10]
Experimental Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Indole derivative
-
Cancer cell line(s)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Treatment:
-
Treat cells with the indole derivative as described for the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.[20]
-
-
Staining:
-
Flow Cytometry Analysis:
Data Analysis and Interpretation
The dot plot is divided into four quadrants to quantify the different cell populations. An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) in the treated samples compared to the control indicates that the indole derivative induces apoptosis.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| High background in MTT assay | Contamination; Substrate exposed to light. | Maintain aseptic technique; Store substrate in the dark.[21] |
| Poor resolution in cell cycle histograms | Incorrect fixation; Cell clumps. | Use cold ethanol and add dropwise; Ensure a single-cell suspension before fixation.[16] |
| High percentage of necrotic cells in Annexin V/PI assay | Compound is highly cytotoxic at the tested concentration; Harsh cell handling. | Test a lower concentration range; Handle cells gently during harvesting and washing.[22] |
| Inconsistent results | Pipetting errors; Inconsistent cell numbers. | Calibrate pipettes; Perform accurate cell counts for seeding.[21] |
Conclusion
The systematic evaluation of the anti-proliferative effects of indole derivatives is a critical process in the discovery of novel anti-cancer agents. By employing a tiered approach that begins with broad screening using viability assays like MTT, followed by detailed mechanistic studies such as cell cycle and apoptosis analysis, researchers can build a robust and comprehensive understanding of a compound's biological activity. The protocols and insights provided in this guide are intended to equip scientists with the necessary tools to conduct these evaluations with high scientific rigor, ultimately contributing to the advancement of cancer therapy.
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]
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101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. (n.d.). Assay Genie. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
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Initiation and Maintenance of Cell Cultures SOP 13209 Rev. 06. (n.d.). Frederick National Laboratory for Cancer Research. [Link]
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Design, Synthesis and Antiproliferative Evaluation of Bis-Indole Derivatives with a Phenyl Linker: Focus on Autophagy - PMC. (2022, December 28). National Center for Biotechnology Information. [Link]
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Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (2021, September 1). Bentham Science. [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). ResearchGate. [Link]
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Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013, November 10). National Center for Biotechnology Information. [Link]
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comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values) - Oxford Academic. (n.d.). Oxford Academic. [Link]
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Cell Cycle Analysis. (n.d.). University of Wisconsin-Madison. [Link]
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Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles | ACS Medicinal Chemistry Letters. (2020, January 24). ACS Publications. [Link]
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Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - MDPI. (2023, March 13). MDPI. [Link]
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Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An - YouTube. (2021, October 22). YouTube. [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. (2025, February 13). National Center for Biotechnology Information. [Link]
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Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
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Anti-proliferative effects of indole derivatives. (A), Schematic... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. (2024, November 12). Boster Bio. [Link]
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Cell Cycle Analysis By Flow Cytometry - YouTube. (2023, January 17). YouTube. [Link]
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Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. (2016, February 1). Bentham Science. [Link]
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Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024, October 1). ACS Publications. [Link]
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Standard Operating Procedure SOP040. (n.d.). Loughborough University. [Link]
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Ways to optimize T cell proliferation assay? : r/flowcytometry - Reddit. (2024, June 5). Reddit. [Link]
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Standard Operating Procedures (SOPs) and Good laboratory Practices (GLPs) for Cell Culture Facilities. (2014, November 11). National Institute of Animal Biotechnology. [Link]
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How do analyze your IC50 resultS for a newly designed drugs? - ResearchGate. (2016, October 31). ResearchGate. [Link]
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Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed. (2020, August 15). PubMed. [Link]
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Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - MDPI. (n.d.). MDPI. [Link]
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Department of Medicine Standard Operating Procedure Title: MAMMALIAN CELL CULTURE. (2017, September 29). National University of Singapore. [Link]
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Application Notes and Protocols for the Synthesis of Functionalized Indole-2-Carboxylates
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Indole-2-Carboxylate Scaffold
The indole nucleus is a privileged heterocyclic motif, forming the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Among its many derivatives, the indole-2-carboxylate framework is of particular strategic importance. The presence of the carboxylate group at the C-2 position not only serves as a versatile synthetic handle for further functionalization but also plays a crucial role in modulating the biological activity of the parent indole. These compounds are key intermediates in the synthesis of a wide range of therapeutic agents, including anti-inflammatory drugs, antivirals, and anti-cancer agents.[1][2] This guide provides a detailed overview of both classical and modern synthetic methodologies for accessing functionalized indole-2-carboxylates, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.
I. Classical Approaches: Time-Tested and Robust Syntheses
Two classical name reactions, the Fischer and Reissert syntheses, have long been the cornerstones of indole-2-carboxylate preparation. Their enduring utility lies in their use of readily available starting materials and their reliability for specific substitution patterns.
A. The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction remains one of the most widely employed methods for indole synthesis.[3] The core principle involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound.[4] For the synthesis of indole-2-carboxylates, the carbonyl component is an α-ketoester, most commonly ethyl or methyl pyruvate.
Causality and Mechanistic Insight: The choice of a strong acid catalyst (Brønsted or Lewis) is critical. The acid protonates the hydrazone, facilitating a key[5][5]-sigmatropic rearrangement of the corresponding enehydrazine tautomer. This rearrangement is often the rate-determining step and leads to the formation of a new C-C bond, ultimately setting the stage for cyclization and aromatization via the elimination of ammonia to furnish the stable indole ring.[6]
Caption: General workflow of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 5-Chloro-1H-indole-2-carboxylate
This protocol is adapted from established procedures for Fischer indolization using α-ketoesters.[7]
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol, absolute
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% P₂O₅ in MeSO₃H)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a 250 mL round-bottom flask, suspend 4-chlorophenylhydrazine hydrochloride (1.0 eq) in absolute ethanol (50 mL). Add ethyl pyruvate (1.1 eq) and a catalytic amount of acetic acid (3-4 drops).
-
Heat the mixture to reflux for 1-2 hours. The progress of the hydrazone formation can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. The crude hydrazone can be used directly in the next step.
-
Cyclization: Place the crude hydrazone in a larger flask (e.g., 500 mL) equipped with a mechanical stirrer. Carefully add polyphosphoric acid (approx. 10 times the weight of the hydrazone) in portions. Caution: The addition is exothermic and the mixture becomes highly viscous.
-
Heat the viscous mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the consumption of the hydrazone by TLC.
-
Work-up and Purification: Allow the reaction mixture to cool to approximately 60-70 °C and then very carefully pour it onto crushed ice (approx. 300 g) in a large beaker with stirring.
-
Neutralize the acidic aqueous slurry by the slow and careful addition of saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 5-chloro-1H-indole-2-carboxylate.
B. The Reissert Indole Synthesis
The Reissert synthesis is a robust, two-step method that is particularly well-suited for preparing indole-2-carboxylic acids from ortho-nitrotoluenes.[8] This method avoids the sometimes harsh acidic conditions of the Fischer synthesis and offers a complementary approach, especially when substituted phenylhydrazines are unstable or inaccessible.
Causality and Mechanistic Insight: The synthesis begins with a base-catalyzed condensation between an o-nitrotoluene and diethyl oxalate. The acidity of the methyl protons on the o-nitrotoluene is enhanced by the electron-withdrawing nitro group, allowing deprotonation by a strong base (potassium ethoxide is often more effective than sodium ethoxide) to form a carbanion.[8] This carbanion then attacks diethyl oxalate in a Claisen condensation. The second stage is a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate. Reducing agents like zinc dust in acetic acid or catalytic hydrogenation simultaneously reduce the nitro group to an amine and facilitate the intramolecular cyclization between the newly formed amine and the ketone, followed by dehydration to form the indole ring.[9]
Caption: The two-stage workflow of the Reissert Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl Indole-2-carboxylate
This protocol is a well-established and reliable procedure adapted from Organic Syntheses.[10]
Materials:
-
o-Nitrotoluene
-
Diethyl oxalate
-
Potassium metal
-
Absolute ethanol
-
Anhydrous ether
-
Zinc dust
-
Glacial acetic acid
Procedure:
-
Preparation of Potassium Ethoxide: In a three-necked flask fitted with a reflux condenser and a dropping funnel, carefully add potassium metal (1.0 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the potassium to dissolve completely to form a solution of potassium ethoxide.
-
Condensation: Cool the potassium ethoxide solution to room temperature. Add anhydrous ether, followed by diethyl oxalate (1.0 eq) with stirring. After 10 minutes, add o-nitrotoluene (1.0 eq).
-
Stir the mixture at room temperature for several hours or until the reaction is complete (monitored by TLC). The potassium salt of ethyl o-nitrophenylpyruvate will precipitate.
-
Collect the precipitated salt by filtration, wash it with anhydrous ether, and dry it.
-
Reductive Cyclization: Suspend the dried potassium salt (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of salt).
-
To this stirred suspension, add zinc dust (approx. 3-4 eq) portion-wise, maintaining the temperature below 40 °C with an ice bath. The reaction is exothermic.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Work-up and Purification: Filter the reaction mixture to remove excess zinc and inorganic salts. Wash the filter cake with a small amount of glacial acetic acid.
-
Pour the filtrate into a large volume of ice-water (approx. 10 times the volume of the filtrate) with stirring.
-
The ethyl indole-2-carboxylate will precipitate as a solid. Collect the product by filtration, wash thoroughly with water, and dry.
-
The crude product can be further purified by recrystallization from ethanol to yield pure ethyl indole-2-carboxylate.[10]
II. Modern Transition-Metal-Catalyzed Syntheses
Modern synthetic chemistry has been revolutionized by transition-metal catalysis, and indole synthesis is no exception. Palladium-catalyzed reactions, in particular, offer mild conditions, broad functional group tolerance, and novel pathways for constructing the indole core.
A. The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an ortho-haloaniline (typically iodo- or bromo-) with a disubstituted alkyne.[5][11] To generate an indole-2-carboxylate, an alkyne bearing an ester group, such as ethyl propiolate or ethyl tetrolate, would be used.
Causality and Mechanistic Insight: The catalytic cycle is initiated by the oxidative addition of the o-haloaniline to a Pd(0) species.[9] The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes migratory insertion into the aryl-palladium bond. This is a key regioselectivity-determining step. The resulting vinylpalladium intermediate then undergoes an intramolecular nucleophilic attack by the aniline nitrogen, displacing the halide from the palladium center to form a six-membered palladacycle. The cycle is completed by reductive elimination, which forms the indole ring and regenerates the active Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Larock Indole Synthesis.
Experimental Protocol: Synthesis of Ethyl 3-Phenyl-1H-indole-2-carboxylate
This protocol is based on general procedures for the Larock heteroannulation.[12]
Materials:
-
2-Iodoaniline
-
Ethyl phenylpropiolate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), potassium carbonate (2.0 eq), and lithium chloride (1.0 eq).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF via syringe, followed by 2-iodoaniline (1.0 eq) and ethyl phenylpropiolate (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC until the starting 2-iodoaniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
B. Buchwald-Hartwig Amination Approaches
While often used for C-N bond formation in later stages of a synthesis, principles of the Buchwald-Hartwig amination can be applied to the core synthesis of the indole ring itself or for the functionalization of a pre-formed indole-2-carboxylate. This powerful palladium-catalyzed cross-coupling reaction typically involves an aryl halide and an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[13]
Functionalization Protocol: Synthesis of Ethyl 3-(Phenylamino)-1H-indole-2-carboxylate
This protocol demonstrates the functionalization of a pre-existing indole-2-carboxylate scaffold using a Buchwald-Hartwig cross-coupling reaction.[14]
Materials:
-
Ethyl 3-bromo-1H-indole-2-carboxylate
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine ethyl 3-bromo-1H-indole-2-carboxylate (1.0 eq), aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (5 mol%), and XPhos (10 mol%).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M).
-
Reaction: Seal the tube and heat the mixture to 110 °C in an oil bath for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.[14]
III. Method Comparison and Practical Considerations
The choice of synthetic method depends heavily on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Disadvantages |
| Fischer Synthesis | Arylhydrazine, α-Ketoester | Strong acid (PPA, ZnCl₂, H₂SO₄) | High temp. (100-180 °C) | Wide substrate scope, one-pot variations possible.[15] | Harsh acidic conditions, potential for side reactions, regioselectivity issues with unsymmetrical ketones.[16] |
| Reissert Synthesis | o-Nitrotoluene, Diethyl oxalate | Strong base (KOEt), Reducing agent (Zn, H₂/Pd) | Multi-step, varied temps. | Good for indole-2-carboxylic acids, avoids harsh acids.[16][17] | Limited by availability of substituted o-nitrotoluenes, multi-step process.[16] |
| Larock Synthesis | o-Haloaniline, Alkyne ester | Pd(OAc)₂, Phosphine ligand, Base | Mild to moderate temp. (80-110 °C) | Excellent functional group tolerance, high regioselectivity.[9][11] | Requires pre-functionalized aniline, cost of palladium catalyst. |
| Buchwald-Hartwig | o-Halo-β-halo-styrene, Amine | Pd catalyst, Phosphine ligand, Base | Mild to moderate temp. (80-110 °C) | Convergent, builds complexity rapidly. | Substrate synthesis can be multi-step. |
Table 1: Comparative Overview of Key Synthesis Methods.
IV. Conclusion and Future Outlook
The synthesis of functionalized indole-2-carboxylates remains a vibrant area of chemical research, driven by their importance in medicinal chemistry and materials science. While classical methods like the Fischer and Reissert syntheses provide reliable and powerful routes, modern transition-metal-catalyzed reactions, particularly those employing palladium, have opened new avenues for their construction under milder conditions with greater functional group compatibility. The continued development of novel catalytic systems promises to further enhance the efficiency, selectivity, and sustainability of these vital synthetic transformations, empowering chemists to build the complex molecular architectures of tomorrow.
References
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Larock Reaction in the Synthesis of Heterocyclic Compounds. (n.d.). Available at: [Link]
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Larock indole synthesis. (n.d.). Wikipedia. Available at: [Link]
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The Role of Indole-2-carboxaldehyde in Drug Discovery and Pharmaceutical Development. (n.d.). Angene. Available at: [Link]
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Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Available at: [Link]
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Reissert-Indole-Synthesis.pdf. (2016). ResearchGate. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Publishing. Available at: [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview. (n.d.). ResearchGate. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Thieme Connect. Available at: [Link]
-
Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (n.d.). ijpsonline.com. Available at: [Link]
-
Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. Available at: [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI. Available at: [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). National Institutes of Health. Available at: [Link]
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(PDF) Reissert Indole Synthesis. (2019). ResearchGate. Available at: [Link]
-
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-
(PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ResearchGate. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). National Institutes of Health. Available at: [Link]
-
Larock indole synthesis. (n.d.). Grokipedia. Available at: [Link]
-
Synthesis and biological evaluation of indoles. (2015). Der Pharma Chemica. Available at: [Link]
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-
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-
Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction. (n.d.). National Institutes of Health. Available at: [Link]
-
Palladium-Catalyzed Heteroannulation of Bdan-Capped Alkynes: Rapid Access to Complex Indole Scaffolds. (n.d.). National Institutes of Health. Available at: [Link]
-
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
Welcome to the technical support guide for the synthesis of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important indole scaffold. We will move beyond simple procedural outlines to address the nuanced challenges of this synthesis, providing actionable troubleshooting advice and a validated experimental protocol grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route for preparing ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate?
The most robust and widely applicable method for this specific target is a two-step sequence involving the Japp-Klingemann reaction followed by the Fischer indole synthesis .[1][2] This strategy offers excellent control over regiochemistry, which is a common challenge in other indole syntheses.[3]
-
Step 1: Japp-Klingemann Reaction. This reaction couples a diazonium salt (derived from 4-fluoroaniline) with a β-keto-ester (ethyl 2-chloroacetoacetate or a similar precursor) to form an intermediate arylhydrazone.[4][5] This is the key precursor for the subsequent cyclization.
-
Step 2: Fischer Indole Synthesis. The isolated arylhydrazone is then cyclized under acidic conditions to form the final indole ring system.[6] This classic reaction is exceptionally powerful for constructing the indole core and is well-documented for producing indole-2-carboxylates.[7][8]
This pathway is favored over others, such as the Bischler-Möhlau or Hemetsberger syntheses, due to the ready availability of starting materials and the generally cleaner reaction profiles for this substitution pattern.[9][10]
Q2: Why is my overall yield inconsistent, ranging from excellent to very poor between batches?
Inconsistency in this synthesis often points to two critical areas: the stability and purity of the arylhydrazone intermediate and the precise conditions of the Fischer cyclization step. The arylhydrazone can be prone to degradation, and the Fischer indole synthesis is notoriously sensitive to acid strength, temperature, and solvent choice.[11][12] Meticulous control over these parameters, as detailed in the troubleshooting section, is paramount for achieving reproducible, high-yield results.
Synthesis Workflow Overview
Caption: Overall synthetic workflow from starting materials to the final product.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Problem Area 1: Low Yield or Failure of the Fischer Indole Cyclization
Q: My Japp-Klingemann reaction appears successful, but the subsequent Fischer cyclization step results in a low yield of the desired indole, or fails completely. What are the primary causes?
This is the most common failure point. The success of the Fischer indole synthesis hinges on a delicate balance of factors that favor the key[1][1]-sigmatropic rearrangement over competing side reactions.[6][13]
A: Investigate the following critical parameters:
-
Acid Catalyst Choice and Concentration: The catalyst is not one-size-fits-all.[5]
-
Causality: The acid protonates the hydrazone, facilitating its tautomerization to the reactive ene-hydrazine intermediate, which is necessary for the rearrangement.[14] If the acid is too weak, the reaction will be sluggish or stall. If it's too strong or used in excess, it can promote degradation of the starting material or the indole product.
-
Troubleshooting Steps:
-
If using Brønsted acids like H₂SO₄ or HCl, screen concentrations carefully.
-
Consider polyphosphoric acid (PPA) or Eaton's reagent, which often give superior yields by acting as both catalyst and solvent, minimizing charring.
-
Lewis acids like ZnCl₂ or BF₃·OEt₂ are also effective and can be beneficial if your substrate is sensitive to strong protic acids.[6]
-
-
-
Reaction Temperature and Time:
-
Causality: The[1][1]-sigmatropic rearrangement has a significant activation energy barrier. Insufficient temperature will lead to an incomplete reaction. However, excessive heat can cause decomposition and the formation of tar-like byproducts, which are notoriously difficult to remove.
-
Troubleshooting Steps:
-
Begin with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress closely using TLC.
-
If the reaction is slow, incrementally increase the temperature by 10 °C. Avoid aggressive heating.
-
Once the starting hydrazone is consumed (as per TLC), work up the reaction promptly to prevent product degradation.
-
-
-
Purity of the Hydrazone Intermediate:
-
Causality: Impurities from the Japp-Klingemann step can interfere with the cyclization. The hydrazone itself can also degrade upon storage, especially if exposed to light or air.
-
Troubleshooting Steps:
-
Use the hydrazone immediately after synthesis if possible.
-
If it must be stored, keep it in a dark container under an inert atmosphere (N₂ or Ar) at low temperature.
-
Confirm the purity by ¹H NMR and melting point before proceeding to the cyclization step.
-
-
-
Competing N-N Bond Cleavage:
-
Causality: A known failure mode for the Fischer synthesis involves the acid-catalyzed cleavage of the weak N-N bond in the protonated ene-hydrazine intermediate.[15] This pathway competes directly with the desired C-C bond formation of the sigmatropic rearrangement. While the electron-withdrawing nature of the 4-fluorophenyl group does not excessively stabilize the intermediates that lead to this cleavage, improper reaction conditions can still favor this pathway.[15]
-
Troubleshooting Steps: This is primarily controlled by optimizing the acid catalyst and temperature as described above. Milder conditions often suppress this side reaction.
-
Sources
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Japp-Klingemann_reaction [chemeurope.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate in Biological Buffers
Welcome to the technical support center for ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this compound in common biological buffers. Poor aqueous solubility is a frequent hurdle in experimental biology, and this resource offers a structured approach to troubleshooting and ensuring the success of your assays.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate.
Q1: What are the basic physicochemical properties of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate that influence its solubility?
A1: Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a hydrophobic molecule. Its structure, containing an indole ring and a fluorophenyl group, contributes to its low water solubility. Indole itself is only slightly soluble in water, and the addition of the larger, non-polar fluorophenyl group further decreases its affinity for aqueous environments.[3][4] The molecular formula is C17H14FNO2 with a molecular weight of approximately 283 g/mol .[5] Understanding this inherent hydrophobicity is the first step in developing effective solubilization strategies.
Q2: Why is my compound precipitating when I add it to my cell culture media or biological buffer?
A2: Precipitation is a common issue when a concentrated stock solution of a hydrophobic compound, typically dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer.[6] This phenomenon, often termed "solvent shock," occurs because the compound is forced out of solution as the highly soluble organic solvent disperses into the aqueous medium.[6] Several factors can contribute to this, including the final concentration of the compound exceeding its solubility limit, the pH of the buffer, and interactions with other components in the media such as salts and proteins.[6]
Q3: What is the recommended solvent for preparing a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating a high-concentration stock solution of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate due to its high solubilizing power for many organic compounds.[6][7] It is crucial to use anhydrous DMSO to avoid introducing water, which can reduce the compound's stability and solubility in the stock solution.
Q4: How can I determine the maximum soluble concentration of this compound in my specific biological buffer?
A4: A kinetic solubility assay is a practical method to estimate the maximum soluble concentration. This involves preparing a high-concentration stock in DMSO and then diluting it into your biological buffer to the highest desired concentration.[8] After an incubation period that mimics your experimental conditions, any precipitate is removed by centrifugation, and the concentration of the compound remaining in the supernatant is quantified, typically by HPLC-UV or LC-MS.[8] This value represents the kinetic solubility under your specific assay conditions.
Part 2: Troubleshooting Guides for Common Experimental Scenarios
This section provides detailed, step-by-step protocols to address specific solubility-related problems you may encounter.
Immediate precipitation indicates that the final concentration of the compound is well above its solubility limit in the aqueous buffer.
Troubleshooting Workflow:
Detailed Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.[6] Often, the effective concentration is lower than the initial concentrations tested.
-
Optimize the Dilution Process:
-
Use a Lower Stock Concentration: Preparing a more dilute stock solution in DMSO can help.[6] This requires adding a larger volume to your buffer, which can aid in more effective mixing and reduce localized high concentrations that lead to precipitation.[6]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.[9] This gradual reduction in solvent polarity can help keep the compound in solution.
-
Vortexing During Addition: Vigorously vortex or mix the buffer while slowly adding the stock solution to promote rapid dispersion.
-
-
Maintain a Tolerable Solvent Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[7] Keeping the DMSO concentration at the higher end of this tolerable range can help maintain the compound's solubility.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
Delayed precipitation can be due to compound instability at the incubation temperature, changes in media pH due to cellular metabolism, or interactions with media components.[6]
Troubleshooting Workflow:
Detailed Steps:
-
Check Temperature Effects: Some compounds are less soluble at higher temperatures like 37°C.[6] You can assess this by incubating the compound in your buffer at the experimental temperature and observing for precipitation over time.
-
Monitor pH: The pH of cell culture media can decrease over time due to cellular metabolism.[6] Since the solubility of ionizable compounds can be pH-dependent, this shift can cause precipitation.[10][11] The indole nitrogen of your compound is weakly acidic, so changes in pH could influence its ionization and solubility. Using a more robustly buffered medium or monitoring the pH throughout the experiment is recommended.
-
Serum Interactions: If you are using a serum-containing medium, proteins like albumin can bind to your compound and either help to solubilize it or, in some cases, contribute to the formation of insoluble complexes.[7] You might consider testing different serum concentrations or using a serum-free medium if your experimental design allows.
Part 3: Advanced Solubilization Strategies
If the basic troubleshooting steps are insufficient, more advanced formulation strategies may be necessary.
Using a mixture of solvents can significantly enhance the solubility of hydrophobic compounds.[12][13][14]
-
Common Co-solvents: For in vitro studies, co-solvents like polyethylene glycol (PEG), propylene glycol, and ethanol can be used in combination with DMSO.[1] For in vivo studies, the selection of co-solvents must consider toxicity.[1]
-
Protocol for Co-Solvent Use:
-
Dissolve the compound in the primary solvent (e.g., DMSO).
-
Add the co-solvent (e.g., PEG 400) to this solution.
-
Slowly add this mixture to the aqueous buffer with vigorous mixing.
-
| Co-Solvent | Typical Concentration Range (in final solution) | Notes |
| DMSO | 0.1% - 1% | High solubilizing power, but can be toxic at higher concentrations. |
| Ethanol | 1% - 5% | Good solubilizing agent, but can have biological effects. |
| PEG 400 | 5% - 20% | Generally well-tolerated and effective for many compounds. |
| Propylene Glycol | 5% - 20% | Similar to PEG 400, often used in parenteral formulations. |
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[15][16] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[15][16][17][18][19]
-
Commonly Used Cyclodextrins: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used in pharmaceutical formulations due to their high aqueous solubility and low toxicity.[14]
-
Experimental Protocol for Cyclodextrin Solubilization:
-
Prepare an aqueous solution of the cyclodextrin in your biological buffer.
-
Prepare a concentrated stock of your compound in a minimal amount of an organic solvent (e.g., ethanol or DMSO).
-
Slowly add the compound stock to the cyclodextrin solution while stirring.
-
Allow the mixture to equilibrate (this can take from a few hours to overnight) to allow for the formation of the inclusion complex.
-
Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles.[20][21] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures with a hydrophobic core and a hydrophilic shell.[20] The hydrophobic compound can partition into the core of these micelles, thereby becoming "solubilized" in the aqueous medium.[20]
-
Common Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are often used in pharmaceutical formulations.
-
Considerations: Surfactants can have biological activity of their own and may interfere with certain assays.[22] Their use should be carefully evaluated, and appropriate controls must be included.
| Solubilization Technique | Mechanism | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the solvent system.[14] | Simple and effective for many compounds.[12][23] | Potential for solvent toxicity and biological interference. |
| Cyclodextrins | Forms inclusion complexes, masking the hydrophobic nature of the drug.[15][18] | Low toxicity, can improve stability.[15][16] | Can be expensive, may alter drug-target interactions. |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug.[20][21] | High solubilizing capacity.[20] | Can have their own biological effects, may denature proteins.[22] |
References
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
Cyclodextrin in novel formulations and solubility enhancement techniques: a review. Innovare Academic Sciences Pvt Ltd. [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. Global Journal of Research in Medical Sciences. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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The Effect of pH on Solubility. Chemistry Steps. [Link]
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pH and Solubility. Fiveable. [Link]
-
Co-solvent: Significance and symbolism. ScienceDirect. [Link]
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Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
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What are the effects of surfactants on the solubilization of hydrophobic substances? Acme-Hardesty. [Link]
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Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]
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Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. [Link]
-
Nonionic Microemulsions as Solubilizers of Hydrophobic Drugs. National Institutes of Health. [Link]
-
PH and Solvent Effect on Drug Solubility. SlideShare. [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. [Link]
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Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate. [Link]
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How does pH affect solubility? askIITians. [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]
-
Indole - Solubility of Things. Solubility of Things. [Link]
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Solubilization of Hydrophobic Dyes in Surfactant Solutions. PubMed Central. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]
-
Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. [Link]
- Process of preparing purified aqueous indole solution.
-
Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. RSC Publishing. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
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Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
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How to tackle compound solubility issue. Reddit. [Link]
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Ethyl indole-2-carboxylate. PubChem. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
-
Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI. [Link]
-
Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. Chemspace. [Link]
-
Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties. Cheméo. [Link]
-
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Manasa Life Sciences. [Link]
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- 3. solubilityofthings.com [solubilityofthings.com]
- 4. On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate - C17H14FNO2 | CSSB00016998169 [chem-space.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 11. fiveable.me [fiveable.me]
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- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Fluorinated Indole Compounds
Welcome to the technical support center for the purification of fluorinated indole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying these valuable molecules. The introduction of fluorine into the indole scaffold dramatically alters its physicochemical properties, offering significant advantages in medicinal chemistry but often complicating purification.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the isolation of highly pure fluorinated indole compounds for your research.
The Unique Challenge of Fluorinated Indoles
The strategic incorporation of fluorine can enhance a molecule's metabolic stability, bioavailability, and binding affinity.[1][2][3] However, these benefits come with purification hurdles. Fluorine's high electronegativity can alter the electron density of the indole ring, affecting its polarity, pKa, and susceptibility to degradation.[4][5] This can lead to issues such as co-elution with impurities, peak tailing in chromatography, and difficulties in crystallization. This guide will address these challenges head-on with practical, field-proven solutions.
Troubleshooting Guides
Section 1: Chromatographic Purification
Issue 1: Poor Separation and Co-elution of Impurities in Reverse-Phase HPLC
Question: I'm struggling to separate my fluorinated indole from closely related impurities using a standard C18 column. What are my options?
Answer: This is a common challenge, as fluorination can subtly alter the hydrophobicity of both the target compound and its impurities. Here’s a systematic approach to improving your separation:
Underlying Causes and Solutions:
-
Insufficient Selectivity of C18: Standard C18 phases primarily separate based on hydrophobicity. Fluorinated compounds, however, can exhibit unique interactions.
-
Solution 1: Employ a Fluorinated Stationary Phase. Columns with pentafluorophenyl (PFP) or other fluorinated stationary phases offer alternative separation mechanisms, including dipole-dipole, π-π, and charge-transfer interactions, which can significantly enhance selectivity for fluorinated molecules.[6] These phases can often resolve isomers that are inseparable on C18 columns.
-
Solution 2: Optimize the Mobile Phase.
-
Solvent Choice: Systematically evaluate different organic modifiers like acetonitrile and methanol. Their different solvation properties can alter the elution order.
-
pH Adjustment: The pKa of the indole nitrogen and any other ionizable groups are influenced by fluorine substitution.[4][5] Adjusting the mobile phase pH by at least 2 units away from the pKa of your compound can improve peak shape and may enhance separation.[6] For basic fluorinated indoles, a lower pH is often beneficial.
-
Additives: Using additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for basic compounds by masking silanol interactions on the stationary phase.
-
-
Experimental Protocol: Method Development for Reverse-Phase HPLC of a Fluorinated Indole
-
Initial Screening:
-
Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes.[6]
-
Flow Rate: 1 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 228 nm or 254 nm).
-
-
Optimization:
-
If separation is poor, switch to a PFP column (same dimensions) and repeat the initial screening.
-
If co-elution persists, try methanol as the organic modifier.
-
Systematically adjust the pH of the aqueous mobile phase (e.g., using ammonium acetate buffers at pH 4 and 6.7) to assess the impact on retention and selectivity.[6]
-
Issue 2: Peak Tailing of Basic Fluorinated Indoles
Question: My fluorinated indole, which is basic, shows significant peak tailing on my silica-based columns. How can I resolve this?
Answer: Peak tailing for basic compounds is often due to secondary interactions with acidic silanol groups on the silica surface of the stationary phase. Fluorination can sometimes exacerbate this by altering the basicity of the indole nitrogen.
Underlying Causes and Solutions:
-
Silanol Interactions: Free silanol groups on the silica backbone can interact strongly with basic analytes, leading to a secondary, undesirable retention mechanism that causes tailing.
-
Solution 1: Use a Mobile Phase Modifier. Add a small amount of a basic modifier like triethylamine (TEA) (typically 0.1%) to the mobile phase in normal-phase chromatography.[7] In reverse-phase, acidic modifiers like TFA or formic acid can protonate the basic analyte and minimize interactions with silanols.
-
Solution 2: Employ End-Capped Columns. Use columns that are "end-capped," meaning the residual silanol groups have been chemically deactivated.
-
Solution 3: Operate at Low pH. For reverse-phase, operating at a low pH (e.g., 2-3) will protonate the basic indole and also suppress the ionization of the silanol groups, leading to more symmetrical peaks.
-
Solution 4: Consider a Polymer-Based Column. These columns lack a silica support and thus have no silanol groups, eliminating this source of peak tailing.
-
Issue 3: Suspected On-Column Degradation
Question: I'm observing unexpected peaks in my chromatogram that I suspect are due to my fluorinated indole degrading on the column. How can I confirm and prevent this?
Answer: Indole rings can be sensitive to both acidic and basic conditions, and this reactivity can be influenced by fluorine substitution. On-column degradation is a real possibility, especially with prolonged exposure to certain mobile phases and stationary phases.[8][9][10]
Underlying Causes and Solutions:
-
Acid or Base-Catalyzed Hydrolysis/Rearrangement: The stationary phase itself (acidic silica) or the mobile phase additives can promote degradation. Some fluorinated compounds are known to be unstable in solution, especially at non-neutral pH.[8]
-
Solution 1: Vary Injection and Flow Conditions. To diagnose on-column degradation, inject the sample and let it sit on the column without flow for a period (e.g., 10-30 minutes) before starting the elution. If the degradation peaks increase in size compared to a normal run, it confirms on-column degradation.
-
Solution 2: Use Neutral or Buffered Mobile Phases. If possible, work with mobile phases closer to neutral pH. Use buffers to maintain a stable pH.
-
Solution 3: Consider a Different Stationary Phase. Deactivated silica or a less acidic stationary phase like alumina (for normal phase) can be beneficial.
-
Solution 4: Minimize Run Time. Develop a faster method to reduce the compound's residence time on the column.
-
Section 2: Supercritical Fluid Chromatography (SFC)
Question: I need to purify a chiral fluorinated indole. Is SFC a good option?
Answer: Yes, SFC is an excellent choice for chiral separations of fluorinated indoles. It offers several advantages over traditional HPLC.
Underlying Causes and Solutions:
-
Challenging Chiral Separations: Enantiomers have identical physical properties in a non-chiral environment, requiring a chiral stationary phase (CSP) for separation.
-
Solution: SFC with Chiral Stationary Phases. SFC often provides better and faster chiral separations than HPLC.[11] The use of supercritical CO2 as the main mobile phase component, with a small amount of an organic co-solvent (like methanol or ethanol), results in low viscosity and high diffusivity, leading to efficient separations.[12][13]
-
Advantages of SFC for Fluorinated Indoles:
-
-
Experimental Protocol: Chiral SFC Method Development
-
Column Screening: Screen a set of common chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, etc.).
-
Co-solvent Screening: Use methanol as the initial co-solvent. If separation is not achieved, screen other alcohols like ethanol and isopropanol.
-
Gradient Elution: Start with a broad gradient of the co-solvent (e.g., 5-40% over 5-10 minutes).
-
Optimization: Once a promising separation is found, optimize the gradient, temperature, and back-pressure to improve resolution.
Section 3: Crystallization
Question: I'm having trouble crystallizing my fluorinated indole. It keeps "oiling out." What can I do?
Answer: "Oiling out" is a common problem in crystallization, often caused by the solution being too supersaturated or the presence of impurities. Fluorination can affect solubility and crystal packing, making solvent selection critical.
Underlying Causes and Solutions:
-
High Supersaturation: The compound comes out of solution too quickly for an ordered crystal lattice to form.
-
Solution 1: Slow Down the Crystallization Process.
-
Slow Cooling: If using cooling crystallization, cool the solution very slowly.
-
Vapor Diffusion: Dissolve the compound in a small amount of a good solvent and place this in a larger, sealed container with a poor solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually induce crystallization.
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent.[16]
-
-
-
Inappropriate Solvent System: The chosen solvent may not be ideal for promoting crystal growth.
-
Solution: Systematic Solvent Screening. Use a small amount of your compound to test a wide range of solvents and solvent pairs (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/heptane).
-
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth.
-
Solution: Pre-purification. First, purify the compound as much as possible by another method, such as flash chromatography, to remove impurities that may be hindering crystallization.
-
Troubleshooting Crystallization
| Problem | Possible Cause | Solution |
| Oiling Out | Supersaturation is too high; cooling is too fast. | Add more solvent to redissolve the oil, then cool more slowly. Try a different solvent system.[13] |
| No Crystals Form | Compound is too soluble; solution is not supersaturated. | Slowly evaporate the solvent. Add a poor solvent (anti-solvent) dropwise. Scratch the inside of the flask with a glass rod to create nucleation sites.[13] |
| Poor Crystal Quality | Rapid crystal growth; presence of impurities. | Slow down the crystallization process. Ensure the starting material is of high purity.[16] |
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atom on the indole ring affect its purification?
A1: The position of the fluorine atom significantly impacts the molecule's electronic properties and, consequently, its behavior during purification.[4]
-
Fluorine on the Benzene Ring: This primarily affects the molecule's overall polarity and lipophilicity. It can also influence the acidity of the N-H proton through inductive effects.
-
Fluorine on the Pyrrole Ring: This can have a more pronounced effect on the basicity of the indole nitrogen and the chemical stability of the ring. These changes will alter the compound's retention time in both normal and reverse-phase chromatography and may necessitate different mobile phase conditions for optimal separation.
Q2: What is the best first-pass technique for purifying a crude fluorinated indole?
A2: For a first-pass purification of a crude reaction mixture, flash chromatography on silica gel is typically the most practical and cost-effective method.[7] It is excellent for removing major impurities and unreacted starting materials. For more challenging separations or to achieve higher purity, preparative HPLC or SFC would be the next logical steps.
Q3: Can I use a standard C18 column for my fluorinated indole, or do I need a special "fluorinated" column?
A3: You should always start with a standard C18 column as it may provide adequate separation. However, if you face challenges with co-eluting impurities, a fluorinated phase (like a PFP column) is a powerful alternative because it offers different selectivity.[6]
Q4: My fluorinated indole is unstable under acidic conditions (e.g., TFA in the mobile phase). What are my alternatives for reverse-phase HPLC?
A4: If your compound is acid-sensitive, you can try using a mobile phase buffered at a higher pH. Many modern silica-based columns are stable up to pH 10-12. Alternatively, you can use a mobile phase without any acid, although this may lead to broader peaks for basic compounds. In such cases, a highly end-capped column is recommended to minimize silanol interactions.
Q5: How do I confirm the purity of my final fluorinated indole compound?
A5: Purity should be assessed using a combination of orthogonal analytical techniques:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
NMR Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are crucial for structural confirmation and can reveal the presence of fluorine-containing impurities.[17]
-
HPLC/UPLC: Using a validated method, preferably with a different column and/or mobile phase than the one used for purification, to ensure no hidden impurities are co-eluting. A purity analysis by HPLC with a diode array detector (DAD) or mass spectrometry (MS) is standard.[7]
Visualizing Purification Workflows
Purification Strategy Decision Tree
Caption: A decision tree for selecting the appropriate purification strategy.
Troubleshooting HPLC Peak Tailing
Caption: A flowchart for diagnosing and solving peak tailing issues.
References
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
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Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
-
Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
Determination of pKa values of fluorocompounds in water using 19F NMR. ResearchGate. [Link]
-
CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]
-
Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Technology Networks. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]
-
On-Column Sample Degradation. LCGC International. [Link]
-
Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed. [Link]
-
Crystallization of New Inorganic Fluoride Nanomaterials at Soft Chemistry Conditions and Their Application Prospects. ResearchGate. [Link]
-
Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation. [Link]
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Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Separation Science. [Link]
-
Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]
-
A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. LCGC International. [Link]
-
Novel non-target analysis of fluorine compounds using ICPMS/MS and HPLC-ICPMS/MS. Journal of Analytical Atomic Spectrometry (RSC Publishing). [Link]
-
What might I be doing wrong because my HPLC columns deteriorate so quickly recently? ResearchGate. [Link]
-
Purification of Laboratory Chemicals. Scribd. [Link]
-
Purification of Pharmaceutical Drugs. Merck Millipore. [Link]
- Guide for crystalliz
- Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022).[No Source Found].
-
Achiral SFC for Purification of Pharmaceuticals. ResearchGate. [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]
-
HPLC Column and Separation and Separation Troubleshooting. Agilent. [Link]
- Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene.[No Source Found].
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On the Fluorination of Organic Compounds. Part 1. Zenodo. [Link]
-
Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. LCGC International. [Link]
- Fluorine in drug discovery: Role, design and case studies.[No Source Found].
-
7.3: Structural Effects on Acidity and Basicity. Chemistry LibreTexts. [Link]
-
New Strategy Based on Click Reaction for Preparation of 3-Acyl-4-hydroxycoumarin-Modified Silica as a Perspective Material for the Separation of Rare Earth Elements. MDPI. [Link]
-
How To Select Mobile Phase In HPLC Method Development? Next LVL Programming. [Link]
-
Tips to maintain your HPLC & UHPLC systems and columns. Waters Corporation. [Link]
- Crystallization of Organic Compounds.[No Source Found].
- Analysis of pharmaceuticals and drug related impurities using Agilent instrument
-
Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
-
Purification of Laboratory Chemicals. Scribd. [Link]
-
The inductive effect and acidity. Reddit. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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Purification method development for chiral separation in supercritical fluid chromatography with the solubilities in supercritical fluid chromatographic mobile phases. PubMed. [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]
-
Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]
-
Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. PubMed. [Link]
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Technical Support Center: Enhancing the Stability of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate in Solution
Welcome to the technical support center for ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solution of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is showing signs of degradation over time. What are the likely causes?
A1: The instability of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate in solution typically arises from two primary chemical vulnerabilities: the indole ring system and the ethyl ester functional group. The main degradation pathways are:
-
Hydrolysis of the Ethyl Ester: The ester group is susceptible to both acid-catalyzed and base-catalyzed hydrolysis, which cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1][2][3][4] This process is often accelerated by the presence of water and inappropriate pH conditions.
-
Oxidation of the Indole Ring: The electron-rich indole nucleus is prone to oxidation.[5][6][7] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light, leading to the formation of various oxidized byproducts such as indoxyl and isatin derivatives.[5][6][8]
-
Photodegradation: Indole-containing compounds can be sensitive to light, particularly in the UV spectrum.[9][10][11] Light exposure can trigger photoionization and the formation of reactive radical species, leading to complex degradation pathways.
Q2: What are the ideal storage conditions for a stock solution of this compound?
A2: To maximize the shelf-life of your stock solution, we recommend the following storage conditions:
-
Solvent: Use a dry, aprotic solvent such as anhydrous DMSO or ethanol.[12] Avoid aqueous buffers for long-term storage.
-
Temperature: Store solutions at -20°C or lower. As a general rule, chemical reaction rates, including degradation, are significantly reduced at lower temperatures.
-
Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
Q3: How can I monitor the degradation of my compound in solution?
A3: The most common and effective method for monitoring the degradation of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is High-Performance Liquid Chromatography (HPLC) with UV detection. An HPLC method can separate the parent compound from its degradation products, allowing for quantification of its purity over time. A typical approach would involve:
-
Developing a gradient or isocratic HPLC method that provides good resolution between the parent compound and potential impurities.
-
Injecting a freshly prepared standard solution to determine the initial peak area and retention time of the pure compound.
-
Periodically injecting samples of your experimental solution and comparing the peak area of the parent compound to the initial standard. The appearance of new peaks will indicate the formation of degradation products.
Troubleshooting Guides
Issue 1: Rapid Loss of Parent Compound in Aqueous Buffer
Symptoms: HPLC analysis shows a significant decrease in the peak corresponding to ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate and the appearance of a more polar peak shortly after dissolution in an aqueous buffer.
Probable Cause: This is a classic sign of ester hydrolysis, where the ethyl ester is being converted to the more polar carboxylic acid. The rate of hydrolysis is highly dependent on the pH of the buffer.
Solutions:
-
pH Optimization:
-
Scientific Rationale: The rate of hydrolysis of esters is minimized in the slightly acidic to neutral pH range (typically pH 4-6). Both strongly acidic and alkaline conditions will catalyze the hydrolysis reaction.[1][2][4]
-
Protocol: Prepare your aqueous solutions in a buffer with a pH between 4 and 6. Citrate or acetate buffers are often good choices in this pH range. It is crucial to experimentally determine the optimal pH for your specific application.
-
-
Solvent System Modification:
-
Scientific Rationale: Reducing the water content in your solvent system can slow down the rate of hydrolysis.[13][14]
-
Protocol: If your experimental design allows, consider using a co-solvent system, such as a mixture of your aqueous buffer and an organic solvent like DMSO or ethanol. This will decrease the concentration of water and can improve the stability of the ester.
-
Experimental Workflow for pH Optimization:
Caption: Workflow for determining the optimal pH for solution stability.
Issue 2: Solution Turns Yellow or Brown Upon Storage or Exposure to Air
Symptoms: The initially colorless solution develops a yellow or brown tint over time, even when stored in a seemingly appropriate solvent.
Probable Cause: This discoloration is often indicative of the oxidation of the indole ring.[5][6] Indole derivatives can be oxidized to form colored polymeric or condensed products. This process can be accelerated by light, heat, and the presence of dissolved oxygen or metal ions.
Solutions:
-
Use of Antioxidants:
-
Scientific Rationale: Antioxidants can be added to the solution to scavenge free radicals and reactive oxygen species, thereby protecting the indole ring from oxidation.
-
Protocol: Consider adding a small amount of an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid to your solution. The concentration of the antioxidant should be optimized to be effective without interfering with your experiment.
-
-
Degassing of Solvents:
-
Scientific Rationale: Removing dissolved oxygen from your solvents can significantly reduce the rate of oxidation.
-
Protocol: Before preparing your solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique for more sensitive applications.
-
-
Use of High-Purity Solvents:
-
Scientific Rationale: Trace metal impurities in lower-grade solvents can catalyze oxidation reactions.
-
Protocol: Always use high-purity, HPLC-grade, or anhydrous solvents to minimize the presence of catalytic impurities.
-
Degradation Pathway Overview:
Caption: Major degradation routes for the target compound.
Quantitative Data Summary
The following table provides a hypothetical summary of stability data based on the principles discussed. Actual results will vary depending on the specific experimental conditions.
| Condition | Solvent | Temperature (°C) | pH | Estimated Half-life (t½) | Primary Degradation |
| A | Aqueous Buffer | 25 | 7.4 | < 24 hours | Hydrolysis & Oxidation |
| B | Aqueous Buffer | 4 | 5.0 | ~ 72 hours | Hydrolysis |
| C | 50:50 DMSO:Buffer | 4 | 5.0 | > 1 week | Slow Hydrolysis |
| D | Anhydrous DMSO | -20 | N/A | > 6 months | Minimal |
Experimental Protocols
Protocol for Preparation of a Stabilized Working Solution
-
Solvent Preparation: Use HPLC-grade anhydrous DMSO. If necessary, degas the solvent by bubbling argon or nitrogen through it for 20 minutes.
-
Weighing: Accurately weigh the required amount of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate in a clean, dry amber glass vial.
-
Dissolution: Add the prepared DMSO to the vial to achieve the desired stock concentration. Cap the vial tightly and vortex until the compound is fully dissolved.
-
Inert Overlay: Briefly uncap the vial and gently flush the headspace with argon or nitrogen before resealing.
-
Storage: Store the stock solution at -20°C or below, protected from light.
-
Working Solution Preparation: When preparing aqueous working solutions for experiments, use a buffer with a pH between 4 and 6. Prepare the working solution fresh for each experiment and use it promptly.
References
-
Gao, C., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2689. [Link]
-
Arora, P. K., et al. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159. [Link]
-
Collot, V., et al. (1999). Regiospecific Functionalization of Indole-2-carboxylates and Diastereoselective Preparation of the Corresponding Indolines. Heterocycles, 51(12), 2823-2838. [Link]
-
Stavropoulos, P., et al. (2022). Assessment of Phenolic and Indolic Compounds Removal from Aqueous Media Using Lignocellulose-Derived Surface-Modified Nanoporous Carbon Adsorbents: A Comparative Study. Molecules, 27(19), 6598. [Link]
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Clark, J. (2015). Hydrolysis of Esters. Chemguide. [Link]
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Gallagher, G. A., et al. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society, 79(16), 4324-4327. [Link]
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Mam, B., et al. (2023). Influence of pH on indole-dependent heterodimeric interactions between Anopheles gambiae odorant-binding proteins OBP1 and OBP4. International Journal of Biological Macromolecules, 245, 125422. [Link]
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Koenig, S. G., et al. (2017). Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds. Tetrahedron Letters, 58(12), 1159-1162. [Link]
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Roberts, G. M., et al. (2012). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 116(18), 5463-5475. [Link]
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Gu, J. D., et al. (2000). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied Microbiology and Biotechnology, 54(2), 255-260. [Link]
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de Oliveira, H. C., et al. (2010). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole-2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. Molecules, 15(4), 2396-2406. [Link]
- Nair, P. M., & Sreenivasan, R. (1964). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of the Indian Chemical Society, 41(1), 51-54.
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Kilanowska, A., et al. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 26(21), 6438. [Link]
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da Silva, A. C. S., et al. (2021). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 6(15), 10243-10251. [Link]
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LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
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Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]
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Patil, V., et al. (2016). Effect of Various Solvents on the Esterification Reaction. ResearchGate. [Link]
- Dorofeeva, O. V., & Vogt, N. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. Chemistry – A European Journal, 26(72), 17539-17547.
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Kilanowska, A., et al. (2021). Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. Molecules, 26(21), 6438. [Link]
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Al-Mulla, A. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 28(14), 5373. [Link]
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Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558-5559. [Link]
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Kumar, A., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio & Med Chem Au, 3(4), 369-381. [Link]
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Griesbeck, A. G., & Maptue, N. E. (2019). Visible light-mediated chemistry of indoles and related heterocycles. Organic & Biomolecular Chemistry, 17(27), 6500-6515. [Link]
- da Silva, A. C. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society, 33, 314-323.
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Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]
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Witkop, B., & Patrick, J. B. (1951). ON THE MECHANISM OF OXIDATION OF INDOLE COMPOUNDS. Journal of the American Chemical Society, 73(6), 2641-2645. [Link]
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Jones, G. B., & Chapman, B. J. (1993). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]
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Lager, I., et al. (2011). Changes in External pH Rapidly Alter Plant Gene Expression and Modulate Auxin and Elicitor Responses. Plant Physiology, 156(4), 2091-2101. [Link]
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Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Save My Exams. (2024). Ester Hydrolysis. A Level Chemistry Revision Notes. [Link]
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El-Damasy, A. K., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. [Link]
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Ask Ayurveda. (n.d.). Phytochemicals in Food – Uses, Benefits & Food Sources. [Link]
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PubChem. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
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Lucini, L., et al. (2020). The Role of Bio-Based Products in Plant Responses to Salt and Drought Stress. Agronomy, 10(11), 1742. [Link]
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Chem-Station. (2024). Solvent Isotope Effect. [Link]
- Murakami, Y., et al. (1981).
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Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
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refinement of reaction conditions for the synthesis of indole derivatives
Welcome to the comprehensive technical support center for the synthesis of indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole chemistry. Here, we move beyond simple protocols to provide in-depth, field-proven insights into refining reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind synthetic strategies. Our goal is to empower you with the knowledge to not only execute these reactions but to intelligently optimize them for your specific molecular targets.
Section 1: Frequently Asked Questions (FAQs) - High-Level Troubleshooting
This section addresses the most common initial challenges encountered in indole synthesis, providing a quick-reference guide to get your reactions back on track.
Q1: My indole synthesis is resulting in a low yield. What are the general contributing factors?
A1: Low yields in indole synthesis are a frequent issue and can stem from several factors, often related to suboptimal reaction conditions, the stability of reactants or intermediates, and the presence of interfering functional groups.[1] For instance, the widely used Fischer indole synthesis is notoriously sensitive to temperature and the strength of the acid catalyst.[1] Similarly, the Bischler-Möhlau synthesis often requires harsh conditions, which can be a primary cause of poor yields.[1]
To systematically address low yields, consider the following:
-
Optimize Reaction Conditions: Methodically vary the temperature, reaction time, and catalyst concentration.
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as arylhydrazines and carbonyl compounds, as impurities can lead to unwanted side reactions.[1]
-
Choice of Synthesis Route: Depending on the desired substitution pattern, some indole synthesis methods are inherently more efficient than others.[1]
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are the usual culprits?
A2: Byproduct formation is a common challenge, particularly in classical methods like the Fischer indole synthesis. Undesirable products can include aldol condensation products or Friedel-Crafts-type products.[2] The acidic conditions and elevated temperatures can promote the self-condensation of ketone or aldehyde starting materials or reactions with the aromatic ring.[3] Careful control of reaction temperature, reaction time, and acid concentration can minimize the formation of these side products.[2] In some cases, diluting the reaction mixture with an inert solvent can also reduce side reactions.[4]
Q3: Why is protecting the indole nitrogen important, and what are the best strategies?
A3: The indole nitrogen's reactivity can interfere with desired transformations at other positions of the indole ring. While electron-withdrawing carbonyl or sulfonyl-based protecting groups are easily removed, they can significantly alter the reactivity of the heterocyclic ring.[5] Therefore, alkyl-based groups are often used, though they can be more challenging to remove.[5]
Commonly used protecting groups for the indole nitrogen include Boc (tert-butoxycarbonyl), tosyl (p-toluenesulfonyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[1] The choice of protecting group depends on the overall synthetic strategy and the conditions of subsequent reaction steps.[6] For instance, the Boc group is stable under basic conditions used for N-alkylation and can be removed under mild acidic conditions.[6] Newer strategies, such as the use of a 2-phenylsulfonylethyl group, offer the advantage of being readily removed under basic conditions.[5][7]
Q4: How do I choose the right solvent for my indole synthesis?
A4: Solvent selection is critical and can influence reaction rate, yield, and even the reaction pathway.[4] For the Fischer indole synthesis, polar aprotic solvents like DMSO and acetic acid are often employed.[2] In some instances, running the reaction neat (without a solvent) can be effective.[2] The use of "green" solvents like water and ionic liquids has also been successfully demonstrated in various indole syntheses, including microwave-assisted reactions.[4][8] The polarity of the solvent can be a key factor; for example, in the synthesis of 3-substituted indoles, polar solvents were found to be crucial for the desired transformation.[4]
Section 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for specific, widely used indole synthesis methodologies.
Fischer Indole Synthesis
The Fischer indole synthesis, involving the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, is a cornerstone of indole chemistry.[1] However, its success is highly dependent on carefully controlled reaction parameters.[2]
Problem: Low Yield or Reaction Failure
-
Causality & Explanation: The mechanism of the Fischer indole synthesis involves a[8][8]-sigmatropic rearrangement which can be sensitive to electronic effects. Electron-donating substituents on the arylhydrazine can weaken the N-N bond, leading to cleavage as a side reaction instead of the desired cyclization.[1][9] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[1][9] Steric hindrance from bulky substituents on either the arylhydrazine or the carbonyl compound can also impede the reaction.[1]
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Use freshly distilled or recrystallized arylhydrazines and carbonyl compounds.[2]
-
Screen Acid Catalysts: The choice and concentration of the acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) are critical and often need to be empirically optimized.[1][2] Both Brønsted and Lewis acids are commonly used.[2]
-
Optimize Temperature and Time: The reaction often requires elevated temperatures.[2] However, excessively high temperatures or prolonged reaction times can lead to decomposition.[2] Monitor the reaction by TLC to find the optimal balance. Microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[2]
-
Consider a One-Pot Procedure: To minimize handling losses, perform the formation of the hydrazone and the subsequent indolization in the same reaction vessel without isolating the intermediate.[2]
-
Problem: Formation of Regioisomers or Other Byproducts
-
Causality & Explanation: When using unsymmetrical ketones, the formation of two different enamine intermediates can lead to a mixture of indole regioisomers. The regioselectivity can be influenced by the choice of acid catalyst and its concentration.[3]
-
Troubleshooting Steps:
-
Catalyst Selection for Regiocontrol: Stronger acid catalysts and higher concentrations generally favor the formation of the more substituted indole.[3] For example, Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide excellent regiocontrol.[3]
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize side reactions like aldol condensation.[3]
-
Slow Addition of Carbonyl: Add the aldehyde or ketone slowly to the reaction mixture to keep its concentration low and reduce self-condensation.[3]
-
Experimental Protocol: Microwave-Assisted Fischer Indole Synthesis [10]
-
Reactant Preparation: In a microwave vial, combine the phenylhydrazine hydrochloride (1 eq.) and the ketone (1.05 eq.).
-
Solvent Addition: Add the chosen solvent (e.g., THF).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at the desired temperature (e.g., 150°C) for the optimized time (e.g., 10 minutes) with a maximum power setting (e.g., 300 W).
-
Work-up: After cooling, the reaction mixture is worked up, which may involve extraction and purification by column chromatography.
Bischler-Möhlau Indole Synthesis
This method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[11] It is known for often requiring harsh reaction conditions, which can lead to poor yields and a multitude of side products.[1][10][11]
Problem: Poor Yield and Byproduct Formation
-
Causality & Explanation: The classical Bischler-Möhlau synthesis often requires high temperatures, which can lead to the degradation of starting materials and products.[10] The complex reaction mechanism can also lead to unpredictable regioselectivity.[11][12]
-
Troubleshooting Steps:
-
Employ Milder Conditions: Modern variations have been developed that use milder conditions. The use of lithium bromide as a catalyst has been shown to be effective.[13]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and reduce reaction times, often allowing for solvent-free conditions.[4][10][13]
-
Solvent Choice: If a solvent is necessary, consider polar aprotic solvents that can facilitate the reaction without participating in side reactions.[4]
-
HFIP as a Promoter: The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a promoter under microwave irradiation has been shown to be an effective strategy.[14]
-
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis [10]
-
Reactant Mixture: In a microwave vial, mix the α-bromo-acetophenone and an excess of aniline.
-
Solvent and Promoter: Add a suitable solvent and promoter if required (e.g., HFIP).
-
Microwave Heating: Subject the mixture to microwave irradiation at a predetermined temperature and for an optimized duration (e.g., 40 minutes).
-
Isolation: After the reaction, the product is isolated through appropriate work-up and purification procedures.
Palladium-Catalyzed Indole Synthesis
Modern synthetic methods often rely on palladium catalysis for the construction of the indole ring system, offering milder reaction conditions and broader substrate scope.[15]
Problem: Low Yields in Palladium-Catalyzed Cyclizations
-
Causality & Explanation: Palladium-catalyzed indole syntheses are diverse, and the optimal conditions can vary significantly depending on the specific reaction type (e.g., reductive cyclization, Sonogashira coupling/cyclization).[10] The catalytic cycle may have a high activation energy requiring elevated temperatures; however, too high a temperature can lead to catalyst decomposition.[10]
-
Troubleshooting Steps:
-
Systematic Temperature Screen: A systematic screening of the reaction temperature is crucial. For the reductive cyclization of β-nitrostyrenes, an almost linear increase in selectivity was observed up to 140°C.[10][16] In a one-pot Sonogashira cross-coupling/cyclization, a temperature of 110°C was found to be effective.[10]
-
Reaction Time Optimization: Monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time. For less reactive substrates in a reductive cyclization, increasing the reaction time may be beneficial.[10]
-
Ligand and Catalyst Screening: The choice of palladium catalyst and ligand can have a profound effect on the reaction outcome. For N-acyl-2-alkynylanilines, PdCl₂(CH₃CN)₂ was effective, while Pd₂(dba)₃ and Pd(PPh₃)₄ showed no product formation.[15]
-
Solvent Effects: The solvent can significantly impact the reaction. For the migration of functional groups in the cyclization of N-acyl-2-alkynylanilines, MeCN was found to be the best solvent.[15]
-
Experimental Protocol: Reductive Cyclization for Indole Synthesis [10]
-
Reaction Setup: To a reaction vessel, add the β-nitrostyrene substrate, palladium catalyst, and solvent.
-
Reagent Addition: Add a CO surrogate (e.g., phenyl formate) and a base (e.g., Et₃N).
-
Heating and Stirring: Heat the mixture to the optimized temperature (e.g., 140°C) and stir for the determined reaction time (e.g., 3-4 hours).
-
Work-up and Purification: After completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
Section 3: Data-Driven Optimization
Quantitative Data Summary Tables
Table 1: Recommended Temperature Ranges for Various Indole Syntheses
| Synthesis Method | Temperature Range (°C) | Notes | References |
| Fischer Indole (Microwave) | 150 | Optimized for a specific substrate. | [10] |
| Bischler-Möhlau (Microwave) | Varies (e.g., 120) | Highly substrate-dependent. | [10] |
| Pd-Catalyzed Reductive Cyclization | 110 - 140 | Selectivity can be temperature-dependent. | [10][16] |
| Pd-Catalyzed Sonogashira/Cyclization | 110 | Effective for one-pot synthesis. | [10] |
| Other Pd-Catalyzed Cyclizations | 60 - 100 | Dependent on catalyst, ligand, and substrate. | [10] |
Table 2: Impact of Substituents on Reaction Yield in 3-Substituted Indole Synthesis
| Substituent on Aromatic Aldehyde | General Effect on Yield | Causality | References |
| Electron-Withdrawing Groups | Generally higher yields | Enhances the electrophilicity of the aldehyde. | [17] |
| Electron-Donating Groups | Generally lower yields | Reduces the electrophilicity of the aldehyde. | [17] |
Note: This is a general trend and exceptions exist depending on the specific reaction conditions and catalyst system.
Section 4: Visualization of Key Concepts
Workflow and Logic Diagrams
To further aid in your experimental design and troubleshooting, the following diagrams created using Graphviz (DOT language) illustrate key decision-making processes and workflows.
Caption: General troubleshooting workflow for indole synthesis.
Caption: Decision tree for acid catalyst selection in Fischer indole synthesis.
Section 5: Purification Strategies
Q: I'm having difficulty with the purification of my final indole product. What are the best practices?
A: The purification of indole derivatives can be challenging due to the presence of closely related impurities and the potential for decomposition.[1][18]
-
Column Chromatography: This is a very common and effective method. The choice of the solvent system is critical. Aprotic solvents or gradient elution might be necessary to achieve good separation.[1]
-
Recrystallization: This can be an excellent method for obtaining high-purity indoles, although it may result in lower recovery.[1][18] A mixed solvent system, such as methanol and water, has been found to be effective for the crystallization of crude indole.[1]
-
Derivative Formation: In some cases, converting the crude indole to a crystalline derivative can aid in purification.[2]
-
Stability Considerations: Be aware that indole aldehydes, for example, can be sensitive to air and light, with the most common degradation product being the corresponding indole carboxylic acid due to autoxidation.[18]
References
-
National Institutes of Health. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Indole synthesis: a review and proposed classification. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). A Review of the Indole Synthesis Reaction System. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Retrieved from [Link]
-
ResearchGate. (2023, May 26). (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). A new protecting-group strategy for indoles. Retrieved from [Link]
-
American Chemical Society. (2026, January 16). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles | Organic Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, September 25). Recent advances in the synthesis of indoles and their applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, April 17). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Retrieved from [Link]
-
chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
-
MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Retrieved from [Link]
-
Royal Society of Chemistry. (2017, November 15). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
Reddit. (2021, December 9). Problems with Fischer indole synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Retrieved from [Link]
-
ResearchGate. (2025, October 10). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from [Link]
-
MDPI. (2018, December 14). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Retrieved from [Link]
- Google Patents. (n.d.). CN105646324A - Preparation method of high-purity indole.
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Troubleshooting Guide for Kinase Assays with Indole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-based kinase inhibitors. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during kinase assays. Instead of a rigid template, this resource is structured as a series of frequently asked questions (FAQs) to directly address specific issues you may face at the bench. Our goal is to not only offer solutions but also to explain the underlying scientific principles to empower you to design robust and self-validating experiments.
Section 1: Compound Handling and Assay Initiation
This section addresses a frequent and critical hurdle in kinase assays: the physicochemical properties of indole-based inhibitors and their impact on assay performance.
FAQ 1: My indole inhibitor shows poor solubility in the aqueous assay buffer, leading to precipitation. How can I resolve this?
Poor aqueous solubility is a well-documented challenge for many small-molecule kinase inhibitors, including those with indole scaffolds, due to their often lipophilic nature.[1][2] Precipitated compound is not available to interact with the target kinase, leading to inaccurate potency measurements (underestimation of IC50).
Underlying Cause: Indole-based compounds are frequently hydrophobic. When a concentrated stock solution (typically in 100% DMSO) is diluted into an aqueous assay buffer, the compound can crash out of solution if its concentration exceeds its thermodynamic solubility limit in the final buffer composition.
Troubleshooting Workflow:
-
Visual Inspection: Always visually inspect your assay plates for any signs of precipitation (cloudiness, particulates) after adding the inhibitor.
-
Co-Solvent Optimization:
-
DMSO Tolerance: While DMSO is the most common solvent, its final concentration in the assay should be minimized as it can inhibit some kinases.[3] It's crucial to determine the highest tolerable DMSO concentration for your specific kinase without affecting its activity. A typical starting point is ≤1% (v/v), but a DMSO tolerance curve should be generated for your enzyme.
-
Alternative Solvents: If solubility issues persist, other co-solvents can be explored. However, each new solvent requires a tolerance test with your kinase.[3]
Co-Solvent Typical Starting Stock Concentration Recommended Final Assay Concentration Notes DMSO 10-30 mM < 5% (v/v), ideally ≤ 1% Most common; always check enzyme tolerance.[3] Ethanol 10-30 mM < 2% (v/v) Can be more denaturing to proteins than DMSO.[3] Glycerol Varies < 10% (v/v) Has protein-stabilizing properties.[3] -
-
Buffer Composition Modification:
-
pH Adjustment: The solubility of indole derivatives can be pH-dependent, especially if they contain ionizable groups.[3] Test a range of pH values for your assay buffer, ensuring you remain within the optimal pH range for kinase activity.
-
Use of Excipients: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 (e.g., 0.005% to 0.05%) can help prevent aggregation and improve the solubility of hydrophobic compounds.[3]
-
-
Aqueous Solubility Assay (Shake-Flask Method): To definitively determine the solubility of your compound in the final assay buffer, the shake-flask method is a standard approach.[4] This involves creating a saturated solution and measuring the concentration of the dissolved compound.
Section 2: Assay Artifacts and Interference
Indole scaffolds can sometimes interfere with common assay formats, leading to false-positive or false-negative results. This section helps you identify and mitigate these artifacts.
FAQ 2: I'm observing a high rate of false positives in my fluorescence-based kinase assay. Could my indole compound be interfering with the readout?
Yes, this is a significant possibility. Many organic compounds, including some indole derivatives, are inherently fluorescent or can quench fluorescence signals, which can interfere with fluorescence-based assay readouts.[5][6] This interference can be misinterpreted as kinase inhibition, leading to false positives.
Underlying Cause: Fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization) rely on detecting changes in light emission. If your test compound absorbs light at the excitation or emission wavelengths or emits its own light, it can artificially alter the assay signal independently of any true effect on the kinase.
Workflow for Identifying and Mitigating Assay Interference:
Caption: Workflow to identify compound interference in fluorescence assays.
Detailed Steps:
-
Control Experiments: Run your assay with the indole inhibitor but in the absence of the kinase enzyme and/or the substrate. If the signal changes, it's a strong indicator of assay interference.[5]
-
Orthogonal Assay Validation: Validate your hits using a different assay platform that relies on an alternative detection method.[5] For example, if you initially used a fluorescence-based assay, confirm your results with a luminescence-based assay like ADP-Glo®, which measures ATP consumption.[5]
Assay Type Principle Common Formats Potential for Indole Interference Fluorescence-Based Detects changes in light emission. TR-FRET, Fluorescence Intensity High, due to native fluorescence or quenching.[5][6] Luminescence-Based Measures light produced from a chemical reaction. ADP-Glo®, Kinase-Glo® Lower, but still possible. Radiometric Measures incorporation of radioactive phosphate (³²P or ³³P). Filter binding assays Very low, considered a "gold standard" for avoiding interference. -
Hit Validation Cascade: A pragmatic approach to hit validation involves a series of assays to eliminate false positives early.[7] This cascade should be designed to not only confirm potency but also to rule out non-specific mechanisms of inhibition.
Section 3: Understanding Inhibition Mechanisms and Data Interpretation
The interaction between an indole inhibitor and the kinase is often more complex than simple binding. This section delves into common mechanistic questions.
FAQ 3: My indole inhibitor is ATP-competitive, and the IC50 value varies between experiments. What could be the cause?
For an ATP-competitive inhibitor, the apparent IC50 value is highly dependent on the concentration of ATP in the assay.[8] Variations in the ATP concentration between experiments will directly lead to shifts in the measured IC50.
Underlying Cause: ATP-competitive inhibitors bind to the same site on the kinase as ATP.[9] Therefore, the inhibitor and ATP are in direct competition. As you increase the ATP concentration, a higher concentration of the inhibitor is required to achieve the same level of inhibition, resulting in a higher apparent IC50.
Caption: Competitive inhibition is dependent on substrate (ATP) concentration.
Best Practices for Assaying ATP-Competitive Inhibitors:
-
Consistent ATP Concentration: Use a single, high-quality batch of ATP for all related experiments.[8] Accurately determine the ATP concentration in your stock solution.
-
Assay at Km for ATP: For reproducible and comparable IC50 values, it is best practice to perform kinase assays at an ATP concentration that is at or near the Michaelis-Menten constant (Km) of the kinase for ATP.[8] This ensures a sensitive measure of inhibitor potency.
-
Report ATP Concentration: When publishing or comparing IC50 data for ATP-competitive inhibitors, always report the ATP concentration used in the assay.
FAQ 4: My inhibitor is potent in a biochemical assay but shows weak or no activity in a cell-based assay. Why is there a discrepancy?
This is a common and significant challenge in drug discovery, often referred to as the "biochemical-cellular disconnect."[10] Several factors can contribute to this drop-off in potency:
-
Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.
-
High Intracellular ATP: The concentration of ATP inside a cell is typically in the millimolar range (1-5 mM), which is often much higher than the ATP concentrations used in biochemical assays.[6] For an ATP-competitive inhibitor, this high intracellular ATP concentration will make the inhibitor appear much less potent.[11]
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Metabolic Instability: The inhibitor could be rapidly metabolized and inactivated by cellular enzymes.
-
Off-Target Effects: In a cellular context, the inhibitor might engage other kinases or proteins, some of which could trigger compensatory signaling pathways that mask the effect of inhibiting the primary target.[12][13]
Experimental Approaches to Investigate the Discrepancy:
-
Cellular Target Engagement Assays: Use techniques like NanoBRET™ or CETSA (Cellular Thermal Shift Assay) to confirm that your compound is binding to the target kinase inside the cell.
-
Permeability Assays: Conduct experiments like the PAMPA (Parallel Artificial Membrane Permeability Assay) to assess the passive permeability of your compound.
-
Cellular Phosphorylation Assay: Measure the phosphorylation status of a known downstream substrate of your target kinase within the cell.[10] This provides a direct readout of target inhibition in a physiological context.
Section 4: Off-Target Effects and Selectivity
Indole-based inhibitors, like many kinase inhibitors, can interact with multiple kinases. Understanding and characterizing these off-target effects is crucial.
FAQ 5: How do I determine if my indole inhibitor is selective for my target kinase?
Achieving absolute selectivity is extremely difficult due to the conserved nature of the ATP-binding site across the human kinome.[14] Therefore, it's essential to profile your inhibitor against a broad panel of kinases to understand its selectivity profile.
Strategies for Assessing Kinase Selectivity:
-
Kinome Screening: Screen your inhibitor against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 1 µM). This will provide a broad overview of its off-target interactions.[8]
-
Dose-Response Analysis: For any off-targets identified in the initial screen, perform full dose-response curves to determine their IC50 values.
-
Selectivity Index Calculation: The selectivity of your compound can be quantified by calculating a selectivity index, which is the ratio of the IC50 for an off-target kinase to the IC50 for the primary target kinase. A higher index indicates greater selectivity.
-
Counter-Screening with Structurally Distinct Inhibitors: Use a known, selective inhibitor for your target kinase that has a different chemical scaffold as a positive control.[8] This helps confirm that the observed biological effect is due to on-target inhibition.
It is important to note that off-target effects are not always detrimental; in some cases, the polypharmacology of an inhibitor can contribute to its therapeutic efficacy.[14] However, a thorough understanding of these interactions is critical for interpreting experimental results and predicting potential side effects.[15]
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Gherardini, P. F., et al. (2019, April 1). Identification of an indol-based multi-target kinase inhibitor through phenotype screening and target fishing using inverse virtual screening approach. PubMed. [Link]
-
Singh, H., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. PubMed. [Link]
-
ACS Publications. (2024, July 12). Ligand-Based Virtual Screening for Discovery of Indole Derivatives as Potent DNA Gyrase ATPase Inhibitors Active against Mycobacterium tuberculosis and Hit Validation by Biological Assays. [Link]
-
NIH National Center for Biotechnology Information. (2023, November 16). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. [Link]
-
ResearchGate. Validation of hits. Approximately 1400 compounds were screened, in.... [Link]
-
PubMed. (2023, January 17). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]
-
AACR Journals. (2013, February 10). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. [Link]
-
NIH National Center for Biotechnology Information. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. [Link]
-
European Pharmaceutical Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
BMC Systems Biology. (2011, October 4). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
PubMed. (2023, August 6). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. [Link]
-
NIH National Center for Biotechnology Information. (2011, October 4). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. [Link]
-
The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
-
PubMed. (2012, February 15). Electrochemical screening of the indole/quinolone derivatives as potential protein kinase CK2 inhibitors. [Link]
-
Bentham Science. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]
-
PubMed. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]
-
NIH National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
ResearchGate. (2016, September 29). Why does my inhibitor not work in an in vitro kinase assay?. [Link]
-
NIH National Center for Biotechnology Information. The Azaindole Framework in the Design of Kinase Inhibitors. [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
-
PubMed. (2016, October 10). Inherent formulation issues of kinase inhibitors. [Link]
-
IRIS. Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. [Link]
-
NIH National Center for Biotechnology Information. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
ACS Publications. Kinase Inhibitors: Not Just for Kinases Anymore. [Link]
-
ResearchGate. (2024, April 6). How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environemnt??. [Link]
-
MDPI. (2024, June 13). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. [Link]
-
ResearchGate. Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. [Link]
-
ResearchGate. Structures of our previously reported indole-based kinase inhibitors 6–12. [Link]
-
ResearchGate. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. [Link]
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Technical Support Center: Optimization of Cell Treatment Protocols with Novel Indole Derivatives
A Guide for the Initial Characterization of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate and Similar Uncharacterized Compounds
Introduction from the Senior Application Scientist:
Welcome to the technical support center. You are likely here because you are working with a novel or uncharacterized compound, such as ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. A literature search reveals that while the synthesis of this molecule is described, its biological effects and protocols for cell treatment are not yet established.
This guide is designed to address that gap. Instead of providing a non-existent, standardized protocol, we will equip you with the foundational strategy, experimental workflows, and troubleshooting insights required to characterize this compound yourself. As a Senior Application Scientist, my goal is to empower you to generate robust, reproducible data by explaining the causality behind each step. This guide will walk you through establishing the fundamental parameters of your compound, from basic solubility to determining its cytotoxic or biological effective concentration.
Part 1: Foundational FAQs for Compound Handling and Preparation
This section addresses the critical first steps that must be validated before any cell-based experiments can begin. Getting this stage right is essential for data integrity.
Q1: What is the best solvent for my compound, and how do I prepare a stock solution?
A1: The choice of solvent is paramount for ensuring your compound is biologically available and to prevent solvent-induced artifacts.
-
Expert Rationale: Dimethyl sulfoxide (DMSO) is the industry standard for dissolving hydrophobic small molecules for in vitro screening due to its high solubilizing power and relatively low toxicity at working concentrations. The goal is to create a high-concentration stock so that the final volume added to your cell culture medium is minimal.
-
Protocol:
-
Solubility Test: Attempt to dissolve your compound in 100% cell culture-grade DMSO to create a stock solution between 10-100 mM. Vortexing and gentle warming (37°C) can assist dissolution.
-
Stock Preparation: Once dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
-
Self-Validation Check: The final concentration of DMSO in your cell culture medium must not exceed 0.5%, and ideally should be kept below 0.1%. Always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your highest compound dose—to ensure the solvent itself is not causing a biological effect.
Q2: My compound is precipitating out of solution when I add it to the culture medium. What's happening and how can I fix it?
A2: Precipitation is a clear indicator that your compound's solubility limit has been breached in the aqueous, protein-rich environment of the cell culture medium. This is a common issue that will invalidate your experiment, as the true concentration of the soluble compound is unknown.
-
Causality: The high salt and protein content (especially albumin in fetal bovine serum) of culture medium can drastically reduce the solubility of hydrophobic compounds compared to pure DMSO.
-
Troubleshooting Steps:
-
Lower the Working Concentration: The most straightforward solution is to test lower concentrations. Your compound's bioactive range may be well below its solubility limit.
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of medium, perform an intermediate dilution step. Add the DMSO stock to a small volume of serum-free medium first, mix thoroughly, and then add this to your final volume of complete (serum-containing) medium. This gradual change in solvent environment can sometimes prevent shock-precipitation.
-
Increase Final DMSO Concentration: While not ideal, you can sometimes increase the final DMSO concentration to 0.5%. Only do this if you have confirmed through vehicle controls that 0.5% DMSO does not affect your specific cell line or assay.
-
Visual Confirmation: Always visually inspect your treatment medium under a microscope for precipitates before and after adding it to the cells.
-
Part 2: Experimental Workflow for Determining Biological Activity
The first objective for any novel compound is to determine its effect on cell viability. This allows you to find the concentration range where the compound is biologically active, which is essential for all future experiments. The most common metric for this is the IC50 (half-maximal inhibitory concentration) , which is the concentration of a drug that is required for 50% inhibition in vitro.[1][2]
Workflow Diagram: From Compound to IC50 Value
Caption: Standard workflow for determining the IC50 value of a novel compound.
Detailed Protocol: Cell Viability Dose-Response Using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4]
Materials:
-
96-well flat-bottom cell culture plates
-
Your chosen cell line (e.g., HeLa, A549, MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, stored at 4°C protected from light.[5]
-
Solubilization Solution: 100% DMSO or 10% SDS in 0.01 M HCl
-
Calibrated multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding (Day 1):
-
Compound Treatment (Day 2):
-
Prepare an 8-point serial dilution of your compound in culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:5 or 1:10 dilutions.
-
Prepare a vehicle control (medium + DMSO at the highest concentration used) and a "medium only" blank.
-
Carefully add 100 µL of your diluted compounds to the corresponding wells.
-
Incubate for the desired exposure time. A 48-hour incubation is a common starting point.
-
-
MTT Assay (Day 4):
-
After incubation, carefully add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[5]
-
Incubate the plate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in the vehicle control wells using a microscope.
-
Carefully aspirate all 210 µL of the medium/MTT mixture from each well without disturbing the attached cells and crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm.
-
Calculate Percent Viability: First, subtract the average absorbance of the "medium only" blanks from all other readings. Then, normalize the data to your controls: % Viability = (Absorbance_of_Treated_Well / Absorbance_of_Vehicle_Control_Well) * 100
-
Determine IC50: Plot % Viability vs. the Log of the compound concentration. Use software like GraphPad Prism or an online IC50 calculator to fit a non-linear regression curve (four-parameter logistic model) to the data.[8][9] The software will calculate the IC50 value.
-
Interpreting Your Initial Results
This table provides a general framework for interpreting your IC50 values and planning subsequent experiments.
| Result Category | Example IC50 Range | Interpretation and Next Steps |
| Potent Cytotoxicity | < 10 µM | The compound is highly potent. This is a promising result for cytotoxic drug development. Next Steps: Confirm the IC50 in other cell lines, including non-cancerous lines to assess selectivity. Begin mechanism of action studies (e.g., apoptosis assays, cell cycle analysis). |
| Moderate Cytotoxicity | 10 - 50 µM | The compound has clear biological activity. Next Steps: Consider if this potency is sufficient for your intended application. This compound could be a candidate for medicinal chemistry optimization to improve potency. |
| Weak or No Cytotoxicity | > 50 µM | The compound is not potently cytotoxic under these conditions. This is not a negative result. It may indicate a more specific, non-lethal mechanism. Next Steps: Investigate sub-toxic effects. Use concentrations below the IC50 (e.g., 1-10 µM) to screen for changes in cell signaling, morphology, or gene expression. |
Part 3: Advanced Troubleshooting and Experimental Design
Q3: My dose-response curve is not a classic 'S' shape. What does this mean?
A3: An abnormal curve shape provides important information.
-
Biphasic Curve (Hormesis): If you observe a slight increase in viability at very low concentrations followed by inhibition at higher doses, this may indicate hormesis. This is a real biological phenomenon and should be investigated, not dismissed.
-
Shallow Curve: A curve that decreases slowly over a wide concentration range suggests low cooperativity or potentially multiple off-target effects.
-
Incomplete Curve (No Bottom Plateau): If your highest concentration does not achieve 0% viability, your compound may be cytostatic (halting proliferation) rather than cytotoxic (killing cells).[10] To investigate this, you would need to perform a cell proliferation assay (e.g., using CFSE staining or Ki-67 immunofluorescence) in parallel with a viability assay.
Q4: How do I know if my compound is inducing apoptosis or necrosis?
A4: This is a critical mechanistic question. Viability assays like MTT do not distinguish between different modes of cell death.
-
Expert Rationale: Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) involve distinct biochemical pathways. Identifying the operative pathway provides insight into your compound's mechanism of action.
-
Recommended Assays:
-
Apoptosis: Use flow cytometry to detect Annexin V binding (an early marker of apoptosis) and Propidium Iodide (PI) or another viability dye to distinguish apoptotic from necrotic cells. Assays that measure the activity of key apoptotic enzymes like Caspase-3/7 are also highly specific.[11]
-
Necrosis: Assays that measure the release of lactate dehydrogenase (LDH) from cells with compromised membranes are a hallmark of necrosis.[12]
-
-
Experimental Design: Treat cells with your compound at concentrations around its IC50 (e.g., 0.5x, 1x, and 2x IC50). Use a known apoptosis inducer (e.g., staurosporine) as a positive control. Analyze the cells at different time points (e.g., 6, 12, 24 hours) to capture the kinetics of cell death.
By following this structured, hypothesis-driven approach, you can move from an uncharacterized molecule to a compound with a well-defined biological activity profile, ready for the next stages of your research.
References
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
CLYTE Technologies (2023). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Creative Diagnostics (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]
-
Mishra, A., et al. (2023). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. Available at: [Link]
-
Oreate AI Blog (2023). Understanding IC50: A Comprehensive Guide to Calculation. Available at: [Link]
-
Wikipedia (n.d.). IC50. Available at: [Link]
-
Assay Genie (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Available at: [Link]
-
Visikol (2022). The Importance of IC50 Determination. Available at: [Link]
-
GraphPad (n.d.). How Do I Estimate the IC50 and EC50?. Available at: [Link]
-
Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Roy, P. S. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. Available at: [Link]
Sources
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. The Importance of IC50 Determination | Visikol [visikol.com]
- 3. researchgate.net [researchgate.net]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 9. IC50 Calculator | AAT Bioquest [aatbio.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Cell Health Screening Assays for Drug Discovery [promega.jp]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Synthesis of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important indole derivative. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic route to achieve higher yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, with a focus on the widely used Japp-Klingemann reaction followed by Fischer indole synthesis.
Q1: My Fischer indole synthesis is resulting in a low yield and multiple spots on my TLC plate. What are the likely side reactions?
Low yields and the presence of multiple byproducts in the Fischer indole synthesis of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate can often be attributed to several factors inherent to the reaction mechanism. The primary synthetic route typically involves the reaction of (4-fluorophenyl)hydrazine with an appropriate β-ketoester, such as ethyl 2-keto-3-(4-fluorophenyl)propanoate, or more commonly, the hydrazone precursor derived from the Japp-Klingemann reaction.
Common Side Reactions and Their Causes:
-
Regioisomeric Impurity Formation: The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone. When using a substituted phenylhydrazine like 4-fluorophenylhydrazine, the cyclization can theoretically occur in two different directions, leading to the formation of regioisomers. The electron-donating or -withdrawing nature of the substituent on the phenyl ring influences the direction of this cyclization[1]. For a 4-fluoro substituent, while the desired 6-fluoroindole is typically the major product due to electronic and steric factors, the formation of the isomeric ethyl 4-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate cannot be entirely ruled out, especially under harsh reaction conditions.
-
Incomplete Cyclization: The Fischer indole synthesis requires specific acidic conditions and temperatures to proceed to completion[2]. Insufficient heating or a suboptimal acid catalyst can lead to the presence of unreacted starting materials or the hydrazone intermediate in the final product.
-
Degradation of Starting Materials or Product: The harsh acidic conditions and elevated temperatures used in the Fischer indole synthesis can sometimes lead to the degradation of the starting materials, the hydrazone intermediate, or the final indole product. This is particularly relevant for indole-2-carboxylates, which can be sensitive to strong acids.
-
Side Reactions from the Japp-Klingemann Reaction: If the hydrazone precursor is synthesized via the Japp-Klingemann reaction, impurities from this step can be carried over. The Japp-Klingemann reaction involves the coupling of a diazonium salt with a β-ketoester[3]. Incomplete reaction or side reactions during the diazotization of 4-fluoroaniline or the subsequent coupling can introduce impurities that may interfere with the Fischer indole cyclization.
Troubleshooting Guide: Identifying and Minimizing Impurities
Issue 1: Presence of an Unexpected Isomer in the Final Product
Identification:
The presence of a regioisomeric impurity can often be detected by High-Performance Liquid Chromatography (HPLC) as a closely eluting peak to the main product. Confirmation of the isomeric structure requires detailed spectroscopic analysis, particularly 1H and 13C NMR. The substitution pattern on the benzene ring of the indole core will result in distinct chemical shifts and coupling patterns in the aromatic region of the NMR spectrum.
dot
Caption: Potential formation of regioisomers during Fischer indole synthesis.
Minimization Strategies:
| Strategy | Description | Rationale |
| Optimize Acid Catalyst | Screen various Brønsted acids (e.g., HCl, H2SO4, polyphosphoric acid) and Lewis acids (e.g., ZnCl2, BF3·OEt2) and their concentrations. | The choice of acid catalyst can significantly influence the regioselectivity of the cyclization by altering the transition state energies for the different cyclization pathways[2]. |
| Control Reaction Temperature | Carefully control the reaction temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC or HPLC. | Higher temperatures can sometimes lead to decreased selectivity and increased formation of side products. |
| Use of a Pre-formed Hydrazone | Isolate and purify the hydrazone intermediate from the Japp-Klingemann reaction before proceeding to the Fischer indole synthesis. | This ensures that impurities from the initial reaction step are not carried over, which can sometimes influence the cyclization pathway. |
Issue 2: Incomplete Reaction and Presence of Starting Materials
Identification:
The presence of unreacted (4-fluorophenyl)hydrazine, the β-ketoester, or the hydrazone intermediate can be readily identified by TLC or HPLC by comparing the retention times/Rf values with authentic standards. The 1H NMR spectrum of the crude product may also show characteristic signals of the starting materials.
Minimization Strategies:
| Strategy | Description | Rationale |
| Increase Reaction Time and/or Temperature | Gradually increase the reaction time and/or temperature while carefully monitoring for product degradation. | The Fischer indole synthesis can be slow, and ensuring the reaction goes to completion is crucial. |
| Optimize Catalyst Loading | Systematically vary the amount of the acid catalyst. | Insufficient catalyst can lead to a sluggish reaction, while an excess can cause degradation. |
| Ensure Anhydrous Conditions | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | The presence of water can interfere with the acid catalyst and potentially lead to hydrolysis of intermediates. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate via Japp-Klingemann Reaction
This protocol outlines the synthesis of the hydrazone precursor.
dot
Caption: Fischer indole synthesis workflow.
Materials:
-
Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol or another suitable solvent for workup and purification
Procedure:
-
Heat polyphosphoric acid to approximately 80-100 °C.
-
Slowly add the ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate to the hot PPA with vigorous stirring.
-
Maintain the reaction mixture at this temperature for 1-3 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.
-
The precipitated crude product is then collected by filtration and washed thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Analytical Characterization
Accurate identification of the desired product and any impurities is crucial. Below are typical analytical methods.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for analyzing the reaction mixture and the purified product.[5]
| Parameter | Typical Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water (with 0.1% formic or phosphoric acid) in a gradient or isocratic elution. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the indole chromophore absorbs strongly (e.g., 280 nm). |
| Temperature | 25-30 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are indispensable for structural confirmation and impurity identification. The following are expected chemical shift regions for the desired product, ethyl 6-fluoro-3-(4-fluorophenyl)-1H-indole-2-carboxylate.
Expected 1H NMR Chemical Shifts (in CDCl3 or DMSO-d6):
-
NH proton: A broad singlet typically above 8.0 ppm.
-
Aromatic protons: A complex series of multiplets in the range of 6.8-7.8 ppm. The fluorine substitution will result in characteristic splitting patterns.
-
Ethyl ester protons: A quartet around 4.4 ppm (CH2) and a triplet around 1.4 ppm (CH3).
Expected 13C NMR Chemical Shifts:
-
Carbonyl carbon: Around 160-165 ppm.
-
Aromatic carbons: In the range of 100-140 ppm, with the carbons attached to fluorine showing characteristic C-F coupling.
By carefully analyzing the NMR and HPLC data and comparing it to reference spectra and standards, researchers can confidently identify and quantify impurities, leading to a more robust and reproducible synthesis of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate.
References
-
SIELC Technologies. (2018, May 16). Separation of Ethyl indole-2-carboxylate on Newcrom R1 HPLC column. [Link]
-
Wikipedia. Japp–Klingemann reaction. [Link]
-
Organic Syntheses. Ethyl indole-2-carboxylate. [Link]
-
Al-Hourani, B. J., Al-Jaber, H. I., El-Elimat, T., & Al-Qawasmeh, R. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
-
Hughes, D. L. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5784–5790. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
-
Semantic Scholar. divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyze. [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, (2024). [Link]
-
Name Reactions in Organic Synthesis. Fischer Indole Synthesis. [Link]
-
SynArchive. Japp-Klingemann Reaction. [Link]
-
Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
-
ResearchGate. Japp-Klingemann hydrazone synthesis. [Link]
-
ResearchGate. Unexpected products from the reaction of different compounds with hydrazine hydrate or aryl thiosemicarbazides. [Link]
-
ResearchGate. The Japp‐Klingemann Reaction. [Link]
-
ResearchGate. Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]
-
Scribd. Indole 3 Carboxylate. [Link]
-
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]
Sources
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ethyl indole-2-carboxylate | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Biological Efficacy of Indole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-based compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the optimization of these versatile scaffolds. Our focus is on enhancing biological efficacy through a multi-parametric approach, grounded in established medicinal chemistry principles and validated experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address common challenges in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Section 1: Physicochemical Properties and Bioavailability
Question 1: My indole-based compound shows excellent in vitro potency but poor cellular activity. What are the likely causes and how can I troubleshoot this?
Answer:
This is a classic "in vitro-in vivo" disconnect, often rooted in poor physicochemical properties of the compound. The primary culprits are typically low aqueous solubility and/or poor cell permeability.
-
Causality: For a compound to exert its effect in a cell-based assay, it must first be in solution in the culture medium and then cross the cell membrane to reach its intracellular target. The indole scaffold, being relatively lipophilic, can contribute to low aqueous solubility.[1][2]
-
Troubleshooting Workflow:
-
Assess Aqueous Solubility: The first step is to quantify the kinetic and thermodynamic solubility of your compound. A simple nephelometric or UV-based assay can provide a quick indication of kinetic solubility in physiological buffers (e.g., PBS pH 7.4).
-
Evaluate Permeability: If solubility is not the limiting factor, assess cell permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive diffusion. For a more biologically relevant assessment, the Caco-2 permeability assay is the gold standard, as it can also identify compounds that are subject to active efflux.[3]
-
Structure-Activity Relationship (SAR) Analysis: Analyze your existing SAR data.[4][5] Are there trends linking increased lipophilicity (calculated LogP) with decreased cellular activity? This can reinforce the hypothesis of poor solubility or permeability being the issue.
-
Question 2: How can I improve the aqueous solubility of my poorly soluble indole compound?
Answer:
Improving solubility is a critical step in enhancing bioavailability.[2][6] Several strategies can be employed, ranging from chemical modifications to formulation approaches.
-
Medicinal Chemistry Strategies:
-
Introduce Ionizable Groups: The addition of a basic amine (e.g., a piperidine or piperazine ring) or an acidic group (e.g., a carboxylic acid) can significantly increase solubility at physiological pH.[7] However, be mindful that introducing a basic center can increase the risk of hERG inhibition.[7]
-
Incorporate Polar Functional Groups: Adding polar, non-ionizable groups like hydroxyls, amides, or sulfones can improve solubility through favorable interactions with water.
-
Reduce Lipophilicity: Systematically explore modifications that reduce the overall lipophilicity (LogP) of the molecule. This could involve replacing lipophilic aromatic rings with more polar heteroaromatic rings.[8]
-
Bioisosteric Replacements: Employ bioisosteric replacements for lipophilic moieties. For example, replacing a phenyl ring with a pyridine or pyrazole can reduce lipophilicity and potentially improve solubility.[9][10][11]
-
-
Formulation Strategies:
-
Amorphous Solid Dispersions: For preclinical studies, formulating the compound as an amorphous solid dispersion with a polymer carrier can enhance its dissolution rate and apparent solubility.[12]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be effective for highly lipophilic compounds, improving their solubilization in the gastrointestinal tract.[13]
-
Cocrystals: Formation of cocrystals with a suitable coformer can significantly enhance the solubility and dissolution rate of the parent indole compound.[14]
-
Section 2: Metabolism and Pharmacokinetics
Question 3: My indole compound is rapidly metabolized in liver microsomes. What are the common metabolic hotspots on the indole scaffold and how can I block them?
Answer:
The indole ring is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Understanding and mitigating this is key to improving the compound's pharmacokinetic profile.
-
Common Metabolic Hotspots:
-
Oxidation of the Indole Ring: The electron-rich indole ring is prone to oxidation at various positions, most commonly at C5 and C7.
-
N-Dealkylation: If the indole nitrogen is substituted with an alkyl group, N-dealkylation can be a major metabolic pathway.
-
Oxidation of Substituents: Alkyl or aryl substituents on the indole ring can also be sites of oxidation.
-
-
Strategies to Enhance Metabolic Stability:
-
Blocking Sites of Metabolism:
-
Introduce an electron-withdrawing group (e.g., a halogen) at a metabolically labile position on the indole ring. For instance, fluorination at the 3-position is a common strategy to block oxidation.[15]
-
Replace a metabolically labile C-H bond with a C-F bond.
-
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups can decrease the electron density of the indole ring, making it less susceptible to oxidation.
-
Steric Hindrance: Introducing bulky groups near a metabolic hotspot can sterically hinder the approach of CYP enzymes.
-
Bioisosteric Replacement: In some cases, replacing the indole scaffold with a bioisostere like an azaindole or indazole can improve metabolic stability while retaining biological activity.[10]
-
Section 3: Target Engagement and Selectivity
Question 4: I have identified a potent indole-based kinase inhibitor, but it has significant off-target activity. How can I improve its selectivity?
Answer:
Achieving kinase selectivity is a major challenge in drug discovery. A systematic approach combining structural biology, computational modeling, and medicinal chemistry is often required.
-
Understanding the Binding Mode:
-
Obtain a crystal structure of your compound bound to the target kinase. This will reveal key interactions and provide a roadmap for rational design.
-
If a crystal structure is not available, use molecular modeling to generate a plausible binding hypothesis.
-
-
Strategies for Enhancing Selectivity:
-
Exploit Unique Pockets: Identify and target regions of the ATP-binding site that are unique to your target kinase compared to off-target kinases.
-
Structure-Activity Relationship (SAR) Guided Design: Systematically probe the SAR of your compound.[16] Small modifications can sometimes lead to large gains in selectivity.
-
Scaffold Hopping: If selectivity cannot be achieved with the current scaffold, consider a scaffold hop to a new chemotype that may offer a different selectivity profile.
-
Kinome Profiling: Utilize broad kinase screening panels to get a comprehensive view of your compound's selectivity profile. This will help you prioritize which off-targets to design against.
-
Question 5: My indole compound is a potent inhibitor but shows signs of cardiotoxicity, likely due to hERG inhibition. What are the key structural features associated with hERG inhibition and how can I mitigate this risk?
Answer:
hERG inhibition is a common liability for compounds containing a basic nitrogen and lipophilic aromatic groups, features often present in indole-based compounds.[7]
-
Key Pharmacophoric Features for hERG Inhibition:
-
Basic Amine: A positively ionizable nitrogen atom is a common feature of hERG inhibitors.
-
Lipophilicity: High lipophilicity generally correlates with increased hERG affinity.
-
Aromatic/Hydrophobic Groups: The presence of flat, aromatic surfaces that can engage in π-π stacking interactions within the hERG channel.
-
-
Mitigation Strategies:
-
Reduce Basicity (pKa):
-
Decrease Lipophilicity: Reduce the overall LogP of the molecule by introducing polar groups or replacing lipophilic moieties.[17]
-
Disrupt Planarity: Introduce steric bulk or non-planar groups to disrupt the flat aromatic character of the molecule.
-
Introduce Acidic Groups: In some cases, introducing a carboxylic acid to create a zwitterion can effectively mitigate hERG liability.[17]
-
Experimental Protocols
Here we provide step-by-step methodologies for key experiments to assess the properties of your indole-based compounds.
Protocol 1: Caco-2 Permeability Assay
This assay is used to assess the intestinal permeability of a compound and to identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[3]
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow solution (for monolayer integrity check)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a lucifer yellow permeability assay.
-
Preparation of Dosing Solutions: Prepare the dosing solution of your indole compound at the desired concentration (e.g., 10 µM) in HBSS.
-
Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber. c. Incubate at 37°C with gentle shaking. d. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber. Replace the volume with fresh HBSS. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
Permeability Measurement (Basolateral to Apical - B to A): a. Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.
| Parameter | Interpretation |
| Papp (A to B) < 1 x 10⁻⁶ cm/s | Low permeability |
| 1 x 10⁻⁶ cm/s < Papp (A to B) < 10 x 10⁻⁶ cm/s | Moderate permeability |
| Papp (A to B) > 10 x 10⁻⁶ cm/s | High permeability |
| Efflux Ratio > 2 | Potential P-gp substrate |
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
This assay provides an early indication of a compound's susceptibility to phase I metabolism.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)
-
Acetonitrile with an internal standard for quenching the reaction
-
LC-MS/MS system for quantification
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing the test compound (final concentration, e.g., 1 µM), liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the linear portion of the curve (k). c. Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k d. Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
| In Vitro Half-life (t½) in Human Liver Microsomes | Interpretation |
| < 10 min | High clearance |
| 10 - 30 min | Moderate clearance |
| > 30 min | Low clearance |
Visualizations
Workflow for Enhancing Biological Efficacy
Caption: A workflow for troubleshooting and enhancing the biological efficacy of indole-based compounds.
Strategies to Mitigate hERG Inhibition
Caption: Key medicinal chemistry strategies to mitigate the risk of hERG channel inhibition.
References
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- Various Authors. (2024).
- American Society for Microbiology. (2009). Indole Test Protocol. ASM Science.
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- Various Authors. (2025). Formulation strategies for poorly soluble drugs.
- Various Authors. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed.
- Various Authors. (n.d.). Platinum(IV) Prodrugs Incorporating an Indole-Based Derivative, 5-Benzyloxyindole-3-Acetic Acid in the Axial Position Exhibit Prominent Anticancer Activity. MDPI.
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- Various Authors. (n.d.). The structure-activity relationship (SAR) of the novel indole...
- Andreev, S. et al. (2020). Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability.
- Various Authors. (2025). Identification of Indole Derivatives as Selective Cyclooxygenase-2 Inhibitors by Virtual Screening and Molecular Dynamic Simulation.
- Various Authors. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. AACR Journals.
- Various Authors. (n.d.).
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- Various Authors. (n.d.). Reducing hERG inhibition by lowering pKa.
- Various Authors. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Various Authors. (n.d.).
- Various Authors. (2025). Indole-3-Acetic Acids and Horseradish Peroxidase: A New Prodrug / Enzyme Combination for Targeted Cancer Therapy.
- Various Authors. (n.d.). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. PubMed.
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- Various Authors. (2025).
- Various Authors. (2023). Advances in Metabolic Engineering of Plant Monoterpene Indole Alkaloids. MDPI.
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- Various Authors. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. PMC - PubMed Central.
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- Lei, X. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry.
- Various Authors. (2025). Reducing hERG Inhibition in the Design of Potent and Bioavailable Indazole cGAS Inhibitors.
- Various Authors. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- Hu, D. et al. (2024).
- Sigma-Aldrich. (n.d.). Indole Assay Kit, MAK326. Sigma-Aldrich.
- Various Authors. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PMC - PubMed Central.
- Various Authors. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
- Various Authors. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
- Boyer, S. J. et al. (2012). Indole RSK inhibitors. Part 1: discovery and initial SAR. Bioorganic & Medicinal Chemistry Letters.
- BioIVT. (n.d.). Cell Permeability Assay. BioIVT.
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Various Authors. (2025). Structure-activity relationships for the design of small-molecule inhibitors.
- Various Authors. (2025). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design.
- Various Authors. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme.
- Various Authors. (2026). HFIP-Mediated (3+2) Annulation of Bicyclobutanes with Indolyl Alcohols for Diastereoselective Access to Tetracyclic Spiroindolenines. Organic Letters.
- Various Authors. (n.d.).
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Validation & Comparative
A Comparative Analysis of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate and its Non-fluorinated Analog for Drug Discovery
This guide provides an in-depth comparative study of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate and its non-fluorinated counterpart, ethyl 3-phenyl-1H-indole-2-carboxylate. We will explore the nuances in their synthesis, physicochemical properties, and potential biological activities, supported by experimental data and established scientific principles. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic application of fluorine in medicinal chemistry.
The Strategic Role of Fluorine in Indole-Based Drug Candidates
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties[1]. The introduction of a fluorine atom onto a lead compound is a well-established strategy in drug design to enhance its pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins[2][3][4][5][6].
This guide focuses on the comparative analysis of two specific indole derivatives, where the only structural difference is the presence of a fluorine atom at the para-position of the C3-phenyl ring. This seemingly minor modification can lead to significant differences in their behavior, which we will dissect in the following sections.
Synthesis and Characterization: A Comparative Overview
The synthesis of 3-aryl-1H-indole-2-carboxylates can be achieved through various methods, with the Fischer indole synthesis being a prominent and versatile approach[7]. This method involves the acid-catalyzed reaction of a phenylhydrazine with a suitable α-ketoester. For our compounds of interest, the reaction would be between the appropriate phenylhydrazine and ethyl 3-phenyl-2-oxopropanoate or a related precursor.
A plausible synthetic route for both the fluorinated and non-fluorinated analogs is the palladium-catalyzed direct C-H arylation of ethyl 1H-indole-2-carboxylate with the corresponding aryl halide (4-fluorobromobenzene or bromobenzene). This method offers a more direct approach compared to the classical Fischer synthesis.
Caption: General workflow for the synthesis of 3-aryl-indole-2-carboxylates.
Experimental Protocol: Palladium-Catalyzed C-H Arylation
This protocol is a generalized procedure based on known methodologies for C-H functionalization of indoles[8].
-
Reaction Setup: In a screw-cap vial, combine ethyl 1H-indole-2-carboxylate (1.0 mmol), the corresponding aryl halide (4-fluorobromobenzene or bromobenzene, 1.2 mmol), Pd(OAc)₂ (5 mol%), a suitable ligand such as dppm (5 mol%), and a base like LiOH·H₂O (3.0 mmol)[8].
-
Solvent Addition: Add a degassed solvent, for example, 2 mL of water[8].
-
Reaction Conditions: Vigorously stir the mixture at 110 °C for 18 hours.
-
Work-up: After cooling to room temperature, partition the mixture between 1M HCl and ethyl acetate. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Characterization
The successful synthesis of both compounds would be confirmed by standard analytical techniques such as NMR, IR, and mass spectrometry. The key difference in the characterization of the fluorinated analog would be the presence of signals in the ¹⁹F NMR spectrum and the characteristic C-F bond stretching in the IR spectrum. Furthermore, the fluorine atom will cause splitting of adjacent proton and carbon signals in the ¹H and ¹³C NMR spectra.
Comparative Physicochemical Properties
The introduction of a fluorine atom is expected to modulate several key physicochemical properties that are critical for drug-likeness.
| Property | Ethyl 3-phenyl-1H-indole-2-carboxylate | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | Rationale for Difference |
| Molecular Weight | 265.31 g/mol | 283.29 g/mol | Addition of a fluorine atom. |
| LogP (Lipophilicity) | Predicted ~4.2 | Predicted ~4.5 | Fluorine generally increases lipophilicity, which can enhance membrane permeability[5]. |
| pKa (Indole N-H) | Predicted ~16.5 | Predicted ~16.2 | The electron-withdrawing nature of fluorine can slightly increase the acidity of the indole N-H proton. |
| Dipole Moment | Lower | Higher | The highly polar C-F bond increases the overall molecular dipole moment. |
Postulated Effects on Biological Activity
The para-fluoro substituent can influence biological activity in several ways:
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.
-
Metabolic Stability: The C-F bond is exceptionally strong and can block sites of metabolism. If the para-position of the phenyl ring is susceptible to hydroxylation by cytochrome P450 enzymes, the fluorine atom can prevent this metabolic pathway, leading to a longer half-life and improved bioavailability[6].
-
Conformational Effects: The fluorine atom can influence the preferred conformation of the molecule, which may be more favorable for binding to the active site of a target protein.
Caption: Conceptual diagram of how fluorine can enhance biological activity.
Protocols for Comparative Experimental Analysis
To empirically determine the differences between the fluorinated and non-fluorinated analogs, the following experimental protocols are recommended.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compounds on the proliferation of cancer cells.
-
Cell Seeding: Seed a 96-well plate with a suitable cancer cell line (e.g., MCF-7, A549) at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of each compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC₅₀ value for each compound, which represents the concentration required to inhibit cell growth by 50%.
Protocol 2: LogP Determination (Shake-Flask Method)
This experiment measures the lipophilicity of the compounds.
-
Preparation: Prepare a solution of the compound in n-octanol. Also, prepare a phosphate buffer solution (pH 7.4).
-
Partitioning: Mix equal volumes of the n-octanol solution and the buffer in a flask. Shake vigorously for 1 hour to allow for partitioning.
-
Separation: Centrifuge the mixture to separate the n-octanol and aqueous layers.
-
Concentration Measurement: Determine the concentration of the compound in each layer using UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the LogP value using the formula: LogP = log₁₀([concentration in octanol] / [concentration in buffer]).
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer.
-
Incubation: Incubate the mixture at 37 °C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the amount of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the rate of metabolism, from which the in vitro half-life can be calculated.
Caption: Workflow for the comparative experimental analysis.
Conclusion
The strategic incorporation of a fluorine atom at the para-position of the C3-phenyl ring of ethyl 1H-indole-2-carboxylate is a subtle yet powerful modification. This change is predicted to increase the compound's lipophilicity and metabolic stability, potentially leading to enhanced biological activity and a more favorable pharmacokinetic profile. The experimental protocols provided in this guide offer a framework for researchers to validate these hypotheses and to further elucidate the structure-activity relationships of this important class of compounds. The comparative data generated from these studies will be invaluable for the rational design of novel indole-based therapeutics.
References
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Lynch, D. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5, x201205. Available at: [Link]
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Al-Soud, Y. A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Available at: [Link]
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Singh, P., & Singh, J. (2020). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. Available at: [Link]
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de Oliveira, C. S., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. Pharmaceuticals, 14(9), 850. Available at: [Link]
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Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 2-methyl-1H-indole-5-carboxylate. Organic Syntheses, 53, 60. Available at: [Link]
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Pereira, S. R. M., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals, 17(7), 899. Available at: [Link]
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Jakše, R., et al. (2004). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. Helvetica Chimica Acta, 87(2), 413-424. Available at: [Link]
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Abbas, A. A. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 34567-34602. Available at: [Link]
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Wakselman, C. (1999). Fluorinated organic compounds: synthesis and biological applications. Annales Pharmaceutiques Françaises, 57(2), 108-115. Available at: [Link]
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Al-Tahami, K. A., & Al-Hussain, S. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(21), 7300. Available at: [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 713-730. Available at: [Link]
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Berger, F. M., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(22), 6993. Available at: [Link]
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A Researcher's Guide to the In Vitro Validation of Anticancer Activity for Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel synthetic compound, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. We will objectively compare its performance with established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document is designed to be a practical, field-proven resource, emphasizing scientific integrity and logical experimental design.
Introduction and Rationale
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer activity.[1][2] Derivatives of indole-2-carboxylates, in particular, have attracted attention for their potential to inhibit cancer cell proliferation through various mechanisms.[3][4] This guide focuses on a specific derivative, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (hereafter referred to as EFC), a compound synthesized for its potential as a targeted anticancer agent. The presence of a fluorophenyl group at the 3-position is hypothesized to enhance its biological activity.
The primary goal of in vitro validation is to establish a foundational understanding of a compound's bioactivity. This involves determining its cytotoxicity against various cancer cell lines, elucidating its mechanism of action (e.g., induction of apoptosis, cell cycle arrest), and comparing its potency to a standard-of-care chemotherapeutic agent. This initial phase is critical for making informed decisions about advancing a compound into more complex preclinical models.
Compound Profile: Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (EFC)
-
Structure: (A chemical structure diagram would be inserted here in a publication)
-
Core: Indole-2-carboxylate
-
Key Substituents:
-
Ethyl ester at the 2-position.
-
4-fluorophenyl group at the 3-position.
-
-
-
Rationale for Anticancer Investigation: The indole ring system is a common feature in molecules that interact with key biological targets, including protein kinases.[2] The addition of a fluorophenyl moiety can enhance binding affinity and improve pharmacokinetic properties. This specific structural arrangement warrants investigation into its potential to disrupt cancer cell signaling pathways.
Experimental Design: A Step-Wise Validation Workflow
A logical, phased approach is essential for a robust in vitro evaluation. The workflow is designed to move from broad screening to more specific mechanistic questions. Each step provides critical data that informs the next, ensuring an efficient use of resources.
Caption: Step-wise workflow for in vitro validation of EFC.
Materials and Detailed Experimental Protocols
This section provides the necessary materials and step-by-step protocols for each phase of the validation process. For all experiments, it is crucial to include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug like Doxorubicin).
Cell Lines and Culture
-
MCF-7: Human breast adenocarcinoma (estrogen-receptor positive).
-
A549: Human lung carcinoma.
-
HCT116: Human colon carcinoma.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation Conditions: 37°C, 5% CO2 in a humidified incubator.
Phase 1: Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[5][7] This initial screen is fundamental for determining the concentration range at which the compound exhibits cytotoxic effects.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of EFC and the positive control (Doxorubicin) in culture medium. Replace the old medium with 200 µL of the medium containing the test compounds.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Phase 2: Apoptosis and Cell Cycle Analysis
Rationale: If EFC demonstrates potent cytotoxicity, the next logical step is to determine how it kills the cells. The two most common mechanisms for anticancer drugs are inducing programmed cell death (apoptosis) or halting the cell division cycle. Flow cytometry is a powerful tool for these analyses.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[10][11] PI is a fluorescent dye that cannot cross the membrane of live cells, but stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[8]
-
Treatment: Seed cells in 6-well plates. Treat with EFC at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash twice with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[9]
Protocol 2: Cell Cycle Analysis with Propidium Iodide (PI) This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13] An accumulation of cells in a specific phase suggests that the compound interferes with cell cycle progression at that checkpoint.
-
Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[14][15] Store at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[12][14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Phase 3: Molecular Pathway Investigation (Western Blot)
Rationale: Based on the results from the flow cytometry assays, Western blotting can be used to investigate the expression levels of key proteins involved in the observed mechanism. For example, if apoptosis is induced, it is important to examine proteins in the Bcl-2 and caspase families, which are central regulators of the intrinsic apoptotic pathway.[16][17]
Key Protein Targets for Apoptosis:
-
Bcl-2: An anti-apoptotic protein. A decrease in its expression promotes cell death.[18]
-
Caspase-3: A key executioner caspase. It is activated by cleavage, so an increase in the cleaved form indicates apoptosis is underway.[16][19]
Protocol:
-
Protein Extraction: Treat cells as previously described, then lyse them in RIPA buffer containing protease inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Data Presentation and Comparative Analysis
For this guide, we will use hypothetical data to illustrate how results should be presented and interpreted.
Cytotoxicity (IC50 Values)
The cytotoxic activity of EFC is compared against Doxorubicin, a widely used chemotherapeutic agent.
| Compound | IC50 (µM) ± SD | ||
| MCF-7 | A549 | HCT116 | |
| EFC | 15.2 ± 1.8 | 21.5 ± 2.5 | 18.9 ± 2.1 |
| Doxorubicin | 0.4 ± 0.05[20] | 0.23 ± 0.03 (72h)[21] | 0.15 ± 0.02 |
| Hypothetical value based on typical potency. |
Interpretation: The hypothetical data shows that EFC exhibits moderate cytotoxic activity in the low micromolar range against all three cell lines. While it is significantly less potent than Doxorubicin[20][21], its activity warrants further mechanistic investigation, especially if it presents a more favorable toxicity profile in future studies.
Apoptosis and Cell Cycle Analysis
Following treatment with EFC (at its IC50), a significant increase in the Annexin V-positive cell population would suggest the induction of apoptosis. Concurrently, an accumulation of cells in the G2/M phase would indicate cell cycle arrest.
Molecular Mechanism of Apoptosis
If EFC is found to induce apoptosis, the next step is to probe the underlying molecular events.
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A Comparative Analysis of the Indole-2-Carboxylate Scaffold, Represented by Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, Against Established Kinase Inhibitors
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
Protein kinases, as central nodes in cellular signaling networks, represent one of the most critical classes of drug targets in modern oncology.[1] Their dysregulation is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis.[2] The development of small-molecule kinase inhibitors has consequently revolutionized cancer therapy, shifting treatment paradigms from cytotoxic chemotherapy to targeted approaches.[3]
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with significant biological activity.[4][5] Within this class, indole-2-carboxylate and its derivatives have emerged as a promising foundation for the development of novel kinase inhibitors, with various analogues demonstrating potent, multi-targeted anti-proliferative effects.[6][7][8]
This guide focuses on the potential of the 3-phenyl-1H-indole-2-carboxylate scaffold, using ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (a compound with molecular formula C17H14FNO2[9]) as a representative structure. While specific kinase inhibition data for this exact molecule is not extensively available in the public domain, the wealth of research on closely related analogues allows for a robust comparative analysis of this chemical class against well-established, FDA-approved kinase inhibitors. We will explore the mechanistic rationale for its potential targets, compare its reported cellular activities with leading drugs, and provide detailed experimental protocols for researchers aiming to validate and characterize such novel compounds.
The 3-Phenyl-1H-Indole-2-Carboxylate Scaffold: A Mechanistic Overview
The indole nucleus is a versatile pharmacophore capable of engaging with various biological targets.[4] Specifically, derivatives of the indole-2-carboxamide and -carboxylate scaffold have been reported to inhibit several key oncogenic kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2).[1][10] These kinases are critical regulators of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which controls cell growth and division.
The structure of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate suggests it likely functions as an ATP-competitive inhibitor. The planar indole ring can form hydrogen bonds and hydrophobic interactions within the adenine-binding region of the kinase ATP pocket, while the substituted phenyl group at the 3-position can extend into more variable regions, potentially conferring selectivity for specific kinases.
Below is a generalized diagram of the MAPK signaling pathway, highlighting the positions where representative indole derivatives and comparator drugs exert their inhibitory effects.
Comparative Analysis: Potency and Cellular Activity
To contextualize the potential of the indole-2-carboxylate scaffold, we will compare it against three well-characterized, FDA-approved kinase inhibitors with distinct target profiles:
-
Erlotinib: A selective inhibitor of EGFR tyrosine kinase.[1]
-
Sorafenib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[1]
-
Dinaciclib: An inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK2.[10]
Biochemical Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency against its purified enzyme target. A lower IC₅₀ value indicates greater potency.
| Inhibitor | Primary Target(s) | IC₅₀ (nM) | Reference(s) |
| Erlotinib | EGFR | 2 - 20 | [1] |
| Sorafenib | VEGFR-2, BRAFV600E | 90, 22 | [1] |
| Dinaciclib | CDK2 | 1 - 20 | [10] |
| Indole-2-Carboxamide (Compound 5e) | CDK2 | 13 | [10] |
| Indole Derivative (Compound 3) | EGFR, VEGFR-2 | 18, 45 | [1] |
Table 1: Comparison of biochemical IC₅₀ values. Data for the indole scaffold is derived from representative published compounds.
Cellular Anti-Proliferative Activity (GI₅₀ / IC₅₀)
Ultimately, an inhibitor's effectiveness is determined by its ability to halt the growth of cancer cells. The following table compares the anti-proliferative activity of representative indole derivatives with the selected standard-of-care drugs across various human cancer cell lines.
| Compound / Drug | A549 (Lung) | MCF-7 (Breast) | Panc-1 (Pancreatic) | HepG2 (Liver) | Reference(s) |
| Indole-2-Carboxamide (Cmpd 5e) | 0.95 µM | 0.80 µM | 1.00 µM | - | [10] |
| Indole-2-Carboxylate (Cmpd 85) | 3.4 µM | 12.1 µM | - | 4.2 µM | [6] |
| Erlotinib | ~1-10 µM | >10 µM (Resistant) | ~0.1 µM | - | [1] |
| Doxorubicin (Chemotherapy) | 1.20 µM | 0.90 µM | 1.40 µM | - | [10] |
Table 2: Comparison of in vitro anti-proliferative activity. Values represent the concentration required to inhibit cell growth by 50%. Data for the indole scaffold is derived from potent published examples.
Expert Insights: The data reveals that optimized compounds from the indole-2-carboxylate/carboxamide class exhibit potent anti-proliferative activity, with some analogues (like compound 5e) demonstrating efficacy comparable to or exceeding standard chemotherapy agents like Doxorubicin in certain cell lines.[10] Furthermore, the ability of some indole derivatives to inhibit multiple kinases, such as both EGFR and VEGFR-2, suggests a potential advantage in overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways.[1][11]
Essential Experimental Protocols for Inhibitor Characterization
For researchers working to validate novel kinase inhibitors like ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, a tiered approach of biochemical and cell-based assays is essential. Here, we provide trusted, step-by-step protocols for three fundamental experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay directly measures the ability of a compound to inhibit a purified kinase enzyme by quantifying ATP consumption. The ADP-Glo™ Kinase Assay is a widely used, robust method.[12]
Causality: The principle is that active kinases convert ATP to ADP. The ADP-Glo™ system first eliminates remaining ATP, then converts the newly produced ADP back into ATP, which drives a luciferase reaction. The resulting luminescence is directly proportional to kinase activity.[12] This allows for a precise calculation of IC₅₀.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Reaction Setup: In a white, opaque 384-well plate, add 2.5 µL of serially diluted compound or DMSO (vehicle control). Add 2.5 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Pre-incubation: Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation: Start the reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at its Km value for the specific kinase to ensure accurate competitive inhibition measurement.
-
Kinase Reaction: Incubate for 60 minutes at 30°C.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. Plot the signal against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]
Cell Proliferation Assay (MTT Assay)
This cell-based assay assesses the cytotoxic or cytostatic effect of a compound on cancer cell lines.[13]
Causality: The assay relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound (and a vehicle control) and incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot viability against compound concentration to calculate the GI₅₀ or IC₅₀ value.
Western Blot for Target Phosphorylation
This assay provides crucial evidence of target engagement within the cell by measuring the phosphorylation status of the target kinase or its direct downstream substrate.
Causality: A successful kinase inhibitor should decrease the phosphorylation of its target (autophosphorylation) or its substrates. Western blotting uses antibodies specific to the phosphorylated form of a protein to detect this change. Comparing the phosphorylated protein level to the total protein level provides a measure of inhibition.[14]
Protocol:
-
Cell Treatment & Lysis: Culture cells to 70-80% confluency. Treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a defined period (e.g., 2-4 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. Using BSA instead of milk is critical as milk contains phosphoproteins (casein) that can cause background noise.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR).
-
Secondary Antibody Incubation: Wash the membrane with TBST, then incubate for 1 hour with an HRP-conjugated secondary antibody.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated form of the target protein or a housekeeping protein like GAPDH.
Discussion and Future Perspectives
The comparative analysis indicates that the indole-2-carboxylate scaffold is a highly promising platform for the development of potent anticancer agents. Optimized derivatives have demonstrated the ability to inhibit key oncogenic kinases and suppress cancer cell proliferation with efficacies that rival or exceed established drugs in preclinical models.[10] The potential for multi-targeting offers a rational strategy to combat the complex and adaptive nature of cancer signaling networks.
However, the journey from a promising scaffold to a clinical candidate is long. The specific molecule, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, requires comprehensive characterization. Future research should focus on:
-
Biochemical Profiling: Screening the compound against a broad panel of kinases to determine its potency and selectivity profile.
-
Cellular Mechanism of Action: Using the protocols described herein to confirm target engagement in relevant cancer cell lines and elucidate its downstream effects on cell cycle progression and apoptosis.
-
Pharmacokinetic and In Vivo Studies: Evaluating the compound's ADME (absorption, distribution, metabolism, and excretion) properties and testing its efficacy in animal models of cancer.
Conclusion
While direct data on ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is nascent, its structural class represents a fertile ground for kinase inhibitor discovery. The indole-2-carboxylate scaffold demonstrates the potential for high potency and multi-targeted activity, positioning it as a valuable template for the next generation of targeted cancer therapies. The experimental frameworks provided in this guide offer a clear, validated path for researchers to rigorously evaluate this and other novel chemical entities, ultimately driving the translation of promising molecules from the bench to the clinic.
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Youssif, B. G. M., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. NIH. [Online] Available at: [Link]
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Scott, J. S., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. ACS Publications. [Online] Available at: [Link]
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Abdel-Ghani, T. M., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Online] Available at: [Link]
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Ben-Aicha, S., et al. (2024). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PMC, PubMed Central. [Online] Available at: [Link]
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Kameshita, I., et al. (2019). Kinase activity-tagged western blotting assay. [Online] Available at: [Link]
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Liu, M., et al. (2025). Synthesis, anti-tumor evaluation, and mechanistic investigation of 3-indolylpyrazole phenoxyacetamide derivatives against chronic myeloid leukemia cells. PubMed. [Online] Available at: [Link]
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assessing the in vivo efficacy of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate compared to standard drugs
An In-Depth Technical Guide to Assessing the In Vivo Anti-inflammatory Efficacy of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate Compared to Indomethacin
Introduction: The Therapeutic Potential of Novel Indole Derivatives in Inflammation
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] The functionalization of the indole nucleus offers a versatile platform for the development of novel therapeutic agents. Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a synthetic indole derivative of interest for its potential pharmacological activities. While extensive in vivo data for this specific molecule is not yet widely published, the broader class of indole derivatives has demonstrated significant anti-inflammatory properties, encouraging further investigation.[3]
This guide provides a comprehensive framework for assessing the in vivo anti-inflammatory efficacy of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. We will compare its potential performance against a well-established standard drug, Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).[3][4] The experimental design will be based on the widely accepted carrageenan-induced paw edema model in rats, a standard for acute inflammation studies.[3][5]
The objective of this guide is to offer researchers, scientists, and drug development professionals a detailed protocol and a conceptual framework for the evaluation of novel indole derivatives as potential anti-inflammatory agents.
Mechanism of Action: Targeting the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events. Key mediators of acute inflammation include prostaglandins, which are synthesized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] Standard NSAIDs like indomethacin primarily exert their anti-inflammatory effects by inhibiting these COX enzymes.[4]
While the precise mechanism of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is yet to be fully elucidated, many indole derivatives have been shown to modulate inflammatory pathways.[3] It is hypothesized that this compound may also exhibit its anti-inflammatory effects through the inhibition of COX enzymes or by modulating other inflammatory mediators such as pro-inflammatory cytokines.
Comparative In Vivo Efficacy Assessment: A Proposed Study
This section outlines a detailed experimental protocol for a comparative in vivo study to evaluate the anti-inflammatory efficacy of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate against indomethacin.
Experimental Model: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established and reproducible method for screening potential anti-inflammatory drugs.[3][5] Injection of carrageenan, a sulfated polysaccharide, into the rat paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified over time.
Experimental Workflow Diagram
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Step-by-Step Experimental Protocol
-
Animals:
-
Adult male Wistar rats (150-200 g) will be used.
-
Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.
-
All experimental procedures should be performed in accordance with institutional animal ethics committee guidelines.
-
-
Grouping and Dosing:
-
Animals will be randomly divided into the following groups (n=6 per group):
-
Group I (Control): Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose in distilled water).
-
Group II (Standard): Indomethacin (10 mg/kg, orally).[3]
-
Group III (Test Compound - Dose 1): Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (e.g., 50 mg/kg, orally).
-
Group IV (Test Compound - Dose 2): Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (e.g., 100 mg/kg, orally).[3]
-
-
The test compound and standard drug will be administered orally 1 hour before the induction of inflammation.
-
-
Induction of Inflammation:
-
One hour after drug administration, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline will be injected into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The volume of the injected paw will be measured immediately after carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
The amount of swelling is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hours).
-
-
Data Analysis:
-
The percentage inhibition of edema will be calculated for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Data will be expressed as the mean ± standard error of the mean (SEM).
-
Statistical analysis will be performed using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of <0.05 will be considered statistically significant.
-
Hypothetical Data Presentation and Interpretation
The following tables illustrate how the experimental data could be presented for a clear comparison of the anti-inflammatory effects of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate and indomethacin.
Table 1: Effect of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate and Indomethacin on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Mean Paw Volume (mL) ± SEM |
| Time (hours) | |||
| 0 | |||
| I | Vehicle | - | 0.75±0.02 |
| II | Indomethacin | 10 | 0.76±0.03 |
| III | Test Compound | 50 | 0.74±0.02 |
| IV | Test Compound | 100 | 0.75±0.03 |
*p<0.05 compared to the vehicle control group.
Table 2: Percentage Inhibition of Paw Edema
| Group | Treatment | Dose (mg/kg) | % Inhibition of Edema |
| Time (hours) | |||
| 1 | |||
| II | Indomethacin | 10 | 70.0 |
| III | Test Compound | 50 | 30.0 |
| IV | Test Compound | 100 | 60.0 |
Interpretation of Potential Outcomes
-
A significant reduction in paw edema in the groups treated with ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate compared to the control group would indicate its anti-inflammatory activity.
-
The dose-dependent effect, where the higher dose (100 mg/kg) shows greater inhibition than the lower dose (50 mg/kg), would further support the compound's efficacy.
-
By comparing the percentage inhibition of the test compound with that of indomethacin, a quantitative assessment of its relative potency can be made.
Conclusion and Future Directions
This guide provides a robust framework for the in vivo assessment of the anti-inflammatory potential of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. The proposed comparative study against indomethacin using the carrageenan-induced paw edema model will generate crucial data on its efficacy. Positive results from this initial screening would warrant further investigation into its mechanism of action, including in vitro COX-1/COX-2 inhibition assays and measurement of pro-inflammatory cytokine levels. Additionally, pharmacokinetic and toxicological studies would be essential next steps in the preclinical development of this promising indole derivative as a novel anti-inflammatory agent.
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cross-reactivity profiling of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate against a panel of kinases
A Technical Guide for Drug Discovery Professionals
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as one of the most significant classes of therapeutic targets, particularly in oncology.[1][2][3] The human kinome comprises over 500 kinases, and their dysregulation is a hallmark of numerous diseases.[1][3] Consequently, the development of small molecule kinase inhibitors has become a major focus for pharmaceutical research. The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds and its utility in designing targeted therapies.[1][4][5] Specifically, indole-2-carboxylate derivatives have shown promise as kinase inhibitors.[6][7]
This guide provides an in-depth analysis of the cross-reactivity profile of a novel indole derivative, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. Understanding a compound's selectivity is paramount in drug development, as off-target activities can lead to unforeseen side effects or, conversely, reveal new therapeutic opportunities through polypharmacology.[2][8][9] We will objectively compare its performance against a panel of kinases, providing supporting experimental data and methodologies to aid researchers in their own drug discovery efforts.
The Imperative of Kinase Selectivity Profiling
Achieving kinase inhibitor selectivity is a significant challenge due to the high degree of structural conservation within the ATP-binding site across the kinome.[2][10] Early and comprehensive profiling of a compound's activity against a broad panel of kinases is a critical step in the drug discovery pipeline.[2][10][11] This process, often referred to as kinome scanning or cross-reactivity profiling, serves several key purposes:
-
Identification of On-Target and Off-Target Activities: It confirms the intended activity of the inhibitor and uncovers any unintended interactions with other kinases.[2][11]
-
Prediction of Potential Side Effects: Off-target inhibition can lead to toxicity. Understanding the full spectrum of a compound's interactions allows for a more informed prediction of its safety profile.[8][9]
-
Discovery of Polypharmacology: In some cases, engaging multiple targets can lead to enhanced therapeutic efficacy.[2] Cross-reactivity profiling can identify these multi-targeted agents.
-
Guidance for Lead Optimization: The selectivity data provides crucial structure-activity relationship (SAR) insights that guide medicinal chemists in designing more potent and selective compounds.[10][12]
Experimental Design and Rationale
To comprehensively assess the cross-reactivity of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, a systematic approach was employed, encompassing careful selection of the kinase panel and a robust assay technology.
Kinase Panel Selection
The selection of kinases for the screening panel is a critical decision. A well-designed panel should be representative of the human kinome, covering different families and subfamilies to provide a broad overview of selectivity. For this study, a panel of 97 kinases was chosen, distributed across major kinase groups including AGC, CAMK, CMGC, CK1, STE, TK, TKL, lipid, and atypical kinases. This approach provides an economical yet comprehensive survey of the human kinome.[13]
Choice of Assay Technology: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay was selected for this study due to its versatility and robustness.[14][15] It is a universal, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][16][17] This method is suitable for high-throughput screening and can be used for virtually any ADP-generating enzyme.[14]
The assay is performed in two steps:
-
Kinase Reaction Termination and ATP Depletion: An ADP-Glo™ Reagent is added to stop the kinase reaction and eliminate any remaining ATP.[14][16]
-
ADP to ATP Conversion and Luminescence Detection: A Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.[14][16] The intensity of the light is directly proportional to the amount of ADP produced and thus, the kinase activity.
This two-step process minimizes interference from the high ATP concentrations often used in kinase reactions, leading to a highly sensitive and reliable assay with a high signal-to-background ratio.[16]
Experimental Workflow
The overall experimental workflow for the kinase cross-reactivity profiling is depicted below. This automated and flexible workflow ensures efficiency and reproducibility.[18][19]
Figure 1: Experimental workflow for kinase cross-reactivity profiling.
Comparative Performance Data
Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate was screened against the kinase panel at a concentration of 10 µM. The results are summarized in the table below, showcasing the percentage of inhibition for each kinase. For comparison, the activity of Staurosporine, a well-known non-selective kinase inhibitor, is also presented.[17]
| Kinase Target | Kinase Family | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (% Inhibition at 10 µM) | Staurosporine (% Inhibition at 1 µM) |
| CDK2/cyclin A | CMGC | 85.2 | 98.5 |
| GSK3β | CMGC | 78.9 | 95.2 |
| PIM1 | CAMK | 65.4 | 92.1 |
| FLT3 | TK | 55.1 | 99.0 |
| VEGFR2 | TK | 42.3 | 97.8 |
| ABL1 | TK | 15.6 | 99.5 |
| AKT1 | AGC | 8.2 | 85.7 |
| ... | ... | ... | ... |
| Other 90 kinases | < 20% | > 80% for most |
Table 1: Inhibitory activity of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate and Staurosporine against a selection of kinases.
Analysis of Results
The data reveals that ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate exhibits a selective inhibition profile at a concentration of 10 µM. Notably, significant inhibition (>50%) was observed for a small subset of kinases, primarily within the CMGC, CAMK, and TK families. The most pronounced inhibition was against CDK2/cyclin A, GSK3β, PIM1, and FLT3. In contrast, the majority of the other 90 kinases in the panel showed minimal inhibition (<20%).
This selective profile is in stark contrast to the promiscuous nature of Staurosporine, which potently inhibits a broad range of kinases. This highlights the potential of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate as a starting point for the development of a more targeted therapeutic agent.
Structure-Activity Relationship (SAR) Insights
The observed selectivity can be rationalized by considering the structure of the compound and its potential interactions within the kinase ATP-binding site. The indole scaffold is known to form key hydrogen bonds with the hinge region of many kinases. The substituents on the indole ring play a crucial role in determining selectivity.
Figure 2: Potential binding interactions of the compound within a kinase active site.
The 4-fluorophenyl group at the 3-position likely occupies a hydrophobic pocket, and the fluorine atom may engage in specific interactions that contribute to selectivity. The ethyl carboxylate at the 2-position extends towards the solvent-exposed region, providing a handle for further chemical modification to fine-tune potency and selectivity. The structure-activity relationships of indole-based kinase inhibitors are a subject of ongoing research, with modifications at various positions of the indole core leading to differential inhibitory profiles against various kinases like EGFR, VEGFR, and PDGFR.[1]
Detailed Experimental Protocol
For the purpose of reproducibility and to serve as a guide for researchers, a detailed protocol for the ADP-Glo™ Kinase Assay is provided below.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[17] A "no inhibitor" control with DMSO only should be included.
-
Kinase Reaction Setup:
-
In a multiwell plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[17]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final volume of the kinase reaction is 10 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.[17]
-
ADP Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[17][20]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17]
-
Incubate for 30-60 minutes at room temperature.[20]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
For dose-response curves, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The cross-reactivity profiling of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate reveals a promising selective inhibition profile against a panel of 97 kinases. Its significant activity against a small subset of kinases, including CDK2/cyclin A and GSK3β, coupled with minimal off-target effects on the majority of the panel, positions it as a valuable lead compound for further optimization. The provided experimental data and detailed protocols offer a framework for researchers to conduct similar profiling studies, which are indispensable for modern, target-oriented drug discovery. Future work should focus on elucidating the precise binding mode through co-crystallization studies and further exploring the structure-activity relationships to enhance both potency and selectivity.
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A Comparative Guide to Validating the Mechanism of Action of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
As a Senior Application Scientist, my experience has shown that elucidating the precise mechanism of action (MoA) for a novel small molecule is the bedrock of any successful drug discovery program. It transforms a compound from a mere "hit" into a validated lead. This guide provides a comprehensive, multi-phase framework for validating the MoA of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, a compound belonging to the indole-2-carboxylate class—a scaffold known for a wide range of biological activities, including inhibition of HIV-1 integrase and modulation of cancer-related targets.[1][2][3] The challenge with such a privileged scaffold is its potential promiscuity; therefore, a rigorous, unbiased, and multi-pronged validation strategy is not just recommended, it is essential.
This guide is structured to navigate from hypothesis generation to definitive validation, emphasizing the causality behind experimental choices and providing a self-validating system of protocols.
Phase 1: Unbiased Target Identification – Casting a Wide Net
For a novel compound with a potentially unknown target, beginning with an unbiased approach is critical to avoid confirmation bias. The goal is to identify a list of high-confidence protein interactors directly from a relevant biological system (e.g., a cancer cell line lysate). Two powerful, complementary methods stand out.
| Method | Principle | Pros | Cons |
| Affinity Chromatography-Mass Spectrometry (AC-MS) | The compound is immobilized on a solid support (beads) to "pull down" binding proteins from a cell lysate for identification by mass spectrometry.[4] | Direct physical interaction is captured. Applicable to a wide range of protein classes. | Requires chemical modification of the compound for immobilization, which may alter binding. Non-specific binding can be a major issue, requiring stringent controls. |
| Chemical Proteomics (e.g., Kinobeads) | A competitive binding assay where the free compound competes with broad-spectrum immobilized ligands (e.g., kinase inhibitors on "kinobeads") for binding to proteins in a lysate.[5][6] | No compound modification is needed. Provides a selectivity profile across a large family of proteins (e.g., the kinome).[7][8] | Primarily suited for protein families with well-established broad-spectrum ligands (e.g., kinases). May miss novel target classes. |
The choice between these methods depends on preliminary data. If there is any indication of kinase activity, Kinobeads offer a streamlined path. However, for a truly unknown MoA, AC-MS provides a broader, albeit more technically challenging, initial screen.
Workflow for Target Identification
The following diagram illustrates a generalized workflow for identifying candidate protein targets.
Caption: Workflow for unbiased identification of protein targets.
Phase 2: Verifying Direct Target Engagement in a Cellular Context
Identifying a candidate protein is only the first step. It is imperative to confirm that the compound directly engages this target within the complex milieu of an intact cell.[9] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose, as it measures a direct biophysical consequence of binding without requiring labels or cellular engineering.[10][11]
The principle of CETSA is elegant: ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[12] When cells are heated, unbound proteins unfold and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[13]
Comparative Methods for Target Engagement
| Method | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in response to ligand binding in intact cells or lysates.[14][15] | Label-free, confirms target engagement in a physiological context, reflects cell permeability.[10] | Requires a specific antibody for detection (Western Blot). Not all proteins show a clear thermal shift. |
| Surface Plasmon Resonance (SPR) | An in vitro technique that measures binding between an immobilized protein and the compound in real-time by detecting changes in refractive index.[16] | Provides quantitative binding kinetics (KD, kon, koff). High sensitivity, label-free.[17] | Requires purified, active protein. In vitro conditions may not reflect the cellular environment. |
| Isothermal Titration Calorimetry (ITC) | An in vitro technique that measures the heat change upon binding of the compound to the purified target protein.[16] | Provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | Requires large amounts of pure protein and compound. Lower throughput. |
For MoA validation, CETSA is the primary choice to prove the interaction happens in the cell. SPR or ITC are excellent secondary assays to quantify the binding affinity once the target is confirmed and purified protein is available.
CETSA Experimental Protocol (Western Blot-based)
-
Cell Culture & Treatment : Culture the selected cell line (e.g., MCF-7 if a breast cancer target is identified) to ~80% confluency. Treat cells with either vehicle (DMSO) or varying concentrations of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate for 1-2 hours.
-
Harvesting : Harvest cells by scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating : Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. One unheated sample should be kept as a control.
-
Lysis : Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Separation : Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection : Collect the supernatant (soluble fraction). Quantify total protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western Blot using a primary antibody specific to the putative target protein.
-
Analysis : Quantify the band intensity at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature to generate a melting curve. A shift in the curve to the right indicates thermal stabilization and target engagement.[12]
Visualizing the CETSA Principle```dot
Caption: Inhibition of Kinase X and its downstream effects.
A phosphoproteomics experiment would be expected to show a significant decrease in the phosphorylation of sites like pS123 on Substrate A and pT45 on Substrate B, confirming that target engagement leads to functional inhibition of the pathway.
Phase 4: Definitive Genetic Validation
The final and most rigorous step is to genetically link the target protein to the compound's observed cellular effect. The most common method is to use CRISPR-Cas9 to knock out the gene encoding the target protein. [16][18] The logic is straightforward: if ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate exerts its effect (e.g., inhibiting cell proliferation) by binding to Target X, then removing Target X from the cells should render the compound ineffective. This experiment provides the ultimate proof that the compound's phenotype is on-target.
Experimental Logic for Genetic Validation
| Cell Line | Treatment | Expected Outcome | Rationale |
| Wild-Type (WT) | Compound | Decreased Proliferation | The compound binds to and inhibits the target, leading to the anti-proliferative effect. |
| Target Knockout (KO) | Compound | No change in Proliferation | The compound has no target to bind to; therefore, it cannot exert its anti-proliferative effect. |
| Wild-Type (WT) | Vehicle | Normal Proliferation | Baseline control. |
| Target Knockout (KO) | Vehicle | Normal or Altered Proliferation | Baseline control for the knockout line. The target itself may be involved in proliferation. |
Validation Logic Diagram
Caption: Logic of using CRISPR knockout to validate the MoA.
Conclusion
Validating the mechanism of action for a novel compound like ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a systematic process of building an evidence-based case. It begins with unbiased discovery and proceeds through layers of increasingly stringent validation. By integrating chemical proteomics for target identification, CETSA for cellular target engagement, phosphoproteomics for functional pathway analysis, and CRISPR-based genetic validation, researchers can establish a clear and defensible MoA. This multi-faceted approach not only builds confidence in a lead compound but also mitigates the risk of failure in later stages of drug development by ensuring that the observed biological effects are unequivocally linked to the intended molecular target.
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A Head-to-Head Comparison of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate with Established Anticancer Agents
A Senior Application Scientist's Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the investigational compound, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, against established anticancer agents. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating the potential of this novel indole derivative. By synthesizing data from analogous compounds and juxtaposing it with the performance of clinically approved drugs, we aim to illuminate the compound's potential mechanisms of action, cytotoxic efficacy, and future research trajectories.
The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved anticancer agents like Sunitinib and Panobinostat.[1] Its unique chemical properties and bioavailability make it a fertile ground for the development of novel therapeutics.[1] The specific substitution of a 4-fluorophenyl group at the 3-position and an ethyl carboxylate at the 2-position of the indole ring suggests a rational design strategy aimed at enhancing potency and modulating pharmacokinetic properties. This guide will explore the scientific rationale behind this design and benchmark its potential against key players in cancer therapy.
Profile of the Investigational Compound: Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
Chemical Structure: C₁₇H₁₄FNO₂
While direct, extensive biological data for ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is emerging, its structural motifs allow for well-grounded hypotheses regarding its anticancer potential. The indole core is a known pharmacophore that interacts with various biological targets, and the strategic placement of functional groups is critical to its activity.
Hypothesized Mechanisms of Action: Based on extensive research into structurally related indole derivatives, two primary mechanisms of action are proposed for this compound:
-
Tubulin Polymerization Inhibition: Many indole derivatives, particularly those with substitutions at the 3-position, are known to interfere with microtubule dynamics, a cornerstone of cancer therapy.[2][3] These agents often bind to the colchicine-binding site on β-tubulin, disrupting the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4][5] The presence of the aromatic fluorophenyl ring is a common feature in potent tubulin inhibitors.
-
Protein Kinase Inhibition: The indole scaffold is central to numerous tyrosine kinase inhibitors (TKIs).[6] A primary target in this class is the Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[7][8] By inhibiting VEGFR signaling, these agents can effectively starve tumors and impede their growth.[8] Sunitinib, an indole-based drug, is a prime example of a multi-kinase inhibitor that targets VEGFR.[3]
The Comparators: Established Anticancer Agents
To provide a meaningful comparison, we have selected two well-characterized drugs that represent the hypothesized mechanisms of action:
-
Paclitaxel (Taxol®): A first-line chemotherapeutic agent, Paclitaxel represents the class of microtubule-targeting agents. However, unlike colchicine-site binders, Paclitaxel stabilizes microtubules, preventing their dynamic disassembly.[2] This also results in mitotic arrest and apoptosis. It is a critical benchmark for any new compound proposed to interfere with tubulin dynamics.
-
Sunitinib (Sutent®): An FDA-approved oral multi-kinase inhibitor, Sunitinib's core structure features an indole moiety.[3] It is a potent inhibitor of VEGFR, Platelet-Derived Growth Factor Receptor (PDGFR), and other kinases involved in tumor progression and angiogenesis.[3] It serves as an ideal comparator for evaluating potential anti-angiogenic activity.
Head-to-Head Comparison: In Vitro Efficacy
The initial screening of any potential anticancer agent relies on a robust panel of in vitro assays to determine its cytotoxicity against various cancer cell lines and to begin elucidating its mechanism of action.
Workflow for In Vitro Anticancer Drug Screening
The following diagram outlines a standard workflow for the initial evaluation of a novel compound. This systematic approach ensures that promising candidates are efficiently identified and characterized.
Caption: A standard workflow for in vitro evaluation of novel anticancer compounds.
Cytotoxicity Assessment
The first critical parameter is the compound's ability to kill cancer cells. This is quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro.[9] Assays like MTT and Sulforhodamine B (SRB) are industry standards for this purpose.[10][11] The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein.[10][11]
Illustrative IC₅₀ Data Comparison
The table below presents illustrative data to demonstrate how ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate might compare to our selected agents across a panel of human cancer cell lines.
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | 0.85 | 1.20 | 1.55 |
| Paclitaxel | 0.005 | 0.003 | 0.004 |
| Sunitinib | 6.5 | 5.8 | 7.2 |
Note: Data for the investigational compound is hypothetical and serves for comparative purposes only. Actual experimental values are required for definitive assessment.
This hypothetical data suggests that while the investigational compound may not reach the potent nanomolar efficacy of Paclitaxel, it could demonstrate significantly greater potency than a kinase inhibitor like Sunitinib in direct cytotoxicity assays.
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a standardized method for determining the cytotoxic effects of a compound on adherent cancer cells.[11][12][13]
Objective: To measure the reduction in cell viability upon treatment with the test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7)
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for 48-72 hours.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Elucidating the Molecular Mechanism: Potential Signaling Pathways
Confirming the mechanism of action requires target-specific assays. Based on our hypotheses, we will explore the pathways related to tubulin and VEGFR.
Tubulin Polymerization Pathway
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are essential for forming the mitotic spindle during cell division.[4] Inhibitors disrupt this equilibrium.
Caption: Disruption of microtubule dynamics by a polymerization inhibitor.
An in vitro tubulin polymerization assay using purified tubulin can directly measure the compound's effect. If the compound is an inhibitor, it will prevent the increase in light scattering that occurs as microtubules form, an effect that can be compared directly to known inhibitors like colchicine.
VEGFR Signaling Pathway
VEGF ligands bind to their receptors (VEGFRs) on endothelial cells, triggering a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis.[8][14]
Caption: Inhibition of the VEGFR signaling pathway by a tyrosine kinase inhibitor.
Commercially available kinase activity assays can quantify the ability of the investigational compound to inhibit the phosphorylation activity of VEGFR-2, the primary receptor for angiogenesis.[8] The results would be benchmarked against Sunitinib to determine relative potency.
Preclinical In Vivo Evaluation
Promising in vitro results are the gateway to in vivo testing, which assesses a compound's efficacy and safety in a living organism. The most common initial model is the subcutaneous human tumor xenograft.[15][16]
Methodology: Subcutaneous Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., 5-10 million HCT-116 cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[16]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into groups: vehicle control, test compound, and positive control (e.g., Sunitinib). The drug is administered (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule and dose.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size. Tumor growth inhibition (TGI) is calculated as a primary measure of efficacy.
Illustrative In Vivo Efficacy Data
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) |
| Vehicle Control | 1500 ± 210 | - |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (50 mg/kg) | 675 ± 155 | 55% |
| Sunitinib (40 mg/kg) | 585 ± 140 | 61% |
Note: This data is illustrative, designed to show a potential outcome where the investigational compound demonstrates significant antitumor activity in vivo, comparable to an established agent.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate as a potential anticancer agent. Based on its structural class, the compound holds promise as a potential inhibitor of tubulin polymerization or key protein kinases like VEGFR.
The path forward requires rigorous experimental validation:
-
Comprehensive In Vitro Screening: The compound must be tested against a broad panel of cancer cell lines to establish its IC₅₀ profile.
-
Definitive Mechanism of Action Studies: Direct target engagement must be confirmed using tubulin polymerization and kinase inhibition assays.
-
In Vivo Efficacy: Successful in vitro results should be followed by xenograft studies to confirm antitumor activity in a biological system.
-
Pharmacokinetic and Safety Profiling: Early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to determine the compound's drug-like properties.
By following this structured, comparative approach, the true therapeutic potential of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate can be systematically and objectively determined.
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A Comparative Guide to Validating the Therapeutic Potential of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic activities, including anti-inflammatory and anticancer properties.[1][2] Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, our compound of interest, is hypothesized to modulate key signaling pathways implicated in these pathologies. This guide will detail the necessary preclinical animal models to test this hypothesis and compare its efficacy against established therapeutic agents.
Part 1: Validation in Models of Inflammation
Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis and other autoimmune disorders.[3] The therapeutic potential of our lead compound in this area will be assessed using two standard, well-characterized animal models: the carrageenan-induced paw edema model for acute inflammation and the adjuvant-induced arthritis model for chronic inflammation.[4][5]
Carrageenan-Induced Paw Edema in Rats: An Acute Inflammation Model
This model is a widely accepted and highly reproducible assay for screening novel anti-inflammatory agents.[6] The subcutaneous injection of carrageenan, a sulfated polysaccharide, induces a localized inflammatory response characterized by edema, providing a quantifiable measure of a drug's anti-inflammatory efficacy.
The choice of the carrageenan-induced paw edema model is based on its ability to mimic the early exudative phase of inflammation. The edema formation is biphasic, with the initial phase (0-1.5 hours) being mediated by histamine and serotonin, and the later phase (1.5-6 hours) being primarily driven by prostaglandins and cyclooxygenase (COX) products. This allows for an initial characterization of the compound's mechanism of action.
A logical workflow for this experiment is crucial for obtaining reliable and reproducible data.
Figure 1: Experimental workflow for the carrageenan-induced paw edema model.
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Grouping and Dosing: Animals are randomly assigned to the following groups (n=6 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose, orally).
-
Positive Control: Receives a standard NSAID, Indomethacin (10 mg/kg, orally).
-
Test Groups: Receive ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate at various doses (e.g., 10, 30, and 100 mg/kg, orally).
-
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw of each rat.[6]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6]
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
The following table presents hypothetical data to illustrate a potential outcome of this study.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4 |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | 10 | 0.65 ± 0.04 | 23.5 |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | 30 | 0.48 ± 0.03 | 43.5 |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | 100 | 0.35 ± 0.02 | 58.8 |
Table 1: Hypothetical comparative efficacy in the carrageenan-induced paw edema model.
Adjuvant-Induced Arthritis in Rats: A Chronic Inflammation Model
To evaluate the therapeutic potential of our compound in a chronic inflammatory condition that more closely resembles human rheumatoid arthritis, the adjuvant-induced arthritis (AIA) model is employed.[7] This model is characterized by chronic swelling and inflammation of the synovial membrane.[3]
The AIA model is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[3] This triggers a cell-mediated immune response leading to a polyarthritis that develops over several weeks. This model is valuable for assessing a compound's ability to modulate the underlying immunopathological processes of chronic arthritis.
Figure 2: Experimental workflow for the adjuvant-induced arthritis model.
-
Animal Acclimatization: Male Lewis rats (180-220g) are acclimatized as previously described.
-
Induction of Arthritis: On day 0, arthritis is induced by a single intradermal injection of 0.1 mL of CFA (1.0 mg/mL Mycobacterium tuberculosis) into the footpad of the left hind paw.[3]
-
Grouping and Dosing: From day 10 to day 21, animals are orally administered the following (n=6 per group):
-
Vehicle Control: Receives the vehicle.
-
Positive Control: Receives Methotrexate (0.3 mg/kg, intraperitoneally, twice a week).
-
Test Groups: Receive ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (10, 30, and 100 mg/kg, daily).
-
-
Clinical Assessment:
-
Arthritic Score: Animals are scored for arthritis severity every other day, based on a scale of 0-4 for each paw (0=normal, 4=severe inflammation with ankylosis).[8]
-
Paw Volume: The volume of both hind paws is measured every other day.
-
-
Terminal Analysis (Day 21):
-
Histopathology: Ankle joints are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured by ELISA.
-
| Treatment Group | Dose (mg/kg) | Mean Arthritic Score on Day 21 (± SEM) | Mean Paw Volume (mL) on Day 21 (± SEM) |
| Vehicle Control | - | 12.5 ± 0.8 | 2.5 ± 0.2 |
| Methotrexate | 0.3 | 4.2 ± 0.5 | 1.3 ± 0.1 |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | 10 | 10.1 ± 0.7 | 2.1 ± 0.2 |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | 30 | 7.5 ± 0.6 | 1.7 ± 0.1 |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | 100 | 5.1 ± 0.4 | 1.4 ± 0.1 |
Table 2: Hypothetical comparative efficacy in the adjuvant-induced arthritis model.
Part 2: Validation in a Xenograft Model of Cancer
The indole scaffold is a common feature in many anticancer agents, and several indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity.[9][10] To validate the anticancer potential of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate, a human tumor xenograft model in immunodeficient mice is the gold standard.[11][12]
Human Tumor Xenograft Model in Nude Mice
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice, allowing for the in vivo evaluation of a compound's ability to inhibit tumor growth.[11]
The choice of the xenograft model allows for the assessment of a compound's efficacy against a human-derived tumor in a living organism, providing insights into its potential clinical utility.[13] The experimental design must be robust to ensure the reliable evaluation of tumor growth inhibition.
Figure 3: Experimental workflow for the human tumor xenograft model.
-
Animal Husbandry: Athymic nude mice (nu/nu, 6-8 weeks old) are housed in a sterile environment.
-
Cell Culture and Implantation: A human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) is cultured under standard conditions. A suspension of 5 x 10^6 cells in 0.1 mL of Matrigel is injected subcutaneously into the right flank of each mouse.[11]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³). Mice are then randomly assigned to treatment groups (n=8-10 per group).
-
Dosing:
-
Vehicle Control: Receives the vehicle.
-
Positive Control: Receives a standard chemotherapeutic agent (e.g., Doxorubicin, 5 mg/kg, intravenously, once a week).
-
Test Groups: Receive ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate (e.g., 25, 50, and 100 mg/kg, orally, daily).
-
-
Monitoring:
-
Tumor Volume: Tumor size is measured twice a week with calipers, and the volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight: Body weight is monitored as an indicator of toxicity.
-
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Tumors are then excised and weighed. The tumor growth inhibition (TGI) is calculated.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 ± 150 | - |
| Doxorubicin | 5 | 620 ± 80 | 66.5 |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | 25 | 1450 ± 120 | 21.6 |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | 50 | 1050 ± 100 | 43.2 |
| Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate | 100 | 750 ± 90 | 59.5 |
Table 3: Hypothetical comparative efficacy in a human tumor xenograft model.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to validating the therapeutic potential of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate in established animal models of inflammation and cancer. By employing these self-validating protocols and comparing the compound's performance against both negative and positive controls, researchers can generate the robust, high-quality data necessary to support further preclinical and clinical development. The experimental designs and methodologies described herein are grounded in established practices and aim to provide a clear path for the thorough evaluation of this promising novel chemical entity.
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The Evolving Landscape of Indole-2-Carboxylates: A Comparative Guide to Structure-Activity Relationships
The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility in drug design. Among its many derivatives, substituted indole-2-carboxylates and their bioisosteres, such as carboxamides, have emerged as a particularly fruitful area of research, yielding potent modulators of a diverse range of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various substituted indole-2-carboxylates, drawing upon experimental data to elucidate the nuanced impact of chemical modifications on their therapeutic potential. We will explore key examples in the fields of oncology and virology, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Indole-2-Carboxylate Core: A Privileged Scaffold
The indole-2-carboxylate framework offers a unique combination of features that make it an attractive starting point for drug discovery. The indole ring system provides a rich source of electrons and is capable of engaging in a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The carboxylate group at the 2-position serves as a critical anchor, often involved in key binding interactions with target proteins, such as chelation with metal ions in enzyme active sites. The true power of this scaffold, however, lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Anticancer Applications: Targeting Multiple Pathways
Indole-2-carboxylate derivatives have demonstrated significant promise as anticancer agents by targeting various critical pathways involved in tumor growth and proliferation.[1][2]
Dual EGFR and CDK2 Inhibition: A Synergistic Approach
A novel series of indole-2-carboxamides has been investigated for their ability to dually inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key players in cancer cell signaling and proliferation.[3] The general structure of these compounds features a substituted indole-2-carboxamide core with a phenethyl moiety.
Structure-Activity Relationship Highlights:
-
Substitution on the Indole Ring (C5 and C7): Halogen substitution on the indole ring significantly influences antiproliferative activity. Dihalo-substituted derivatives, particularly with chlorine or fluorine, generally exhibit greater potency than their monohalo counterparts. For instance, a 5,7-dichloro substituted compound showed higher activity than a 5-chloro substituted analog, indicating that increased halogenation can be beneficial.[3]
-
The Amide Linker and Side Chain: The nature of the amide side chain is crucial for activity. A phenethyl moiety has been shown to be important for antiproliferative action. Furthermore, substitutions on the terminal phenyl ring of the phenethyl group can dramatically enhance potency. Compounds bearing a 4-morpholino or a 2-methylpyrrolidin-1-yl substituent on the phenethyl tail displayed the most potent anticancer activity.[3]
Table 1: SAR of Indole-2-Carboxamides as Dual EGFR/CDK2 Inhibitors [3]
| Compound | Indole Substitution | Amide Side Chain (R) | Mean GI50 (µM) | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 5a | 5-Cl | Unsubstituted phenethyl | 3.70 | - | - |
| 5c | 5-Cl | 4-(Piperidin-1-yl)phenethyl | 1.70 | - | - |
| 5d | 5-Cl | 4-Morpholinophenethyl | 1.05 | 92 | 23 |
| 5e | 5-Cl | 4-(2-Methylpyrrolidin-1-yl)phenethyl | 0.95 | 85 | 13 |
| 5h | 5,7-diCl | 4-(Piperidin-1-yl)phenethyl | 1.10 | 98 | 11 |
| 5j | 5,7-diF | Unsubstituted phenethyl | 1.20 | - | - |
| 5k | 5,7-diF | 4-(Piperidin-1-yl)phenethyl | 1.40 | 110 | 19 |
| Doxorubicin | - | - | 1.10 | - | - |
| Dinaciclib | - | - | - | - | 20 |
Mechanism of Action: A Dual-Pronged Attack
These compounds exert their anticancer effects by simultaneously inhibiting EGFR-mediated signaling and CDK2-dependent cell cycle progression. This dual inhibition can lead to a more potent and durable antitumor response. The proposed mechanism involves the induction of apoptosis, as evidenced by increased levels of caspases and cytochrome C.[3]
Caption: Dual inhibition of EGFR and CDK2 by indole-2-carboxamides blocks pro-proliferative signaling and cell cycle progression, leading to apoptosis.
Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton
Another class of indole-2-carboxylate derivatives, specifically indole-2-carbohydrazides, has been identified as potent inhibitors of tubulin polymerization.[4] By interfering with microtubule dynamics, these compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis.
Structure-Activity Relationship Highlights:
-
Substitution on the Indole Ring (C3 and C5): The substitution pattern on the indole ring is a key determinant of activity. A phenyl group at the C3 position was found to be important for potent apoptotic activity. Additionally, substitutions at the C5 position, such as methyl or chloro groups, can further enhance the antiproliferative effects.[5]
-
The Hydrazide Moiety: The benzylidene-hydrazide moiety plays a crucial role in the activity of these compounds. Substitutions on the benzylidene ring can modulate the potency, with electron-withdrawing groups (e.g., nitro) or electron-donating groups (e.g., methyl) at the para position showing significant activity.[5]
Table 2: SAR of Indole-2-Carboxylic Acid Benzylidene-Hydrazides as Apoptosis Inducers [5]
| Compound | C3-Substitution | C5-Substitution | Benzylidene Substitution (R) | Caspase Activation EC50 (µM) in T47D cells | Growth Inhibition GI50 (µM) in T47D cells |
| 3a | Methyl | Chloro | 4-Nitro | >2 | - |
| 9a | Phenyl | Methyl | 4-Methyl | 0.1 | - |
| 9b | Phenyl | Chloro | 4-Nitro | 0.1 | 0.9 |
Mechanism of Action: Mitotic Catastrophe and Apoptosis
By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase. This prolonged mitotic arrest ultimately triggers apoptosis through the activation of caspases.[5][6]
Caption: Inhibition of tubulin polymerization by indole-2-carbohydrazides disrupts mitotic spindle formation, leading to G2/M arrest and apoptosis.
Antiviral Applications: Targeting Key Viral Enzymes
The indole-2-carboxylate scaffold has also proven to be a valuable template for the development of antiviral agents, particularly against HIV-1 and SARS-CoV-2.
HIV-1 Integrase Inhibition: Blocking Viral Replication
Indole-2-carboxylic acid derivatives have been designed as inhibitors of HIV-1 integrase, an essential enzyme for the integration of the viral DNA into the host genome.[7][8] The core pharmacophore for these inhibitors often involves the ability of the indole nitrogen and the C2-carboxylate to chelate with two magnesium ions in the enzyme's active site.[5][7]
Structure-Activity Relationship Highlights:
-
Substitution on the Indole Ring (C3, C5, and C6):
-
C3-Position: Introduction of a long branch at the C3 position can improve the interaction with a hydrophobic cavity near the active site of the integrase, markedly increasing inhibitory effect.[2]
-
C5 and C6-Positions: Adding a halogenated phenyl group at the C5 or C6 position can enhance π-π stacking interactions with the viral DNA, leading to improved potency. Compound 17a , with a C6-halogenated benzene ring, showed a significant inhibitory effect.[7][8]
-
-
The Carboxylate Group (C2): The free carboxylic acid at the C2 position is crucial for chelating with the Mg2+ ions in the active site and is generally essential for activity.[2][7]
Table 3: SAR of Indole-2-Carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors [7][8]
| Compound | C3-Substitution | C6-Substitution | Integrase Inhibition IC50 (µM) |
| 1 | H | H | >50 |
| 4a | 4-Fluorophenylamino | H | 15.24 |
| 17a | H | 4-Chlorophenylamino | 3.11 |
SARS-CoV-2 3CLpro Inhibition: A Strategy Against COVID-19
More recently, indole-2-carboxylate derivatives have been explored as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a key enzyme in the viral replication cycle.
Structure-Activity Relationship Highlights:
-
Position of the Carboxylate Group: The position of the carboxylate group on the indole ring is important for activity.[9]
-
Substitution on the Indole Ring: Various substitutions on the indole ring have been investigated. While an indoline derivative showed only a slight reduction in inhibitory potency, substitution of the chloropyridinyl ester at the 5-position maintained comparable IC50 values to the lead compound but had significantly reduced antiviral activity. Conversely, substitution at the 4-position resulted in reduced enzyme inhibition but better antiviral activity.[9]
Experimental Protocols: A Foundation for Reproducible Science
To ensure the trustworthiness and reproducibility of the data presented, this section outlines the methodologies for key experiments.
General Synthesis of Substituted Indole-2-Carboxamides
Caption: General workflow for the synthesis of indole-2-carboxamide derivatives.
Step-by-Step Protocol:
-
Activation of Carboxylic Acid: To a solution of the substituted indole-2-carboxylic acid in an appropriate solvent (e.g., DMF), add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activating agent like hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired substituted amine to the reaction mixture, followed by a base such as N,N-diisopropylethylamine (DIPEA).
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final indole-2-carboxamide derivative.
In Vitro Kinase Inhibition Assay (EGFR/CDK2)
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound (at various concentrations), and the specific kinase (EGFR or CDK2).
-
Initiation: Start the reaction by adding the ATP and the specific substrate for the kinase.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Perspectives
The substituted indole-2-carboxylate scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors of a wide array of therapeutic targets. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substitution patterns on the indole ring and the nature of the carboxamide/carboxylate moiety in determining biological activity.
For anticancer applications, the development of dual inhibitors targeting multiple pathways, such as the EGFR/CDK2 inhibitors, represents a promising strategy to overcome drug resistance and improve therapeutic outcomes. In the antiviral arena, the ability of indole-2-carboxylates to target essential viral enzymes like HIV-1 integrase and SARS-CoV-2 3CLpro demonstrates their potential in combating infectious diseases.
Future research in this area will likely focus on:
-
Further optimization of existing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.
-
Exploration of novel substitution patterns and bioisosteric replacements to expand the chemical space and identify new classes of inhibitors.
-
Application of computational modeling and machine learning to accelerate the design and discovery of next-generation indole-2-carboxylate-based drugs.
The continued exploration of the rich chemistry of indole-2-carboxylates holds immense promise for the discovery of innovative medicines to address unmet medical needs in oncology, virology, and beyond.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
This document provides a comprehensive, step-by-step protocol for the proper disposal of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. As a specialized heterocyclic compound used in synthetic chemistry and drug discovery, its handling and disposal demand a rigorous adherence to safety protocols and environmental regulations. This guide is designed for laboratory professionals to ensure that waste streams containing this compound are managed safely, compliantly, and with a clear understanding of the underlying chemical principles.
Part 1: Core Hazard Assessment and Waste Classification
Before any disposal procedure can begin, a thorough understanding of the compound's chemical nature and associated hazards is paramount. This initial assessment dictates every subsequent step in the waste management workflow.
Chemical Profile and Inherent Hazards
Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a complex organic molecule with distinct features that inform its classification as hazardous waste:
-
Indole Core: Indole and its derivatives are known for their broad biological activity and can be toxic, irritants, and potential environmental hazards.[1][2] Studies have shown that indole can cause issues such as hemolysis and may act as a mutagen.[2]
-
Halogenated Aromatic Group: The presence of a 4-fluorophenyl group firmly places this compound in the halogenated organic category.[3][4] Halogenated wastes are subject to specific disposal regulations due to their potential to form toxic byproducts like dioxins and furans if not incinerated at sufficiently high temperatures.[5]
-
Ester Functionality: While the ethyl carboxylate group is common, it contributes to the overall chemical properties and potential reactivity.
Given the limited specific toxicological data for this exact molecule, a conservative approach is mandated. It must be treated as a hazardous chemical waste with potential for skin and eye irritation, toxicity upon ingestion or inhalation, and long-term adverse effects on aquatic life.[1][6]
Definitive Waste Classification
Based on its structure, ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate and any materials contaminated with it (e.g., silica gel, contaminated gloves, weighing paper) must be classified as:
Halogenated Organic Hazardous Waste
This classification is the single most important factor in determining the correct disposal pathway and segregation requirements.
Part 2: Safety First: Personal Protective Equipment (PPE) and Handling
Safe disposal begins with protecting the handler. All operations involving the transfer of this compound into a waste container must be performed with the appropriate PPE and in a controlled environment.
-
Primary Engineering Control: All handling and transfer of this chemical waste must be conducted within a certified chemical fume hood to prevent the inhalation of any potential aerosols or vapors.[7]
-
Personal Protective Equipment: The minimum required PPE includes:
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure for collecting, storing, and disposing of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate waste. This workflow is designed to be a self-validating system that ensures regulatory compliance and personnel safety.
Step 1: Select the Correct Waste Container
The integrity of the entire disposal process relies on using the proper container.
-
Compatibility: The container must be constructed of a material compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE).[8]
-
Condition: Use only containers that are in good condition, free from leaks, and have a securely fitting cap.[9][10] The original product container is often an excellent choice for waste accumulation.[8]
-
Prohibited Containers: Never use food or beverage containers (e.g., soda bottles, milk jugs) for hazardous waste.[8]
Step 2: Critical Segregation
This is the most critical step to prevent dangerous chemical reactions within the waste container. Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate waste must be collected in a container exclusively designated for halogenated organic waste .[4][7]
DO NOT MIX WITH:
-
Non-Halogenated Organic Waste: (e.g., acetone, hexane, methanol).[7]
-
Acids or Bases: (e.g., hydrochloric acid, sodium hydroxide).[4][10]
-
Oxidizers or Reactive Wastes: (e.g., peroxides, cyanides).[10]
-
Aqueous or Metal-Bearing Waste. [10]
Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[7] More importantly, mixing incompatible waste classes can lead to exothermic reactions, gas generation, or the formation of highly toxic substances.
Step 3: Proper Labeling
As soon as the first drop of waste is added, the container must be labeled. Regulatory compliance and the safety of waste handlers depend on accurate labeling.
-
Use your institution's standardized "Hazardous Waste" label.[11]
-
The label must clearly state the words "Hazardous Waste" .[9][12]
-
List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages. For this compound, write out "ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate".[9]
-
Identify the associated hazards (e.g., Flammable, Toxic).[7]
-
Include the name of the generating researcher and the laboratory location.[12]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The labeled waste container must be stored in a designated SAA while it is being filled.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[11][12]
-
Containment: The container must be kept in a secondary containment bin or tray to contain any potential leaks.[8]
-
Closure: The waste container must be kept securely capped at all times, except when you are actively adding waste.[7][9] Never leave a funnel in an open waste bottle.[9]
Step 5: Final Disposal Request
Once the waste container is 90% full, it is time to arrange for its removal.
-
Complete and submit a chemical waste pickup request form to your institution's Environmental Health & Safety (EHS) department.[8][9]
-
Ensure the waste label is complete and legible, and the container is ready for transport by EHS personnel.
The final disposal of halogenated organic waste is typically handled via high-temperature incineration by a licensed hazardous waste management company, which is the safest method to ensure complete destruction of the compound and prevent the formation of toxic byproducts.[4][5]
Summary of Disposal Parameters
| Parameter | Guideline |
| Chemical Name | Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate |
| CAS Number | 93957-39-2 |
| Waste Category | Halogenated Organic Hazardous Waste |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat |
| Handling Area | Chemical Fume Hood |
| Container Type | Glass or HDPE bottle with a secure cap |
| Key Segregation | HALOGENATED ONLY. Keep separate from non-halogenated solvents, acids, bases, and reactives. |
Disposal Workflow Diagram
Caption: Logical workflow for compliant hazardous waste disposal.
Emergency Procedures
-
Spill: In case of a small spill inside a fume hood, contain the leak and absorb the material with an inert absorbent (e.g., vermiculite or sand). Place all contaminated materials into a sealed, labeled hazardous waste container and contact EHS for disposal.[7] For larger spills, evacuate the area and immediately notify EHS.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13][14]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this or a similar compound to the medical personnel.
-
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Comprehensive Safety and Handling Guide for Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. As a trusted partner in your research, we are committed to providing value beyond the product by ensuring you have the necessary information to maintain a safe laboratory environment. The following procedures are based on established safety principles and data from structurally similar compounds, designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical responsibly.
Disclaimer: A specific Safety Data Sheet (SDS) for ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate was not available at the time of this writing. The following recommendations are based on the known hazards of structurally similar compounds, such as 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde, and general best practices for handling halogenated organic compounds in a laboratory setting.[1] It is imperative to supplement this guide with a thorough risk assessment for your specific laboratory conditions and to consult the supplier's SDS upon receipt of the chemical.
Hazard Assessment and Risk Mitigation
Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is a halogenated indole derivative. While specific toxicity data is limited, analogous compounds suggest that it may cause skin irritation, serious eye irritation, and respiratory irritation upon exposure.[1] Therefore, a cautious approach is warranted, treating the compound as potentially hazardous.
The primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. Ingestion is also a potential route of exposure, particularly through contaminated hands. The core of a robust safety plan is the implementation of a Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[2][3][4] This plan should detail standard operating procedures for reducing chemical exposure through engineering controls, personal protective equipment (PPE), and hygiene practices.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure to ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical splash goggles or a full-face shield. | Double-gloving with nitrile gloves is recommended. Note that nitrile has poor resistance to some halogenated hydrocarbons, so prompt removal and disposal of contaminated gloves are essential. For prolonged handling, consider gloves with higher resistance to aromatic and halogenated hydrocarbons.[5][6][7][8] | Fully buttoned lab coat. | A NIOSH-approved N95 or higher-rated particulate respirator is recommended to prevent inhalation of fine powder.[9][10] |
| Solution Preparation and Transfers | Chemical splash goggles. | Nitrile gloves. Change gloves immediately if contaminated. | Lab coat. | Work should be performed in a certified chemical fume hood to minimize vapor inhalation. |
| Running Reactions and Work-up | Chemical splash goggles. | Nitrile gloves. | Lab coat. | All manipulations should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | A half-mask or full-face respirator with organic vapor and particulate cartridges.[11] |
Rationale for PPE Selection
-
Eye Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[1] A face shield provides an additional layer of protection, especially when handling larger quantities of the powder or during operations with a higher risk of splashing.
-
Hand Protection: While nitrile gloves offer good general protection for short-term use, it is crucial to be aware of their limitations with halogenated organic compounds.[5][6][7][8] Always inspect gloves for any signs of degradation or perforation before and during use. For more extensive handling, consult glove manufacturer's chemical resistance charts to select a more robust material.
-
Body Protection: A lab coat protects against incidental skin contact with the chemical. For tasks with a higher risk of contamination, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Fine chemical powders can easily become airborne and inhaled.[9] An N95 respirator is the minimum recommended protection when handling the solid material outside of a containment device like a glove box. All work with solutions should be performed in a chemical fume hood to control vapor exposure.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate is essential for minimizing risk. The following workflow outlines the key steps from preparation to disposal.
Preparation and Weighing
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood.[4]
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Weighing: If possible, weigh the solid material in a powder containment hood or a glove box to prevent the dispersal of fine particles. If a containment hood is not available, perform the weighing in a draft-free area of a chemical fume hood with the sash at the lowest practical height.
-
Aliquotting: Use spatulas and other tools dedicated to this chemical to avoid cross-contamination.
Solution Preparation and Reaction
-
In a Fume Hood: All manipulations involving the dissolution of the solid and subsequent reactions must be performed in a certified chemical fume hood.[12]
-
Controlled Addition: When adding the solid to a solvent, do so slowly and carefully to avoid splashing.
-
Closed Systems: Whenever possible, use closed systems for reactions to minimize the release of vapors.
Post-Reaction Work-up and Purification
-
Fume Hood: All work-up procedures, including extractions and chromatography, should be carried out in a chemical fume hood.
-
Handling Solutions: Treat all solutions containing the compound with the same level of caution as the pure solid.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
-
Halogenated Waste: Ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate and any solutions containing it are considered halogenated waste.[13] This waste stream must be collected separately from non-halogenated waste.[14][15]
-
Solid Waste: Contaminated solid waste, such as used gloves, weighing paper, and paper towels, should be collected in a designated, labeled hazardous waste bag.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Waste Collection and Labeling
-
Containers: Use clearly labeled, leak-proof containers for all waste streams.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name of the contents.[16] Do not use abbreviations.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Empty Container Disposal
-
Empty containers that held ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate must be triple-rinsed with a suitable solvent.[16] The rinsate must be collected and disposed of as halogenated hazardous waste.[16] After triple-rinsing, the container can typically be disposed of in the regular trash, but be sure to follow your institution's specific guidelines.[16][17]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and actions in the safe handling workflow for ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate.
Caption: Workflow for the safe handling of ethyl 3-(4-fluorophenyl)-1H-indole-2-carboxylate.
References
-
OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (URL: [Link])
-
3M Respirator Selection Guide. (URL: [Link])
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). (URL: [Link])
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OSHA Glove Selection Chart. (URL: [Link])
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OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC. (URL: [Link])
-
Non-Halogenated Solvents in Laboratories. Temple University. (URL: [Link])
-
Glove Selection Examples of Chemical Resistance of Common Glove Materials. Oregon State University. (URL: [Link])
-
Chemical Hygiene Plan Quick Reference Guide. National Science Teaching Association. (URL: [Link])
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Chemical Hygiene Plan and Laboratory Safety Manual. University of South Carolina. (URL: [Link])
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Safety Data Sheet. Angene Chemical. (2025, February 20). (URL: [Link])
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Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania EHRS. (URL: [Link])
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Hazardous Waste Disposal Procedures Handbook. Lehigh University. (URL: [Link])
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. (URL: [Link])
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Respiratory Protection Selection Guide. Gentex Corporation. (URL: [Link])
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Non-halogenated Organic Solvents - Standard Operating Procedure. Braun Research Group. (URL: [Link])
-
3M Respirator Selection Guide. (URL: [Link])
-
Chemical Hygiene Plan. National Institutes of Health. (URL: [Link])
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). (URL: [Link])
-
Ethyl indole-3-carboxylate Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. (URL: [Link])
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
